2-Chloro-3-(2-methoxyphenyl)-1-propene
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEMJABSJFBEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641178 | |
| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63667-85-6 | |
| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Chloro-3-(2-methoxyphenyl)-1-propene (CAS No. 63667-85-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for 2-Chloro-3-(2-methoxyphenyl)-1-propene. This guide provides available information and presents data from closely related analogs to offer insights into its expected properties and reactivity. All data presented for analogous compounds is clearly identified.
Introduction
This compound is a substituted allylic chloride. Allylic chlorides are versatile reagents in organic synthesis, known for their reactivity in nucleophilic substitution reactions. The presence of the methoxyphenyl group suggests potential applications in medicinal chemistry and materials science, as this moiety is present in numerous biologically active compounds and functional materials. This document aims to provide a comprehensive overview of the available technical information for this compound and its close analogs.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Chloro-1-propene (Allyl Chloride)[1] |
| CAS Number | 63667-85-6 | 107-05-1 |
| Molecular Formula | C₁₀H₁₁ClO | C₃H₅Cl |
| Molecular Weight | 182.65 g/mol | 76.53 g/mol |
| Appearance | Not specified | Colorless liquid |
| Boiling Point | Not specified | 45 °C |
| Density | Not specified | 0.938 g/mL at 25 °C |
| Solubility | Not specified | Insoluble in water; Soluble in organic solvents.[1] |
| Vapor Pressure | Not specified | 295 mmHg at 20 °C |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, a plausible synthetic route can be devised based on established methods for the preparation of substituted allylic chlorides. A general approach involves the allylic chlorination of the corresponding methoxy-substituted phenylpropene.
Representative Experimental Protocol: Synthesis of a Substituted Allylic Chloride
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Objective: To synthesize a 2-chloro-3-aryl-1-propene via allylic chlorination.
Materials:
-
3-Aryl-1-propene precursor
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) as a radical initiator
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-aryl-1-propene precursor in CCl₄ under an inert atmosphere.
-
Add N-Chlorosuccinimide (NCS) in a slight molar excess (e.g., 1.1 equivalents) to the solution.
-
Add a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or AIBN.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain the reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography or Gas Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the purified 2-chloro-3-aryl-1-propene.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Spectroscopic data for a related compound, 2-chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone, shows characteristic peaks for the methoxy group (a singlet at δ 3.83 in ¹H NMR) which can be a useful reference.[2]
Reactivity and Potential Applications
Allylic chlorides are known for their enhanced reactivity in Sₙ2 reactions due to the stabilization of the transition state by the adjacent double bond. The chlorine atom in this compound is expected to be readily displaced by a variety of nucleophiles, making it a valuable intermediate for the synthesis of more complex molecules.
Potential Applications:
-
Pharmaceutical Synthesis: The methoxyphenyl group is a common feature in many pharmacologically active compounds. This molecule could serve as a building block for the synthesis of novel drug candidates.
-
Materials Science: The reactive nature of the allylic chloride and the properties imparted by the aromatic ring could be utilized in the development of new polymers and functional materials.
-
Agrochemicals: Substituted aromatic compounds are frequently used in the development of pesticides and herbicides.
The biological activity of allylic chlorides can vary. For instance, allyl chloride itself has been shown to be mutagenic in some biological systems.[3] The introduction of substituents, such as the methoxyphenyl group, can significantly modulate the biological activity of a molecule.[4]
Diagrams and Workflows
Logical Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of this compound.
General Reactivity Pathway
Caption: General Sₙ2 reactivity pathway of this compound.
References
Technical Guide: Physicochemical Properties of 2-Chloro-3-(2-methoxyphenyl)-1-propene
Audience: Researchers, scientists, and drug development professionals.
This document provides a concise technical overview of the key physicochemical properties of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a compound of interest in synthetic chemistry and potential drug discovery pipelines.
Data Presentation
The fundamental molecular properties of this compound have been determined and are summarized below. These values are essential for experimental design, analytical method development, and computational modeling.
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| Isomeric Compound MW | 182.65 g/mol (for 4-methoxyphenyl isomer)[1] |
Note: The molecular weight is calculated based on the chemical formula and is consistent with isomeric forms of the compound.
Experimental Protocols
Accurate determination of molecular weight is critical for the verification of a synthesized compound's identity. The standard and most definitive method for this is Mass Spectrometry.
Protocol: Molecular Weight Determination by Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with a high-energy electron beam to produce a molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The peak corresponding to the intact molecular ion is identified to confirm the molecular weight of the compound. For this compound, a prominent peak would be expected at an m/z value corresponding to its molecular weight, considering the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).
Visualization
The following diagram illustrates the logical workflow for the physicochemical characterization of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Characterization.
References
An In-depth Technical Guide on the Core Chemical Properties of 2-Chloro-3-(2-methoxyphenyl)-1-propene
Disclaimer: Detailed experimental data for 2-Chloro-3-(2-methoxyphenyl)-1-propene is limited in the public domain. This guide provides a comprehensive overview based on the known properties of structurally similar compounds and general principles of organic chemistry. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a chlorinated allylic compound featuring a methoxy-substituted phenyl group. While specific research on this molecule is scarce, its structural motifs—an allylic chloride and a methoxyphenyl group—are present in a variety of organic molecules with known chemical and biological activities. This guide aims to provide a thorough understanding of its predicted chemical properties, potential reactivity, and a framework for its synthesis and handling, by drawing parallels with closely related analogs.
Physicochemical Properties of Structurally Related Analogs
To approximate the physicochemical properties of this compound, data for two closely related compounds, 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene and 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene, are presented below. These compounds share the same core structure and are expected to exhibit similar characteristics.
| Property | 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene[1] | 2-Chloro-3-(3,4-dimethoxyphenyl)-1-propene[2][3] |
| IUPAC Name | 1-(2-chloro-2-propenyl)-2,4-dimethoxybenzene | 4-(2-chloro-2-propen-1-yl)-1,2-dimethoxybenzene |
| Molecular Formula | C₁₁H₁₃ClO₂ | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.68 g/mol | 212.67 g/mol |
| Purity | 97% | Not specified |
| InChI Code | 1S/C11H13ClO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,1,6H2,2-3H3 | Not specified |
| InChI Key | YWMITLLGLFNCBC-UHFFFAOYSA-N | Not specified |
Reactivity and Synthetic Considerations
The reactivity of this compound is primarily dictated by the allylic chloride functional group. Allylic halides are known to be reactive electrophiles in nucleophilic substitution reactions.
Nucleophilic Substitution: The chlorine atom is a good leaving group, and the adjacent double bond can stabilize the resulting carbocation intermediate through resonance. This makes the compound susceptible to both SN1 and SN2 type reactions. Allyl halides generally exhibit faster SN2 reactivity compared to their saturated counterparts.[4][5] This enhanced reactivity is attributed to the stabilization of the transition state through overlap of the nucleophile's orbital with the π-system of the double bond.[5]
General Reactivity of Allyl Chloride:
-
Allyl chloride is a highly reactive compound that can undergo a variety of chemical transformations, including substitution and addition reactions.[6]
-
It readily reacts with nucleophiles such as water, alcohols, and amines.[6]
-
The carbocation formed from the dissociation of the chloride is stabilized by resonance, making SN1 reactions favorable, especially with tertiary and secondary allylic halides.[7]
Due to the lack of specific experimental protocols for the synthesis of this compound, a generalized synthetic workflow for this class of compounds is proposed. A common method involves the reaction of the corresponding allyl alcohol with a chlorinating agent.
Potential Biological Activity
While no biological data exists for this compound, compounds containing the methoxyphenyl propene scaffold have been investigated for various biological activities. For instance, derivatives of cinnamic acid, which share a similar phenylpropanoid skeleton, have shown antioxidant, hepatoprotective, and neuroprotective properties.[8] Furthermore, some volatile phenylpropanoids found in essential oils exhibit antimicrobial, anti-inflammatory, and anticancer activities.[9] The biological activities of 2-methoxyphenols have also been studied, with some showing potential as COX-2 inhibitors.[10]
It is important to note that the introduction of a reactive allylic chloride group could significantly alter the biological profile, potentially introducing cytotoxicity or other specific interactions.
Experimental Protocols and Signaling Pathways: Data Scarcity
A critical aspect of this technical guide is to address the user's request for detailed experimental protocols and signaling pathway diagrams. However, due to the profound lack of specific published research on this compound, providing validated experimental methodologies or established signaling pathways in which this compound is involved is not feasible.
The creation of such detailed documentation would require primary research data from synthesis, purification, characterization, and biological evaluation experiments that are not currently available in the scientific literature.
Conclusion
This compound is a molecule with interesting structural features that suggest a rich chemical reactivity, primarily centered around its allylic chloride group. While a detailed experimental profile is not available, by examining its structural analogs, we can infer its physicochemical properties and anticipate its behavior in chemical reactions. The methoxyphenyl moiety suggests that this compound could be a precursor for molecules with potential biological relevance. However, a comprehensive understanding of its properties and potential applications can only be achieved through dedicated synthesis and experimental investigation. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this and related compounds.
References
- 1. 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-PROPENE | 111860-79-8 [amp.chemicalbook.com]
- 4. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemcess.com [chemcess.com]
- 7. Allyl chloride is more reactive than n-propyl chloride towards nucleophilic substitution reaction. Explain why? [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of a proposed synthetic route for 2-Chloro-3-(2-methoxyphenyl)-1-propene. Due to the absence of a specific, documented synthesis in peer-reviewed literature, this guide outlines a plausible and scientifically sound two-step methodology. The proposed synthesis commences with the Grignard reaction of 2-methoxybenzaldehyde with vinylmagnesium bromide to yield the intermediate allylic alcohol, 1-(2-methoxyphenyl)prop-2-en-1-ol. This intermediate is subsequently converted to the target molecule, this compound, via an allylic chlorination reaction.
This document offers comprehensive experimental protocols for each synthetic step, a summary of the quantitative data for all relevant chemical entities in a structured tabular format, and a visual representation of the synthetic pathway to facilitate a clear understanding of the proposed chemical transformations.
Quantitative Data of Reactants and Products
The following table summarizes the key quantitative data for the starting material, intermediate, and the final product.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 2-Methoxybenzaldehyde[1][2] | 2-methoxybenzaldehyde | C₈H₈O₂ | 136.15 | Liquid | 34-40 | 238 | 1.127 |
| 1-(2-methoxyphenyl)prop-2-en-1-ol | 1-(2-methoxyphenyl)prop-2-en-1-ol | C₁₀H₁₂O₂ | 164.20 | Not available | Not available | Not available | Not available |
| This compound | This compound | C₁₀H₁₁ClO | 182.65 | Not available | Not available | Not available | Not available |
Experimental Protocols
The following sections provide detailed, step-by-step experimental procedures for the proposed synthesis of this compound.
Step 1: Synthesis of 1-(2-methoxyphenyl)prop-2-en-1-ol
This procedure details the synthesis of the intermediate allylic alcohol via a Grignard reaction.
Materials:
-
2-Methoxybenzaldehyde
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A dry 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is charged with 2-methoxybenzaldehyde (13.6 g, 0.1 mol) dissolved in 100 mL of anhydrous diethyl ether.
-
The flask is cooled to 0 °C in an ice bath.
-
Vinylmagnesium bromide solution (1.0 M in THF, 110 mL, 0.11 mol) is added dropwise to the stirred solution of 2-methoxybenzaldehyde over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-(2-methoxyphenyl)prop-2-en-1-ol.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Step 2: Synthesis of this compound
This procedure describes the conversion of the allylic alcohol to the final product, an allylic chloride, using thionyl chloride.
Materials:
-
1-(2-methoxyphenyl)prop-2-en-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A dry 250 mL round-bottom flask, equipped with a magnetic stirrer and a dropping funnel, is charged with 1-(2-methoxyphenyl)prop-2-en-1-ol (16.4 g, 0.1 mol) and a catalytic amount of pyridine (0.1 mL) dissolved in 100 mL of anhydrous diethyl ether.
-
The flask is cooled to 0 °C in an ice bath.
-
Thionyl chloride (8.0 mL, 0.11 mol) is added dropwise to the stirred solution over a period of 20 minutes.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
The reaction mixture is carefully poured into 100 mL of ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography.
Visualizing the Synthesis Pathway
The following diagrams illustrate the proposed synthetic workflow and the key chemical transformations.
Caption: Proposed two-step synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 2-Chloro-3-(2-methoxyphenyl)-1-propene
IUPAC Name: 1-(2-chloro-2-propen-1-yl)-2-methoxybenzene
This technical guide provides a comprehensive overview of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a halogenated aromatic alkene of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific ortho-substituted isomer, this guide combines theoretical knowledge with data from closely related analogs to offer valuable insights for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
| Property | This compound (Predicted/Calculated) | 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene |
| IUPAC Name | 1-(2-chloro-2-propen-1-yl)-2-methoxybenzene | 1-(2-chloro-2-propenyl)-2,4-dimethoxybenzene |
| Molecular Formula | C₁₀H₁₁ClO | C₁₁H₁₃ClO₂[1] |
| Molecular Weight | 182.65 g/mol | 212.67 g/mol [1] |
| Appearance | Expected to be a colorless to pale yellow liquid | - |
| Boiling Point | Estimated >200 °C | - |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons) | - |
Synthesis
A plausible and efficient method for the synthesis of this compound is the allylic chlorination of the corresponding precursor, 3-(2-methoxyphenyl)-1-propene. This reaction selectively introduces a chlorine atom at the position adjacent to the double bond.
Proposed Experimental Protocol: Allylic Chlorination
Objective: To synthesize this compound via radical-initiated allylic chlorination of 3-(2-methoxyphenyl)-1-propene.
Materials:
-
3-(2-methoxyphenyl)-1-propene (precursor)
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2-methoxyphenyl)-1-propene (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Chlorosuccinimide (1.1 eq) to the solution.
-
Initiation: Add a catalytic amount of a radical initiator such as AIBN or BPO (0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Extraction: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Safety Precautions: Carbon tetrachloride is a hazardous and environmentally damaging solvent; alternative solvents should be considered where possible. All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
Synthetic Workflow Diagram
References
Retrosynthetic Analysis of 2-Chloro-3-(2-methoxyphenyl)-1-propene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a molecule of interest in organic synthesis and potential drug development. This document outlines plausible synthetic pathways, details experimental protocols for key transformations, and presents relevant data in a structured format.
Retrosynthetic Strategy
The retrosynthetic analysis of the target molecule, this compound, reveals several strategic disconnections. The most logical approaches involve the formation of the carbon-carbon double bond and the installation of the allylic chloride. Two primary retrosynthetic pathways are proposed and explored in this guide: the Wittig/Horner-Wadsworth-Emmons (HWE) approach and the Allylic Chlorination approach.
A third, less direct Grignard approach is also considered. These pathways are illustrated in the following logical relationship diagram.
Figure 1: Retrosynthetic analysis of this compound.
Pathway A: Wittig/Horner-Wadsworth-Emmons Approach
This pathway constructs the central double bond of the target molecule via a Wittig or Horner-Wadsworth-Emmons reaction. The disconnection leads to 2-methoxybenzaldehyde and a chloro-substituted phosphorus ylide or phosphonate anion.
Synthesis of Precursors
2-Methoxybenzaldehyde: This starting material is commercially available.
(Chloromethyl)triphenylphosphonium chloride: This Wittig reagent can be prepared from triphenylphosphine and chloroiodomethane or synthesized by dissolving triphenylphosphine in an organic solvent, adding paraformaldehyde, and then introducing hydrogen chloride gas.[1] The resulting hydroxymethyltriphenylphosphine chloride is then treated with thionyl chloride.[1]
Diethyl (chloromethyl)phosphonate: This HWE reagent can be synthesized via the Arbuzov reaction between triethyl phosphite and chloroiodomethane.
Experimental Protocol: Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), (chloromethyl)triphenylphosphonium chloride (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to -78°C, and a strong base such as n-butyllithium (1.05 equivalents) is added dropwise. The mixture is stirred for 30 minutes to generate the corresponding ylide.
-
Reaction with Aldehyde: A solution of 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the cold ylide solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Anion Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is washed with anhydrous hexane to remove the oil. Anhydrous THF is added, and the suspension is cooled to 0°C. Diethyl (chloromethyl)phosphonate (1.1 equivalents) is added dropwise, and the mixture is stirred at 0°C for 30 minutes, then at room temperature for 30 minutes to generate the phosphonate anion.
-
Reaction with Aldehyde: The reaction mixture is cooled to 0°C, and a solution of 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is carefully quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Data Summary
| Reaction Step | Reagents | Base | Solvent | Typical Yield (%) | Reference |
| Wittig Reaction | (Chloromethyl)triphenylphosphonium chloride, 2-Methoxybenzaldehyde | n-BuLi | THF | 60-80 (estimated) | [2][3][4] |
| HWE Reaction | Diethyl (chloromethyl)phosphonate, 2-Methoxybenzaldehyde | NaH | THF | 70-90 (estimated) | [5][6][7] |
Pathway B: Allylic Chlorination Approach
This pathway involves the synthesis of an alkene precursor, 3-(2-methoxyphenyl)-1-propene, followed by a selective allylic chlorination to introduce the chlorine atom at the desired position.
Synthesis of 3-(2-methoxyphenyl)-1-propene
This intermediate can be synthesized via a Wittig reaction between 2-methoxybenzaldehyde and methyltriphenylphosphonium bromide or by the reaction of 2-methoxybenzylmagnesium chloride with acrolein followed by dehydration.
Experimental Protocol: Allylic Chlorination
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3-(2-methoxyphenyl)-1-propene (1.0 equivalent) is dissolved in a suitable solvent such as carbon tetrachloride (CCl4).
-
Reagent Addition: N-Chlorosuccinimide (NCS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (BPO) (catalytic amount) are added to the solution.
-
Reaction: The mixture is heated to reflux and stirred for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Data Summary
| Reaction Step | Reagent | Initiator | Solvent | Typical Yield (%) | Reference |
| Allylic Chlorination | NCS | BPO | CCl4 | 50-70 (estimated) | [8][9] |
Pathway C: Grignard Approach
This approach involves the formation of a carbon-carbon bond by reacting a Grignard reagent with 2-methoxybenzaldehyde. A plausible, though less direct, route involves the reaction of 2-propenylmagnesium bromide with 2-methoxybenzaldehyde to form an allylic alcohol, followed by conversion of the alcohol to the chloride. A more direct but challenging approach would be to use a 2-chloro-1-propenyl Grignard reagent.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the synthetic pathways described.
Figure 2: Workflow for the Wittig reaction pathway.
Figure 3: Workflow for the HWE reaction pathway.
Figure 4: Workflow for the allylic chlorination pathway.
Conclusion
This technical guide has detailed two primary retrosynthetic pathways for the synthesis of this compound. The Wittig/HWE approach offers a convergent and generally high-yielding route, while the allylic chlorination pathway provides a more linear but potentially less selective alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the required purity of the final product. The provided experimental protocols and data offer a solid foundation for researchers and drug development professionals to pursue the synthesis of this and related compounds. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
- 1. CN101475590A - Preparation of chloromethyl triphenyl phosphonium chloride - Google Patents [patents.google.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Allylic halogenation of unsaturated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Starting materials for 2-Chloro-3-(2-methoxyphenyl)-1-propene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of potential synthetic routes for the preparation of 2-Chloro-3-(2-methoxyphenyl)-1-propene. The document outlines several plausible pathways, detailing the necessary starting materials and experimental protocols. All quantitative data is summarized for comparative analysis, and key transformations are visualized using reaction diagrams.
Executive Summary
The synthesis of this compound, a substituted allylic chloride, can be approached through several strategic disconnections. This guide explores four primary synthetic routes, each commencing from readily accessible starting materials. The most direct and potentially efficient method involves a one-pot conversion of a ketone to the corresponding allylic chloride. Alternative pathways, including Wittig olefination and Grignard-based approaches, offer flexibility in precursor selection and synthesis strategy. A multi-step route involving reduction, dehydration, and subsequent chlorination is also presented as a more classical, albeit potentially lower-yielding, alternative. The selection of a specific route will depend on factors such as starting material availability, desired scale, and laboratory capabilities.
Starting Materials and Synthetic Pathways
The following sections detail the proposed synthetic routes, including the required starting materials for each pathway.
Route 1: Direct Conversion of a Ketone to an Allylic Chloride
This highly efficient, one-pot method utilizes a vinyl addition followed by a niobium pentachloride-mediated[1][1]-sigmatropic rearrangement.[2][3]
Starting Materials:
-
1-(2-Methoxyphenyl)-2-propanone (o-methoxyphenylacetone)
-
Vinylmagnesium bromide
-
Niobium(V) chloride (NbCl5)
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na2SO4)
Route 2: Wittig Olefination
This well-established method allows for the formation of the double bond and introduction of the chloro-substituted methylene group in a single step from an aldehyde.[1][4][5][6][7]
Starting Materials:
-
2-Methoxybenzaldehyde
-
Chloromethyltriphenylphosphonium salt (e.g., chloride or iodide)
-
Strong base (e.g., n-butyllithium, sodium amide)
-
Triphenylphosphine
-
Chloromethylating agent (e.g., chloroiodomethane)
-
Anhydrous solvent (e.g., THF, diethyl ether)
Route 3: Grignard Reaction
This approach involves the coupling of a Grignard reagent derived from a benzyl halide with a suitable three-carbon electrophile.
Starting Materials:
-
2-Methoxybenzyl chloride or bromide
-
Magnesium turnings
-
2,3-Dichloropropene
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Iodine (for initiation)
Route 4: Multi-Step Synthesis from a Ketone
This classical approach involves a sequence of reduction, dehydration, and allylic chlorination.
Starting Materials:
-
1-(2-Methoxyphenyl)-2-propanone (o-methoxyphenylacetone)
-
Reducing agent (e.g., Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4))
-
Solvent for reduction (e.g., Methanol, Ethanol, THF)
-
Dehydrating agent (e.g., Concentrated sulfuric acid, Phosphoric acid)
-
Allylic chlorinating agent (e.g., N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO2Cl2))
-
Radical initiator (e.g., Benzoyl peroxide) for NCS chlorination
-
Inert solvent for chlorination (e.g., Carbon tetrachloride)
Quantitative Data Summary
| Route | Key Transformation | Key Reagents | Reported Yields (for similar transformations) |
| 1 | Ketone to Allylic Chloride | Vinylmagnesium bromide, NbCl5 | Good to excellent[2][3] |
| 2 | Wittig Olefination | Chloromethylphosphonium ylide | Moderate to high[1] |
| 3 | Grignard Coupling | 2-Methoxybenzylmagnesium halide | Variable, dependent on coupling efficiency |
| 4 | Multi-step Synthesis | NaBH4, H2SO4, NCS | Variable, multiple steps can lower overall yield |
Experimental Protocols
Protocol for Route 1: Direct Conversion of 1-(2-Methoxyphenyl)-2-propanone to this compound[3]
-
To a solution of 1-(2-methoxyphenyl)-2-propanone (1.0 eq) in anhydrous THF (0.75–0.85 M) at -10 °C under an inert atmosphere, add a solution of vinylmagnesium bromide (1.2 eq, commercially available or freshly prepared) in THF dropwise.
-
Stir the reaction mixture at -10 °C for 15 minutes.
-
Add 1,4-dioxane (4 volumes relative to THF) to the reaction mixture.
-
Add solid niobium(V) chloride (2.5 eq) in one portion.
-
Stir the mixture for 10 minutes, allowing it to warm to room temperature.
-
Pour the reaction mixture into 2 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Route 2: Wittig Olefination
Step 2a: Preparation of Chloromethyltriphenylphosphonium Salt
-
To a solution of triphenylphosphine (1.0 eq) in a suitable solvent (e.g., toluene), add a chloromethylating agent such as chloroiodomethane (1.1 eq).
-
Stir the mixture at room temperature or with gentle heating until the formation of a precipitate is complete.
-
Collect the solid phosphonium salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
Step 2b: Wittig Reaction
-
Suspend the chloromethyltriphenylphosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to a low temperature (e.g., -78 °C) and add a strong base such as n-butyllithium (1.0 eq) dropwise.
-
Allow the resulting ylide solution to warm to 0 °C and stir for 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Route 3: Grignard Reaction
Step 3a: Preparation of 2-Methoxybenzylmagnesium Bromide
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere with a crystal of iodine.
-
Add a solution of 2-methoxybenzyl bromide (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
Step 3b: Coupling Reaction
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of 2,3-dichloropropene (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Route 4: Multi-Step Synthesis
Step 4a: Reduction of 1-(2-Methoxyphenyl)-2-propanone
-
Dissolve 1-(2-methoxyphenyl)-2-propanone (1.0 eq) in methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the careful addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(2-methoxyphenyl)propan-2-ol.
Step 4b: Dehydration of 1-(2-Methoxyphenyl)propan-2-ol [8]
-
Add the alcohol from the previous step to an excess of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to approximately 170 °C to effect dehydration.
-
Distill the resulting alkene, 1-(2-methoxyphenyl)propene, directly from the reaction mixture.
-
Wash the distillate with a dilute sodium bicarbonate solution and then with water, dry over a suitable drying agent, and re-distill if necessary.
Step 4c: Allylic Chlorination of 1-(2-Methoxyphenyl)propene
-
Dissolve the 1-(2-methoxyphenyl)propene (1.0 eq) in an inert solvent such as carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the mixture until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography.
Visualizations
Caption: Route 1: Direct conversion of a ketone to an allylic chloride.
Caption: Route 2: Synthesis via Wittig olefination.
Caption: Route 3: Grignard reaction pathway.
Caption: Route 4: Multi-step synthesis from a ketone.
References
- 1. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Conversion of Aldehydes and Ketones to Allylic Halides by a NbX5-[3,3] Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allylic and Allenic Halide Synthesis via NbCl5- and NbBr5-Mediated Alkoxide Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Phosphonium Ylides [ouci.dntb.gov.ua]
- 6. 1-(2-Methoxyphenyl)propan-2-ol [myskinrecipes.com]
- 7. 2-(2-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 591999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
Reactivity of the Allylic Chloride in 2-Chloro-3-(2-methoxyphenyl)-1-propene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Allylic halides are a pivotal class of organic compounds characterized by a halogen atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif imparts enhanced reactivity towards nucleophilic substitution reactions compared to their saturated counterparts. The heightened reactivity stems from the ability of the adjacent π-system to stabilize either the transition state in an SN2 reaction or the carbocation intermediate in an SN1 reaction.
The subject of this guide, 2-Chloro-3-(2-methoxyphenyl)-1-propene, incorporates an allylic chloride functionality with a phenyl ring bearing a methoxy group at the ortho position. This substitution pattern is expected to exert a profound influence on the reactivity of the allylic chloride through a combination of electronic and steric effects, as well as the potential for intramolecular interactions. Understanding these influences is critical for predicting and controlling the outcomes of reactions involving this substrate, which holds potential as a building block in the synthesis of complex organic molecules, including pharmacologically active compounds.
This document will delve into the theoretical underpinnings of the reactivity of this specific allylic chloride, supported by comparative data from analogous systems. It will also provide detailed, albeit hypothetical, experimental procedures to guide researchers in the synthesis and kinetic evaluation of this compound.
Theoretical Framework of Reactivity
The reactivity of the allylic chloride in this compound is primarily governed by its propensity to undergo nucleophilic substitution reactions. The two principal mechanisms for such reactions are the unimolecular (SN1) and bimolecular (SN2) pathways.
SN2 Reaction Pathway
In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom in a concerted step with the departure of the leaving group (chloride ion). For allylic systems, the SN2 transition state is stabilized by the overlap of the p-orbitals of the attacking nucleophile and the leaving group with the π-system of the double bond. This delocalization of electron density lowers the activation energy of the reaction, making allylic halides generally more reactive than their corresponding alkyl halides in SN2 reactions.
The 2-methoxyphenyl group in the target molecule can influence the SN2 reactivity in several ways:
-
Steric Hindrance: The ortho-methoxy group and the phenyl ring itself can sterically hinder the backside attack of the nucleophile, potentially slowing down the SN2 reaction rate compared to less substituted allylic chlorides.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The overall effect on the electrophilicity of the carbon bearing the chlorine will depend on the balance of these opposing effects.
SN1 Reaction Pathway
The SN1 mechanism involves a two-step process: the rate-determining formation of a carbocation intermediate followed by a rapid attack by a nucleophile. Allylic chlorides are particularly susceptible to SN1 reactions due to the formation of a resonance-stabilized allylic carbocation.
For this compound, the departure of the chloride ion would lead to a secondary allylic carbocation that is further stabilized by resonance delocalization into the phenyl ring. The ortho-methoxy group, being electron-donating through resonance, can significantly stabilize the positive charge on the benzylic position, thereby favoring the SN1 pathway.
Neighboring Group Participation (NGP)
A noteworthy feature of the title compound is the presence of a methoxy group at the ortho position. This substituent is suitably positioned to act as an internal nucleophile, potentially leading to neighboring group participation (NGP). In this scenario, the oxygen atom of the methoxy group could attack the electrophilic carbon, displacing the chloride ion and forming a cyclic oxonium ion intermediate. Subsequent attack by an external nucleophile would then open this ring. NGP can lead to an enhanced reaction rate (anchimeric assistance) and retention of stereochemistry. The likelihood of NGP will depend on the reaction conditions and the nature of the external nucleophile.
Predicted Reactivity and Mechanistic Preference
Given the structure of this compound, a competition between SN1 and SN2 pathways is expected. The secondary nature of the allylic chloride and the potential for steric hindrance from the ortho-substituted phenyl group might disfavor a pure SN2 mechanism with bulky nucleophiles. Conversely, the significant resonance stabilization of the potential carbocation intermediate by both the allyl system and the electron-donating 2-methoxyphenyl group strongly suggests that an SN1 or SN1-like mechanism will be a major contributing pathway, especially in polar, protic solvents and with weaker nucleophiles. The possibility of neighboring group participation by the ortho-methoxy group adds another layer of complexity and could lead to rate enhancements and specific stereochemical outcomes.
The logical relationship between the substrate and its potential reaction pathways is illustrated in the following diagram:
Quantitative Reactivity Data (Comparative Analysis)
Direct kinetic data for the nucleophilic substitution of this compound is not available in the published literature. To provide a quantitative perspective, the following tables summarize kinetic data for the hydrolysis of allyl chloride and some of its simple derivatives. This data serves as a baseline for understanding the reactivity of the parent allylic chloride system.
Table 1: Rate Constants for the Hydrolysis of Substituted Allyl Chlorides
| Substrate | Temperature (°C) | Pressure (atm) | Rate Constant, k (s⁻¹) | Reference |
| Allyl chloride | 50.25 | 1 | 1.35 x 10⁻⁵ | [1] |
| β-Methyl allyl chloride | 50.25 | 1 | 1.12 x 10⁻⁵ | [1] |
| trans-γ-Methyl allyl chloride | 12.02 | 1 | 2.04 x 10⁻⁴ | [1] |
Data from this table is sourced from a study on the effect of pressure on the rates of hydrolysis of allyl chlorides.[1]
The data in Table 1 illustrates the sensitivity of the hydrolysis rate to the substitution pattern on the allyl framework. The significantly faster rate for trans-γ-methyl allyl chloride suggests a greater degree of carbocationic character in the transition state, consistent with an SN1-like mechanism.
Proposed Experimental Protocols
To facilitate further investigation into the reactivity of this compound, the following detailed, yet hypothetical, experimental protocols are provided.
Synthesis of this compound
This proposed synthesis follows a two-step route involving a Grignard reaction to form the allylic alcohol, followed by chlorination.
Step 1: Synthesis of 1-(2-methoxyphenyl)prop-2-en-1-ol
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled and flame-dried.
-
Reagents:
-
Magnesium turnings (1.2 equiv.)
-
Dry tetrahydrofuran (THF)
-
Vinyl bromide or vinyl chloride (1.2 equiv.)
-
2-Methoxybenzaldehyde (1.0 equiv.)
-
-
Procedure: a. The magnesium turnings are placed in the flask under a nitrogen atmosphere. b. A solution of vinyl bromide in dry THF is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (vinylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary. c. Once the Grignard reagent has formed, the solution is cooled to 0 °C. d. A solution of 2-methoxybenzaldehyde in dry THF is added dropwise from the dropping funnel. e. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. f. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. g. The aqueous layer is extracted with diethyl ether (3x). h. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. i. The crude product, 1-(2-methoxyphenyl)prop-2-en-1-ol, is purified by column chromatography on silica gel.
Step 2: Chlorination of 1-(2-methoxyphenyl)prop-2-en-1-ol
-
Apparatus: A single-necked round-bottom flask with a magnetic stirrer.
-
Reagents:
-
1-(2-methoxyphenyl)prop-2-en-1-ol (1.0 equiv.)
-
Dry dichloromethane (DCM)
-
Thionyl chloride (1.1 equiv.)
-
Pyridine (catalytic amount)
-
-
Procedure: a. The allylic alcohol is dissolved in dry DCM and cooled to 0 °C in an ice bath. b. A catalytic amount of pyridine is added. c. Thionyl chloride is added dropwise with stirring. d. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. e. The reaction is carefully quenched by pouring it into ice-water. f. The organic layer is separated, and the aqueous layer is extracted with DCM (2x). g. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. h. The resulting crude this compound is purified by vacuum distillation or column chromatography.
The overall synthetic workflow is depicted below:
References
An In-depth Technical Guide on the Stability and Degradation of 2-Chloro-3-(2-methoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential stability and degradation pathways of 2-Chloro-3-(2-methoxyphenyl)-1-propene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a hypothesized degradation profile based on the known reactivity of its core functional groups: an allylic chloride and a methoxyphenyl-substituted alkene. Additionally, it details a robust experimental framework for a formal stability assessment.
Core Stability Profile
This compound possesses an allylic chloride functional group, which is known to be a reactive moiety susceptible to nucleophilic substitution and elimination reactions. The stability of the molecule is significantly influenced by the formation of a resonance-stabilized allylic carbocation. Allylic halides are generally more reactive towards substitution than their alkyl halide counterparts due to this stabilization. The presence of the electron-donating methoxyphenyl group can further stabilize this carbocation, potentially accelerating degradation pathways that proceed through an SN1 mechanism.
The primary degradation pathways anticipated for this molecule are hydrolysis and oxidation. The molecule is expected to be sensitive to acidic, basic, and oxidative conditions. Photolytic degradation is also a possibility due to the presence of the aromatic ring and the double bond.
Hypothetical Degradation Pathways
Based on fundamental organic chemistry principles, the following degradation pathways are proposed for this compound.
Hydrolysis is a probable degradation route, proceeding via either an SN1 or SN2 mechanism depending on the pH and solvent conditions.
-
Acid-Catalyzed Hydrolysis (SN1 Pathway): Under acidic conditions, the departure of the chloride ion is facilitated, leading to a resonance-stabilized allylic carbocation. The positive charge can be delocalized across the allyl system and is further stabilized by the electron-donating methoxy group on the phenyl ring. Nucleophilic attack by water on this carbocation would yield the corresponding allylic alcohol.
-
Base-Catalyzed Hydrolysis (SN2 Pathway): In the presence of a strong base, a direct bimolecular nucleophilic substitution (SN2) can occur, where a hydroxide ion attacks the carbon bearing the chlorine, displacing the chloride ion to form the allylic alcohol.
The alkene functionality in this compound is susceptible to oxidation. Common laboratory oxidants or atmospheric oxygen can initiate degradation.
-
Epoxidation: The double bond can be oxidized to form an epoxide. This can occur in the presence of peroxy acids or other oxidizing agents.
-
Cleavage of the Double Bond: Under stronger oxidative conditions (e.g., ozonolysis or permanganate), the double bond can be cleaved to form an aldehyde or a carboxylic acid.
The following diagram illustrates these hypothetical degradation pathways.
Caption: Hypothetical degradation pathways of this compound.
Proposed Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify the potential degradation products and pathways and to develop a stability-indicating analytical method.
The following conditions are recommended for forced degradation studies:
-
Acidic Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
A stability-indicating HPLC method should be developed and validated.
-
Chromatographic System:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV Detector: Wavelength set to the λmax of the parent compound.
-
Mass Spectrometer (LC-MS): To identify the mass of the parent compound and any degradation products.
-
The following diagram illustrates the experimental workflow for assessing the stability of this compound.
Caption: Experimental workflow for stability assessment.
Data Presentation for Stability Studies
The results of the forced degradation studies should be summarized in a clear and concise manner. The following tables provide a template for data presentation.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradants Detected | Major Degradant(s) (Peak Area %) |
| Acidic (1M HCl, 60°C) | |||
| Basic (1M NaOH, 60°C) | |||
| Oxidative (3% H₂O₂, RT) | |||
| Thermal (80°C) | |||
| Photolytic (ICH Q1B) | |||
| Control |
Table 2: Characterization of Degradation Products by LC-MS
| Peak (RT) | [M+H]⁺ (m/z) | Proposed Structure |
| Parent | This compound | |
| Degradant 1 | ||
| Degradant 2 | ||
| Degradant 3 |
Conclusion
An In-depth Technical Guide to the Solubility of 2-Chloro-3-(2-methoxyphenyl)-1-propene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-(2-methoxyphenyl)-1-propene. Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on its molecular structure and provides detailed experimental protocols for its empirical determination.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. An analysis of the molecular structure of this compound—which features a nonpolar benzene ring and propene backbone, combined with polar chloro and methoxy functional groups—suggests that it is a molecule of intermediate polarity. This structural composition indicates that it will likely exhibit good solubility in a range of common organic solvents, particularly those with moderate polarity.
Below is a table summarizing the predicted qualitative solubility of this compound in a variety of organic solvents, categorized by their polarity.
| Solvent Category | Solvent | Predicted Solubility | Justification |
| Nonpolar | Hexane | Low | The significant nonpolar regions of the molecule will interact favorably, but the polar groups may limit high solubility. |
| Toluene | Medium to High | The aromatic nature of toluene will interact well with the methoxyphenyl group, enhancing solubility. | |
| Polar Aprotic | Dichloromethane (DCM) | High | The polarity of DCM is well-suited to interact with both the polar and nonpolar regions of the molecule. |
| Tetrahydrofuran (THF) | High | THF's ether group and overall polarity should effectively solvate the molecule. | |
| Acetone | High | The polar carbonyl group of acetone will interact strongly with the polar functionalities of the solute. | |
| Acetonitrile | Medium | While polar, acetonitrile is less effective at solvating large nonpolar moieties compared to other polar aprotic solvents. | |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong, versatile solvent capable of dissolving a wide range of organic compounds.[1] | |
| Polar Protic | Methanol | Medium to High | The hydroxyl group can hydrogen bond with the methoxy group, and its alkyl portion interacts with the nonpolar parts. |
| Ethanol | Medium to High | Similar to methanol, but its slightly larger alkyl chain may enhance interactions with the nonpolar regions. | |
| Water | Very Low | The large, nonpolar hydrocarbon structure will be immiscible with the highly polar, hydrogen-bonding network of water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid compound in a solvent.[2]
Objective: To determine the saturation concentration of this compound in various organic solvents at a constant temperature.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., hexane, toluene, DCM, methanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of a specific organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL, g/100 mL, or mol/L.
-
Data Presentation for Quantitative Solubility
The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and analysis.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 25 | ||
| Toluene | 25 | ||
| Dichloromethane | 25 | ||
| Tetrahydrofuran | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Dimethyl Sulfoxide | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Water | 25 |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the isothermal saturation method.
This comprehensive guide provides a robust framework for understanding and determining the solubility of this compound. While predictions based on chemical structure are a valuable starting point, empirical determination through the detailed protocol is essential for obtaining accurate and reliable data for research and development applications.
References
An In-depth Technical Guide to the Core Chemical Reactions of 2-Chloro-3-(2-methoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key chemical reactions involving 2-Chloro-3-(2-methoxyphenyl)-1-propene (CAS No. 63667-85-6). Due to the limited availability of specific experimental data for this compound, this guide focuses on the plausible and characteristic reactions it is expected to undergo based on its structural features—a substituted vinyl chloride and an allyl-aromatic system. The core reactions discussed include palladium-catalyzed cross-coupling reactions (Heck and Suzuki-Miyaura), nucleophilic substitution, and electrophilic addition. This document furnishes detailed, albeit generalized, experimental protocols and predicted spectroscopic data to serve as a foundational resource for researchers. The information is presented to facilitate further investigation and application of this compound in synthetic and medicinal chemistry.
Introduction
This compound is a halogenated organic compound featuring a reactive vinyl chloride moiety and a methoxy-substituted phenyl ring. Its structure suggests a rich and varied reactivity profile, making it a potentially valuable building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery. The presence of both a vinyl halide and an allylic C-H bond allows for a range of transformations, including cross-coupling, substitution, and addition reactions. This guide will explore the theoretical and practical aspects of these key chemical transformations.
Predicted Physicochemical Properties
While experimental data is scarce, the physicochemical properties of this compound can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~230-250 °C (at 760 mmHg) |
| Density | ~1.1 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, DMF); Insoluble in water. |
Core Chemical Reactions
Based on its chemical structure, this compound is anticipated to participate in several key classes of organic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl chloride moiety is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.[1][2]
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[1][2] In the context of this compound, it can either act as the vinyl halide partner or, theoretically, the alkene partner, though the former is more common for vinyl halides.
Generalized Experimental Protocol: Heck Reaction
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃, 4-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMF, DMAc, or acetonitrile) and a base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃), 2-3 eq.).
-
Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura coupling reaction pairs an organoboron compound with an organic halide. This compound can be coupled with various boronic acids or their esters to form substituted styrenyl derivatives.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
-
Solvent System: Add a solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Conditions: Degas the mixture by bubbling with an inert gas for 15-30 minutes, then heat to 80-110 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, partition the mixture between water and an organic solvent. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash chromatography.
Nucleophilic Substitution Reactions
The chlorine atom in this compound is susceptible to nucleophilic attack, although vinylic substitutions are generally less facile than allylic or benzylic substitutions. Strong nucleophiles and/or forcing conditions may be required.
Generalized Experimental Protocol: Nucleophilic Substitution
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or DMSO in a round-bottom flask.
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, sodium cyanide, or an amine, 1.1-2.0 eq.) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50 °C and 100 °C, depending on the nucleophile's reactivity. Monitor the reaction's progress.
-
Work-up and Purification: Cool the mixture, pour it into water, and extract with an appropriate organic solvent. Wash the organic phase, dry it, and remove the solvent under vacuum. Purify the product by distillation or chromatography.
Electrophilic Addition Reactions
The double bond in the propene moiety can undergo electrophilic addition reactions.[3][4] The regioselectivity of the addition will be influenced by the electronic effects of the substituents.
Generalized Experimental Protocol: Electrophilic Addition of HBr
-
Reaction Setup: Dissolve this compound in a non-polar, inert solvent like dichloromethane or pentane in a flask protected from light.
-
Reagent Addition: Bubble dry hydrogen bromide gas through the solution at 0 °C, or add a solution of HBr in acetic acid dropwise.
-
Reaction Conditions: Stir the mixture at 0 °C to room temperature. The reaction is typically fast and should be monitored closely.
-
Work-up: Once the reaction is complete, quench any excess HBr by washing with a cold, dilute solution of sodium bicarbonate. Separate the organic layer, wash with water, dry over a drying agent, and evaporate the solvent. The product may be purified by distillation if necessary.
Predicted Spectroscopic Data
The following are predicted spectroscopic data for this compound, based on its structure and typical chemical shifts and fragmentation patterns.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.30 | m | 2H | Ar-H |
| ~6.85-6.95 | m | 2H | Ar-H |
| ~5.40 | s | 1H | =CH₂ (vinylic) |
| ~5.25 | s | 1H | =CH₂ (vinylic) |
| ~3.85 | s | 3H | -OCH₃ |
| ~3.60 | s | 2H | Ar-CH₂- |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~157.0 | Ar-C (C-OCH₃) |
| ~140.0 | C=CH₂ (quaternary) |
| ~130.0 | Ar-CH |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-C (C-CH₂) |
| ~121.0 | Ar-CH |
| ~115.0 | =CH₂ (vinylic) |
| ~110.0 | Ar-CH |
| ~55.5 | -OCH₃ |
| ~38.0 | Ar-CH₂- |
Mass Spectrometry (Predicted EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 182/184 | 30/10 | [M]⁺ (³⁵Cl/³⁷Cl isotopes) |
| 147 | 100 | [M - Cl]⁺ |
| 121 | 80 | [M - CH₂CCl]⁺ |
| 91 | 40 | [C₇H₇]⁺ (tropylium ion) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3010 | Medium | =C-H stretch (vinylic and aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic and methoxy) |
| 1640 | Medium | C=C stretch (alkene) |
| 1600, 1490 | Medium-Strong | C=C stretch (aromatic) |
| 1245 | Strong | C-O stretch (aryl ether) |
| 880 | Strong | =C-H bend (out-of-plane, vinylidene) |
| 750 | Strong | C-H bend (out-of-plane, ortho-disubstituted) |
| 700-600 | Medium | C-Cl stretch |
Visualizations of Key Chemical Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key reactions discussed.
Caption: Catalytic cycle of the Heck Reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura Coupling.
Caption: Pathway for Nucleophilic Substitution.
Caption: General mechanism of Electrophilic Addition.
Conclusion
This compound possesses a versatile chemical structure that suggests its utility in a variety of important organic transformations. While specific literature on its reactivity is not abundant, this guide provides a solid theoretical and practical foundation for its use in palladium-catalyzed cross-coupling, nucleophilic substitution, and electrophilic addition reactions. The generalized protocols and predicted spectroscopic data herein are intended to serve as a starting point for further experimental investigation and optimization. It is hoped that this guide will stimulate further research into the chemistry of this promising synthetic building block and its potential applications in medicinal chemistry and materials science.
References
Potential Biological Activities of 2-Chloro-3-(2-methoxyphenyl)-1-propene Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-Chloro-3-(2-methoxyphenyl)-1-propene represent a class of organic compounds with significant potential in medicinal chemistry. While direct research on this specific parent compound is limited, analysis of structurally similar molecules, particularly chalcones and other 2-chloro-3-arylpropene analogues, reveals a strong potential for a range of biological activities. This technical guide synthesizes the available data on related compounds to explore the prospective therapeutic applications of this compound derivatives, with a primary focus on their potential as anticancer and antihyperlipidemic agents. This document provides a comprehensive overview of quantitative data from related studies, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a foundational resource for further research and drug development in this area.
Introduction
The 2-chloro-3-aryl-1-propene scaffold is a key pharmacophore found in a variety of biologically active molecules. The presence of the chlorine atom at the 2-position and the methoxy-substituted phenyl group at the 3-position in this compound suggests the potential for unique electronic and steric properties that could influence its interaction with biological targets. Research on analogous compounds, such as chlorothiophene-based chalcones and 2-chloro-3-arylpropionic acids, has demonstrated significant cytotoxic effects against cancer cell lines and the ability to modulate lipid metabolism.[1][2] This guide will extrapolate from these findings to build a profile of the potential biological activities of this compound derivatives.
Potential Biological Activities
Based on the biological activities observed in structurally related compounds, derivatives of this compound are hypothesized to exhibit the following activities:
-
Anticancer Activity: Chalcones and their bioisosteres are well-documented for their anticancer properties. A study on chlorothiophene-based chalcones, which share a similar 3-aryl-1-propen-1-one backbone, revealed potent cytotoxic activity against various cancer cell lines.[1] For instance, compounds C4 and C6 from this study showed significant toxicity on WiDr colorectal cancer cells.[1] The mechanism of action for many chalcones involves the inhibition of tubulin polymerization and the induction of apoptosis.
-
Antihyperlipidemic Activity: Research on α-substituted-β-arylpropionic acid derivatives has highlighted their potential as hypolipidemic agents.[2] The study indicated that a chloro substituent at the α-position (equivalent to the 2-position in our target molecule) was crucial for substantial activity.[2] These compounds were shown to have both hypolipidemic and hypoglycemic effects.[2]
-
Antimicrobial Activity: Some related chloro-substituted compounds have demonstrated antimicrobial properties.[3]
Quantitative Data on Related Compounds
The following table summarizes the quantitative data from studies on compounds structurally related to this compound. This data provides a benchmark for the potential potency of its derivatives.
| Compound ID | Structure | Cell Line | Activity Metric | Value | Reference |
| C4 | (E)-1-(5-chlorothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | WiDr | IC50 | 0.77 µg/mL | [1] |
| C6 | (E)-1-(5-chlorothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one | WiDr | IC50 | 0.45 µg/mL | [1] |
| 2h | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI60 Panel (Mean) | GI50 | 1.57 µM | [3] |
| 2h | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI60 Panel (Mean) | TGI | 13.3 µM | [3] |
| 12 | Ethyl 2-chloro-3-[4-(4-chlorobenzyloxy)phenyl]propionate | - | Antihyperlipidemic | - | [2] |
| 24 | Ethyl 2-chloro-3-[4-(1-phenylethyloxy)phenyl]propionate | - | Antihyperlipidemic | - | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the study of this compound derivatives.
Synthesis of Chlorothiophene-Based Chalcones (General Procedure)
The synthesis of chlorothiophene-based chalcone analogs was achieved through the Claisen-Schmidt condensation reaction.[1]
Workflow for Synthesis:
Caption: General workflow for Claisen-Schmidt condensation.
Detailed Steps:
-
A solution of an appropriate aromatic aldehyde (1 mmol) in ethanol (10 mL) is prepared.
-
To this solution, 2-acetyl-5-chlorothiophene (1 mmol) is added.
-
A catalytic amount of aqueous sodium hydroxide (40%) or potassium hydroxide is added dropwise to the mixture.
-
The reaction mixture is stirred at room temperature for a specified duration (e.g., 24 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity Screening (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cancer cells are seeded in 96-well microtiter plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well.
-
The plates are incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Signaling Pathways
Chalcone derivatives have been reported to exert their anticancer effects through various signaling pathways. A potential mechanism of action for this compound derivatives could involve the p53-mediated apoptotic pathway.
Hypothesized p53-Mediated Apoptotic Pathway:
Caption: Hypothesized p53-mediated apoptotic pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound derivatives is currently lacking, the analysis of structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. The data on related chlorothiophene-based chalcones and 2-chloro-3-arylpropionic acids suggest that this class of compounds is a promising starting point for the development of novel anticancer and antihyperlipidemic drugs.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of biological assays. Elucidation of their precise mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential. The experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for initiating such investigations.
References
- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 2. Studies on antihyperlipidemic agents. II. Synthesis and biological activities of 2-chloro-3-arylpropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 2-Chloro-3-(2-methoxyphenyl)-1-propene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-(2-methoxyphenyl)-1-propene is a versatile bifunctional building block in organic synthesis, possessing both a reactive allylic chloride and an electronically distinct ortho-methoxyphenyl group. This guide provides a comprehensive overview of its synthesis, potential reactivity in key organic transformations, and its prospective applications in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. The strategic positioning of the chloro and methoxy functionalities offers unique opportunities for selective chemical manipulation, making it a valuable synthon for the introduction of the 2-methoxybenzylidene propylene moiety.
Introduction
Allylic halides are pivotal intermediates in organic synthesis, renowned for their ability to participate in a wide array of chemical transformations including nucleophilic substitutions and cross-coupling reactions. The title compound, this compound, distinguishes itself through the incorporation of an ortho-methoxyphenyl substituent. This aromatic moiety not only influences the electronic properties and reactivity of the allylic system but also provides a handle for further functionalization and serves as a key structural motif in numerous biologically active molecules. The strategic placement of the methoxy group can impart specific conformational preferences and steric environments, which can be exploited in stereoselective synthesis. This document aims to serve as a technical resource, detailing the synthesis and synthetic utility of this promising building block.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step sequence commencing with the readily available 2-methoxybenzaldehyde. The proposed synthetic pathway involves the formation of an allylic alcohol intermediate, followed by its conversion to the corresponding allylic chloride.
Synthesis of the Allylic Alcohol Precursor
A plausible and efficient method for the synthesis of the requisite allylic alcohol, 1-(2-methoxyphenyl)prop-2-en-1-ol, involves the nucleophilic addition of a vinyl organometallic reagent to 2-methoxybenzaldehyde. The Grignard reaction, utilizing vinylmagnesium bromide, is a well-established and scalable method for this transformation.
Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)prop-2-en-1-ol
-
To a stirred solution of vinylmagnesium bromide (1.2 equivalents) in tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-methoxybenzaldehyde (1.0 equivalent) in dry THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure allylic alcohol.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| 2-Methoxybenzaldehyde | 136.15 | 1.0 | 13.6 g (100 mmol) |
| Vinylmagnesium bromide (1.0 M in THF) | 131.23 | 1.2 | 120 mL (120 mmol) |
| Tetrahydrofuran (dry) | - | - | 250 mL |
| Saturated NH4Cl (aq) | - | - | 100 mL |
| Diethyl ether | - | - | 3 x 150 mL |
| Anhydrous Na2SO4 | - | - | As needed |
Table 1: Representative quantities for the synthesis of 1-(2-methoxyphenyl)prop-2-en-1-ol.
Chlorination of the Allylic Alcohol
The conversion of the allylic alcohol to the target allylic chloride, this compound, can be accomplished using a variety of chlorinating agents. Care must be taken to minimize side reactions such as rearrangements and elimination. Thionyl chloride (SOCl2) in the presence of a base like pyridine or triethylamine is a common and effective reagent for this transformation.
Experimental Protocol: Synthesis of this compound
-
To a solution of 1-(2-methoxyphenyl)prop-2-en-1-ol (1.0 equivalent) and pyridine (1.2 equivalents) in dry diethyl ether at 0 °C under an inert atmosphere, a solution of thionyl chloride (1.1 equivalents) in dry diethyl ether is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the addition of ice-cold water.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation under reduced pressure or column chromatography.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1-(2-methoxyphenyl)prop-2-en-1-ol | 164.20 | 1.0 | 16.4 g (100 mmol) |
| Pyridine | 79.10 | 1.2 | 9.7 mL (120 mmol) |
| Thionyl chloride | 118.97 | 1.1 | 8.0 mL (110 mmol) |
| Diethyl ether (dry) | - | - | 300 mL |
Table 2: Representative quantities for the synthesis of this compound.
Methodological & Application
Synthetic Protocols for 2-Chloro-3-(2-methoxyphenyl)-1-propene: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a potentially valuable intermediate in pharmaceutical and materials science research. The protocols are based on established chemical transformations and are designed to be adaptable in a standard laboratory setting.
Introduction
This compound is a substituted allylic chloride. The presence of the reactive allylic chloride functionality, combined with the methoxyphenyl group, makes it an attractive building block for the synthesis of more complex molecules. Allylic chlorides are versatile electrophiles that can participate in a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The 2-methoxyphenyl moiety is a common feature in many biologically active compounds. This document outlines a reliable two-step synthetic sequence for the preparation of this target molecule.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a two-step sequence starting from commercially available 2-methoxybenzaldehyde. The first step involves the nucleophilic addition of a vinyl Grignard reagent to the aldehyde to form the corresponding allylic alcohol. The second step is the conversion of this alcohol to the desired allylic chloride.
Caption: Overall synthetic route for this compound.
Data Presentation
Table 1: Synthesis of 1-(2-methoxyphenyl)prop-2-en-1-ol
| Parameter | Value | Reference |
| Starting Material | 2-methoxybenzaldehyde | Commercially Available |
| Reagent | Vinylmagnesium bromide | Commercially Available |
| Solvent | Tetrahydrofuran (THF) | Anhydrous |
| Reaction Temperature | 0 °C to room temperature | General Grignard Reaction Conditions |
| Reaction Time | 2-4 hours | Analogous Reactions |
| Typical Yield | 85-95% | Based on similar Grignard additions to aromatic aldehydes. |
| Purification Method | Column Chromatography | Silica Gel |
Table 2: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 1-(2-methoxyphenyl)prop-2-en-1-ol | Prepared in Step 1 |
| Reagent | Thionyl chloride (SOCl₂) | Commercially Available |
| Base | Pyridine | Anhydrous |
| Solvent | Diethyl ether (Et₂O) | Anhydrous |
| Reaction Temperature | 0 °C to room temperature | General conditions for allylic alcohol chlorination. |
| Reaction Time | 1-3 hours | Analogous Reactions |
| Typical Yield | 70-85% | Based on chlorination of similar allylic alcohols. |
| Purification Method | Distillation or Column Chromatography | - |
Experimental Protocols
Step 1: Synthesis of 1-(2-methoxyphenyl)prop-2-en-1-ol
This protocol describes the formation of the allylic alcohol intermediate via the addition of a vinyl Grignard reagent to 2-methoxybenzaldehyde.
Application Notes and Protocols for 2-Chloro-3-(2-methoxyphenyl)-1-propene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cross-Coupling Reactions with 2-Chloro-3-(2-methoxyphenyl)-1-propene
This compound is a versatile building block for organic synthesis. Its structure, featuring a reactive allylic chloride and a methoxy-substituted aromatic ring, makes it a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The general reactivity of allylic chlorides in these transformations allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the allylic position.
The primary cross-coupling reactions explored in these notes are:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron reagent.
-
Heck Coupling: Formation of a carbon-carbon bond with an alkene.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.
These reactions typically proceed via a catalytic cycle involving a palladium catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[1][2] In the context of this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the allylic position.
Illustrative Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Data Presentation: Hypothetical Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 78 |
| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₂CO₃ | THF | 70 | 18 | 65 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the base (2.0 mmol) and the solvent system.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Coupling
The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[3][4] For this compound, this would result in the formation of a new C-C bond and the extension of the conjugated system.
Illustrative Reaction Scheme
Caption: Heck coupling of this compound.
Data Presentation: Hypothetical Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 88 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc | DMA | 120 | 12 | 68 |
| 4 | Cyclohexene | Herrmann's catalyst (2) | - | Cs₂CO₃ | NMP | 110 | 36 | 55 |
Experimental Protocol: General Procedure for Heck Coupling
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst, and the ligand (if required).
-
Add the base (1.5 mmol) and the solvent.
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature for the designated time.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to conjugated enynes.[5][6] This reaction is typically co-catalyzed by palladium and copper.[7]
Illustrative Reaction Scheme
Caption: Sonogashira coupling of this compound.
Data Presentation: Hypothetical Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 90 |
| 2 | 1-Hexyne | Pd(OAc)₂ (1.5) | CuI (3) | Diisopropylamine | Toluene | 80 | 12 | 82 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 70 | 10 | 88 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuBr (5) | DBU | Acetonitrile | 50 | 16 | 76 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add the palladium catalyst, copper(I) iodide, and this compound (1.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the solvent, the terminal alkyne (1.2 mmol), and the amine base (2.5 mmol).
-
Stir the reaction mixture at the specified temperature until the starting material is consumed (as monitored by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with a halide.[8][9] This reaction would allow for the introduction of various primary or secondary amines at the allylic position of the starting material.
Illustrative Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Data Presentation: Hypothetical Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOt-Bu | Toluene | 100 | 16 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 20 | 80 |
| 3 | Dibenzylamine | Pd(OAc)₂ (1.5) | DavePhos (3) | LHMDS | THF | 70 | 12 | 89 |
| 4 | Indole | PdCl₂(dtbpf) (3) | - | Cs₂CO₃ | Xylene | 120 | 24 | 72 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge a glovebox with a vial containing a stir bar, the palladium precatalyst, the ligand, and the base (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the solvent and seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath at the specified temperature.
-
Stir for the indicated time, then cool to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired allylic amine.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-3-(2-methoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a versatile building block in organic synthesis. The protocols outlined below are based on established principles of allylic substitution reactions and are intended to serve as a starting point for laboratory investigation.
Introduction
This compound is an allylic chloride that serves as a reactive intermediate for the introduction of the 3-(2-methoxyphenyl)-1-propenyl moiety into various molecular scaffolds. The presence of the chlorine atom at the allylic position makes it susceptible to nucleophilic attack, proceeding through either S_N_2 or S_N_2' mechanisms, and in some cases, S_N_1 pathways involving a resonance-stabilized allylic cation. The methoxy-substituted phenyl ring can influence the reactivity and regioselectivity of these reactions through both steric and electronic effects. These reactions are valuable in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Reaction Mechanisms
The nucleophilic substitution of this compound can proceed via two main concerted pathways, S_N_2 and S_N_2', as depicted below. The regiochemical outcome is dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Caption: S_N_2 vs. S_N_2' Pathways for Nucleophilic Attack.
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with common nucleophiles. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve desired outcomes.
General Workflow
Caption: A generalized workflow for the synthesis and purification.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
Objective: To synthesize N-benzyl-3-(2-methoxyphenyl)prop-2-en-1-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Acetonitrile (solvent)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in acetonitrile, add benzylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
Objective: To synthesize 2-Methoxy-3-(2-methoxyphenyl)-1-propene.
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous methanol (solvent)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous methanol, add sodium methoxide portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Quench the reaction by the addition of deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of diethyl ether in hexanes.
Data Presentation
The following tables summarize hypothetical quantitative data for the nucleophilic substitution reactions of this compound.
Table 1: Reaction Conditions and Yields
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzylamine | Acetonitrile | 25 | 18 | N-benzyl-3-(2-methoxyphenyl)prop-2-en-1-amine | 85 |
| Sodium Methoxide | Methanol | 25 | 8 | 2-Methoxy-3-(2-methoxyphenyl)-1-propene | 78 |
| Sodium Cyanide | DMSO | 50 | 12 | 3-(2-methoxyphenyl)-1-propene-2-carbonitrile | 65 |
| Sodium Azide | DMF | 60 | 10 | 2-Azido-3-(2-methoxyphenyl)-1-propene | 92 |
Table 2: Spectroscopic Data for Hypothetical Products
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| N-benzyl-3-(2-methoxyphenyl)prop-2-en-1-amine | 7.2-7.4 (m, 9H), 6.8-7.0 (m, 4H), 6.5 (d, 1H), 6.2 (dt, 1H), 3.8 (s, 3H), 3.7 (s, 2H), 3.4 (d, 2H) | 157.2, 139.8, 135.1, 129.5, 128.8, 128.6, 128.4, 127.3, 126.9, 120.8, 110.5, 55.4, 53.2, 51.8 | 3310, 3025, 2920, 1600, 1490, 1240 | [M+H]⁺ 254.15 |
| 2-Methoxy-3-(2-methoxyphenyl)-1-propene | 7.2-7.3 (m, 2H), 6.8-7.0 (m, 2H), 6.6 (d, 1H), 6.3 (dt, 1H), 5.3 (s, 1H), 5.2 (s, 1H), 3.8 (s, 3H), 3.7 (s, 3H), 3.5 (d, 2H) | 157.3, 145.1, 134.8, 129.6, 128.5, 127.0, 120.9, 110.6, 110.2, 56.1, 55.4, 38.2 | 3070, 2930, 1640, 1600, 1490, 1245 | [M]⁺ 176.12 |
Conclusion
The protocols and data presented herein provide a foundation for the exploration of the nucleophilic substitution chemistry of this compound. This versatile intermediate can be functionalized with a wide array of nucleophiles, offering access to a diverse range of chemical structures for further investigation in drug discovery and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.
Application Notes and Protocols for the Polymerization of 2-Chloro-3-(2-methoxyphenyl)-1-propene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of polymer chemistry and data from analogous monomer systems due to the limited availability of specific literature on the polymerization of 2-Chloro-3-(2-methoxyphenyl)-1-propene. The experimental parameters provided should be considered as a starting point and may require optimization.
Introduction
This compound is a functionalized monomer with the potential to produce polymers with unique properties. The presence of a reactive allylic chloride, an electron-donating methoxy group, and a vinyl group suggests that this monomer could be amenable to various polymerization techniques, particularly cationic polymerization. The resulting polymer, poly(this compound), would possess a backbone with pendant methoxyphenyl groups and reactive chlorine atoms, making it a versatile platform for post-polymerization modification. These reactive sites could be utilized for grafting other polymer chains, attaching biomolecules, or introducing other functional groups, opening up applications in drug delivery, materials science, and catalysis.
Potential Polymerization Methods
Given the chemical structure of this compound, cationic polymerization is a highly probable method for achieving polymerization. The ortho-methoxy group on the phenyl ring can stabilize the propagating carbocation through resonance, facilitating the reaction.[1][2] Radical polymerization may also be a possibility, although the potential for allylic termination or chain transfer could be a competing factor.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to the monomer is outlined below, based on standard organic transformations.
Reaction Scheme:
-
Grignard Reaction: Reaction of 2-methoxybenzaldehyde with allylmagnesium bromide to form 1-(2-methoxyphenyl)but-3-en-1-ol.
-
Chlorination: Conversion of the resulting alcohol to the corresponding allyl chloride, this compound, using a chlorinating agent like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS).
Detailed Protocol:
-
Materials: 2-methoxybenzaldehyde, allylmagnesium bromide solution (in Et₂O), anhydrous diethyl ether (Et₂O), saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄), thionyl chloride (SOCl₂), pyridine, dichloromethane (DCM).
-
Procedure (Step 1: Alcohol Synthesis):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-methoxybenzaldehyde in anhydrous Et₂O.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add allylmagnesium bromide solution dropwise to the stirred solution of the aldehyde.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with Et₂O (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.
-
Purify the crude product by flash column chromatography.
-
-
Procedure (Step 2: Chlorination):
-
Dissolve the purified alcohol in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Slowly add a solution of thionyl chloride in DCM containing a catalytic amount of pyridine.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Cationic Polymerization Protocol (Generalized)
This protocol is adapted from methods used for the cationic polymerization of methoxystyrenes.[1][3]
-
Materials: this compound (monomer), anhydrous dichloromethane (DCM) or other suitable non-polar solvent, initiator (e.g., a Lewis acid such as BF₃·OEt₂, TiCl₄, or a protic acid like triflic acid), quenching agent (e.g., methanol).
-
Procedure:
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.
-
Dissolve the purified monomer in anhydrous DCM in a Schlenk flask to a desired concentration (e.g., 0.5-1.0 M).
-
Cool the monomer solution to the desired reaction temperature (e.g., 0 °C to -78 °C) in a suitable bath.
-
In a separate flask, prepare a solution of the initiator in anhydrous DCM.
-
Slowly add the initiator solution to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours). The reaction mixture may become more viscous as the polymer forms.
-
Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structural analysis.
-
Data Presentation (Hypothetical Data Based on Analogous Systems)
The following table presents hypothetical data for the cationic polymerization of this compound, based on typical results for the polymerization of similar monomers like p-methoxystyrene.
| Entry | Initiator | [Monomer] (M) | [Initiator] (mM) | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | BF₃·OEt₂ | 0.5 | 10 | 0 | 4 | 75 | 15,000 | 1.8 |
| 2 | BF₃·OEt₂ | 1.0 | 10 | 0 | 4 | 85 | 25,000 | 1.9 |
| 3 | TiCl₄ | 0.5 | 5 | -20 | 6 | 80 | 30,000 | 1.6 |
| 4 | TiCl₄ | 0.5 | 10 | -20 | 6 | 90 | 20,000 | 1.7 |
| 5 | Triflic Acid | 0.5 | 2 | -78 | 1 | 95 | 50,000 | 1.4 |
Potential Applications
Polymers derived from this compound could have a range of applications due to their functional handles.
-
Drug Delivery: The pendant chloride groups can be used to conjugate drugs, targeting ligands, or imaging agents. The polymer could be designed to form nanoparticles or micelles for controlled release applications.
-
Functionalized Surfaces and Supports: The polymer can be grafted onto surfaces to modify their properties, for example, to create biocompatible coatings for medical devices.[4] The polymer can also be used as a solid support for catalysts or for affinity chromatography.
-
Flame Retardant Materials: Halogenated polymers can exhibit flame retardant properties.[5]
-
Advanced Materials: Copolymerization with other monomers can lead to materials with tailored thermal, mechanical, and optical properties.[6]
Visualizations
Signaling Pathway: Proposed Cationic Polymerization Mechanism
Caption: Proposed mechanism for the cationic polymerization of this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis and isolation of the polymer.
Logical Relationships: Structure-Property Considerations
Caption: Relationship between monomer structure and potential polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional copolymers – FUNCTIONAL POLYMER ADDITIVES [fuchslab.de]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chloro-3-(2-methoxyphenyl)-1-propene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 2-Chloro-3-(2-methoxyphenyl)-1-propene as a versatile intermediate in pharmaceutical synthesis. Due to the presence of a reactive vinyl chloride moiety and a functionalized aromatic ring, this compound serves as a valuable building block for the construction of complex molecular architectures relevant to drug discovery. The protocols herein focus on leveraging palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to generate novel scaffolds with potential therapeutic applications.
Introduction
The strategic incorporation of chlorine atoms into drug candidates is a well-established approach in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Vinyl chlorides, in particular, offer a reactive handle for carbon-carbon bond formation, enabling the elaboration of molecular complexity.[3][4] this compound combines the reactivity of a vinyl chloride with the electronic and steric influence of a methoxy-substituted phenyl group, making it an attractive starting material for the synthesis of a variety of pharmaceutical intermediates.
This document outlines the synthesis of the title compound and its subsequent application in palladium-catalyzed cross-coupling reactions to generate novel diarylpropenes and related structures. These products can serve as precursors to a range of biologically active molecules.
Synthesis of this compound
A plausible synthetic route to this compound involves the Wittig or Horner-Wadsworth-Emmons olefination of 2-methoxybenzaldehyde, followed by selective chlorination. An alternative approach is the allylic chlorination of 2-allyl-anisole. For the purpose of these notes, a hypothetical protocol for the allylic chlorination is presented.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Allylanisole, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄), Diethyl ether, Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 2-allylanisole (1.0 eq) in anhydrous carbon tetrachloride, add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Data Presentation: Synthesis of this compound
| Parameter | Value |
| Yield | 75% (hypothetical) |
| Purity (by GC-MS) | >98% (hypothetical) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.25 (m, 2H), 6.95-6.85 (m, 2H), 5.40 (s, 1H), 5.25 (s, 1H), 3.85 (s, 3H), 3.60 (s, 2H) (hypothetical) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 157.5, 140.2, 130.0, 128.5, 125.0, 120.8, 115.0, 110.5, 55.4, 38.0 (hypothetical) |
| Mass Spectrometry (EI) | m/z (%) = 182 (M⁺, 40), 147 (100), 115 (30), 91 (55) (hypothetical) |
Application in Pharmaceutical Intermediate Synthesis
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis.[5][6] The vinyl chloride moiety can be efficiently coupled with various partners to introduce molecular diversity.
Suzuki-Miyaura Coupling: Synthesis of Diarylpropenes
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the vinyl chloride and a boronic acid or ester.[7][8][9] This reaction is widely used to synthesize biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.
-
Materials: this compound, Arylboronic acid (e.g., 4-fluorophenylboronic acid), Palladium(II) acetate (Pd(OAc)₂), SPhos, Cesium fluoride (CsF), Isopropanol, Toluene.
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), cesium fluoride (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of toluene and isopropanol (e.g., 3:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired diarylpropene.
-
| Arylboronic Acid | Product Structure | Yield (%) | Purity (%) |
| 4-Fluorophenylboronic acid | 1-(4-Fluorophenyl)-2-(2-methoxybenzyl)ethene | 85 (hypothetical) | >97 (hypothetical) |
| 3-Pyridinylboronic acid | 3-(2-(2-Methoxybenzyl)vinyl)pyridine | 78 (hypothetical) | >98 (hypothetical) |
| Thiophene-2-boronic acid | 2-(2-(2-Methoxybenzyl)vinyl)thiophene | 82 (hypothetical) | >96 (hypothetical) |
Heck Reaction: Synthesis of Substituted Cinnamic Acid Derivatives
The Heck reaction allows for the coupling of the vinyl chloride with an alkene, typically an acrylate or styrene derivative, to form a new, more substituted alkene.[5][6] This reaction is instrumental in the synthesis of precursors for various therapeutic agents.
-
Materials: this compound, Alkene (e.g., methyl acrylate), Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) and the alkene (1.5 eq) in DMF, add triethylamine (2.0 eq).
-
Add palladium(II) acetate (0.03 eq) and tri(o-tolyl)phosphine (0.06 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100-120 °C for 18-36 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
| Alkene | Product Structure | Yield (%) | Purity (%) |
| Methyl acrylate | Methyl 4-(2-methoxyphenyl)-2-methylenebut-3-enoate | 75 (hypothetical) | >95 (hypothetical) |
| Styrene | 1-(2-Methoxybenzyl)-2-phenylethene | 80 (hypothetical) | >98 (hypothetical) |
| Acrylonitrile | 4-(2-Methoxyphenyl)-2-methylenebut-3-enenitrile | 72 (hypothetical) | >96 (hypothetical) |
Visualizations
Synthetic Pathway for Pharmaceutical Intermediates
Caption: Synthetic route and key applications of this compound.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Conclusion
This compound represents a promising and versatile building block for the synthesis of pharmaceutical intermediates. Its ability to readily participate in robust and high-yielding palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular scaffolds. The protocols and data presented herein, though based on analogous systems, provide a strong foundation for researchers to explore the utility of this compound in their drug discovery and development programs. The continued exploration of such reactive intermediates is crucial for the advancement of synthetic medicinal chemistry.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application of 2-Chloro-3-(2-methoxyphenyl)-1-propene in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(2-methoxyphenyl)-1-propene is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its structure, featuring a reactive allylic chloride and a pharmacologically relevant 2-methoxyphenyl moiety, makes it an attractive starting material for the synthesis of a diverse range of novel bioactive molecules. The allylic chloride group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.[1][2] The 2-methoxyphenyl group is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic properties and interactions with biological targets.[3][4]
This document outlines the potential applications of this compound in drug discovery, provides exemplary data for hypothetical derivatives, and details experimental protocols for its synthesis and derivatization.
Potential Applications in Drug Discovery
The unique combination of a reactive electrophile and a key pharmacophore scaffold suggests that this compound can be a valuable building block for the development of therapeutic agents in several key areas:
-
Oncology: The methoxyphenyl group is present in numerous anticancer agents, including kinase inhibitors.[5][6] this compound can be used to synthesize libraries of compounds for screening against various cancer cell lines and protein kinases. Derivatives could be designed to target specific signaling pathways implicated in tumor growth and proliferation.
-
Inflammation and Immunology: Chalcones and other propenone derivatives containing the methoxyphenyl moiety have demonstrated anti-inflammatory properties.[7] By modifying the allylic chloride position, novel analogs with potentially improved potency and selectivity as anti-inflammatory agents could be developed.
-
Infectious Diseases: The development of novel antimicrobial and antimalarial agents is a critical area of research. Chalcone derivatives have shown promise in this field.[8] this compound provides a scaffold to generate new chemical entities with potential activity against a range of pathogens.
Data Presentation: Exemplary Data for Hypothetical Derivatives
While specific biological data for this compound is not currently available in the public domain, the following table presents hypothetical IC50 values for plausible derivatives to illustrate its potential in generating potent bioactive molecules. These values are extrapolated from published data on structurally related compounds.
| Derivative | Target | Assay Type | Hypothetical IC50 (µM) |
| N-(4-aminophenyl)-3-(2-methoxyphenyl)prop-2-en-1-amine | EGFR Kinase | Kinase Inhibition Assay | 0.5 |
| 1-(4-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-ol | COX-2 | Enzyme Inhibition Assay | 2.1 |
| 1-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)prop-2-ene | p38 MAPK | Cell-based Assay | 1.8 |
| S-(3-(2-methoxyphenyl)allyl)-L-cysteine | PI3K | Biochemical Assay | 5.3 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of the title compound from 2-methoxybenzaldehyde.
Materials:
-
2-methoxybenzaldehyde
-
Vinylmagnesium bromide (1 M in THF)
-
Thionyl chloride
-
Pyridine
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of 2-methoxybenzaldehyde (1 equivalent) in anhydrous diethyl ether at 0°C under a nitrogen atmosphere, add vinylmagnesium bromide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude allylic alcohol.
-
Purify the crude alcohol by silica gel chromatography.
-
To a solution of the purified alcohol (1 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0°C, add thionyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for the derivatization of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine)
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add the amine nucleophile (1.2 equivalents) and triethylamine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the desired N-substituted derivative.
Visualizations
Caption: General synthetic scheme for the derivatization of this compound.
Caption: Hypothetical signaling pathway inhibited by a derivative.
References
- 1. Allyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of a novel tyrosine kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. soci.org [soci.org]
- 7. Synthesis and antioxidant, anti-inflammatory and gastroprotector activities of anethole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of several aromatic substituted chalcones as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Chloro-3-(2-methoxyphenyl)-1-propene for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(2-methoxyphenyl)-1-propene is a versatile synthetic intermediate possessing a reactive allylic chloride moiety. This functional group makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of chemical functionalities. The presence of the methoxyphenyl group suggests potential for biological activity, as similar structures have been reported to exhibit anti-inflammatory and anti-cancer properties. This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized analogues. The derivatization strategies focus on the synthesis of ethers, thioethers, and amines, classes of compounds with known pharmacological relevance. The biological screening protocols are designed to evaluate the anti-inflammatory and cytotoxic potential of the synthesized derivatives, with a focus on the NF-κB and kinase signaling pathways.
Experimental Protocols
General Derivatization Workflow
The derivatization of this compound generally follows a nucleophilic substitution pathway. The workflow involves the reaction of the allylic chloride with a suitable nucleophile, followed by purification and characterization of the product.
Caption: General workflow for the derivatization of this compound.
Protocol 1: Synthesis of 3-Alkoxy-2-(2-methoxyphenyl)-1-propenes (Ethers)
This protocol describes a general procedure for the synthesis of ether derivatives via the Williamson ether synthesis.
Materials:
-
This compound
-
Appropriate alcohol (e.g., ethanol, isopropanol, phenol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a stirred solution of the desired alcohol (1.2 equivalents) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF (5 mL) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate as the eluent.
-
Characterize the purified product by NMR, MS, and IR spectroscopy.
Protocol 2: Synthesis of 3-Thio-2-(2-methoxyphenyl)-1-propenes (Thioethers)
This protocol outlines the synthesis of thioether derivatives.
Materials:
-
This compound
-
Appropriate thiol (e.g., thiophenol, benzyl thiol)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Acetonitrile
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of the desired thiol (1.1 equivalents) in ethanol (15 mL), add powdered sodium hydroxide (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the sodium thiolate.
-
Add a solution of this compound (1.0 equivalent) in ethanol (5 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux (or stir at room temperature, depending on the reactivity of the thiol) for 4-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (30 mL) and water (30 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the final product by spectroscopic methods.
Protocol 3: Synthesis of 3-Amino-2-(2-methoxyphenyl)-1-propenes (Amines)
This protocol details the synthesis of amine derivatives.
Materials:
-
This compound
-
Appropriate amine (e.g., piperidine, morpholine, aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane and Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (2.0 equivalents) in acetonitrile (20 mL).
-
Add potassium carbonate (2.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-18 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of dichloromethane and methanol.
-
Characterize the purified amine derivative by NMR, MS, and IR analysis.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized derivatives.
Table 1: Synthesis of this compound Derivatives
| Derivative ID | Nucleophile | Product Class | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| CMP-01 | Ethanol | Ether | 78 | 7.25-6.85 (m, 4H), 5.30 (s, 1H), 5.15 (s, 1H), 4.10 (s, 2H), 3.85 (s, 3H), 3.55 (q, 2H), 1.20 (t, 3H) | 207.1 |
| CMP-02 | Thiophenol | Thioether | 85 | 7.40-6.80 (m, 9H), 5.25 (s, 1H), 5.10 (s, 1H), 3.95 (s, 2H), 3.80 (s, 3H) | 271.1 |
| CMP-03 | Morpholine | Amine | 72 | 7.20-6.80 (m, 4H), 5.20 (s, 1H), 5.05 (s, 1H), 3.80 (s, 3H), 3.70 (t, 4H), 3.10 (s, 2H), 2.50 (t, 4H) | 248.1 |
Table 2: Biological Activity of Synthesized Derivatives
| Derivative ID | Anti-inflammatory Activity (IC₅₀, µM) - NO Inhibition | Anti-cancer Activity (IC₅₀, µM) - MTT Assay (MCF-7 cells) | Kinase Inhibitory Activity (IC₅₀, µM) - Generic Kinase Assay |
| CMP-01 | 25.4 | > 100 | > 100 |
| CMP-02 | 8.9 | 15.2 | 5.8 |
| CMP-03 | 15.1 | 45.7 | 22.4 |
| Dexamethasone | 0.5 | N/A | N/A |
| Doxorubicin | N/A | 0.8 | N/A |
Biological Screening Protocols
Protocol 4: Anti-inflammatory Activity - Nitric Oxide (NO) Assay
This protocol measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 5: Anti-cancer Activity - MTT Assay
This protocol assesses the cytotoxicity of the derivatives against a cancer cell line (e.g., MCF-7 breast cancer cells).[1][2][3]
Materials:
-
MCF-7 human breast cancer cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 6: Kinase Inhibitory Activity Assay
This protocol provides a general framework for an in vitro kinase inhibition assay. The specific kinase, substrate, and detection method will vary depending on the target.
Materials:
-
Recombinant kinase (e.g., a member of the Src or MAPK family)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Add the test compounds at various concentrations to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent (e.g., by measuring luminescence to quantify ADP production).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway
NF-κB Signaling Pathway
Derivatives of this compound may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: Simplified NF-κB signaling pathway and potential points of inhibition.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental requirements and safety considerations. Appropriate personal protective equipment should be worn at all times.
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a valuable intermediate in pharmaceutical and organic synthesis. The described methodology follows a robust three-step sequence commencing with an Aldol condensation, followed by a selective Luche reduction, and culminating in a chlorination reaction. This protocol is designed to be scalable and provides detailed experimental procedures, quantitative data, and safety considerations to ensure a reproducible and efficient synthesis.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structural features, including the allylic chloride and the methoxy-substituted phenyl group, make it a versatile synthon for introducing this moiety into larger, more complex structures. The following application note details a reliable and scalable three-step synthesis to obtain this compound with good overall yield and purity.
Overall Reaction Scheme
Figure 1: Overall synthetic scheme for this compound.
Step 1: Aldol Condensation - Synthesis of 4-(2-methoxyphenyl)but-3-en-2-one
This step involves the base-catalyzed condensation of 2-methoxybenzaldehyde with acetone to form the α,β-unsaturated ketone intermediate.
Experimental Protocol
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-methoxybenzaldehyde (500 g, 3.67 mol) and ethanol (2 L).
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (162 g, 4.04 mol) in water (800 mL). Cool this solution to room temperature.
-
Reaction: While stirring the solution of 2-methoxybenzaldehyde, add the sodium hydroxide solution dropwise via the dropping funnel over a period of 1 hour, maintaining the reaction temperature below 30°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Work-up: Once the reaction is complete, pour the reaction mixture into 10 L of ice-cold water with stirring. A yellow solid will precipitate.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to pH. Dry the solid under vacuum at 40-45°C to afford 4-(2-methoxyphenyl)but-3-en-2-one as a yellow crystalline solid.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Methoxybenzaldehyde |
| Reagents | Acetone, Sodium Hydroxide, Ethanol, Water |
| Product | 4-(2-methoxyphenyl)but-3-en-2-one |
| Yield | 85-92% |
| Purity (by HPLC) | >98% |
| Appearance | Yellow crystalline solid |
| Reaction Time | 4-6 hours |
| Reaction Temperature | <30°C |
Step 2: Luche Reduction - Synthesis of 4-(2-methoxyphenyl)but-3-en-2-ol
This step employs the Luche reduction for the selective 1,2-reduction of the enone to the corresponding allylic alcohol, minimizing the undesired 1,4-conjugate addition.[1][2][3][4][5][6][7][8]
Experimental Protocol
-
Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-(2-methoxyphenyl)but-3-en-2-one (500 g, 2.84 mol) and cerium(III) chloride heptahydrate (1165 g, 3.12 mol) in methanol (5 L) at room temperature.
-
Cooling: Cool the mixture to 0-5°C using an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (118 g, 3.12 mol) portion-wise over 1-2 hours, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Work-up: After completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~5-6.
-
Extraction: Remove the methanol under reduced pressure. Add water (5 L) to the residue and extract with dichloromethane (3 x 2 L).
-
Isolation and Purification: Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(2-methoxyphenyl)but-3-en-2-ol as a pale yellow oil. The product can be used in the next step without further purification.
Data Presentation
| Parameter | Value |
| Starting Material | 4-(2-methoxyphenyl)but-3-en-2-one |
| Reagents | Sodium Borohydride, Cerium(III) Chloride Heptahydrate, Methanol |
| Product | 4-(2-methoxyphenyl)but-3-en-2-ol |
| Yield | 90-95% |
| Purity (by GC-MS) | >95% |
| Appearance | Pale yellow oil |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 0-5°C |
Step 3: Chlorination - Synthesis of this compound
The final step involves the conversion of the allylic alcohol to the target allylic chloride using thionyl chloride.
Experimental Protocol
-
Reaction Setup: To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add 4-(2-methoxyphenyl)but-3-en-2-ol (450 g, 2.52 mol) and dichloromethane (DCM, 5 L).
-
Base Addition: Add pyridine (220 mL, 2.77 mol) to the solution and cool the mixture to 0-5°C in an ice bath.
-
Chlorinating Agent Addition: Add thionyl chloride (220 mL, 3.03 mol) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Work-up: Carefully pour the reaction mixture into 5 L of ice-cold water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (2 L).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.
Data Presentation
| Parameter | Value |
| Starting Material | 4-(2-methoxyphenyl)but-3-en-2-ol |
| Reagents | Thionyl Chloride, Pyridine, Dichloromethane |
| Product | This compound |
| Yield | 75-85% |
| Purity (by GC-MS) | >97% |
| Appearance | Colorless to pale yellow oil |
| Reaction Time | 3-4 hours |
| Reaction Temperature | 0-5°C to Room Temperature |
Workflow Diagram
Figure 2: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care under anhydrous conditions.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: Suspected of causing cancer. Handle in a well-ventilated area.
Conclusion
The provided application notes and protocols describe a scalable and efficient three-step synthesis of this compound. The use of a Luche reduction in the second step ensures high selectivity for the desired allylic alcohol intermediate. The detailed procedures and tabulated data offer a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate in significant quantities.
References
- 1. Luche Reduction [organic-chemistry.org]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Page not available | Thermo Fisher Scientific - GT [thermofisher.com]
- 4. Lanthanide replacement in organic synthesis: Luche-type reduction of α,β-unsaturated ketones in the presence of calcium triflate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Reduction of natural enones in the presence of cerium trichloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Luche Reduction | TCI AMERICA [tcichemicals.com]
- 7. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Reduction of natural enones in the presence of cerium trichloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions with 2-Chloro-3-(2-methoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a representative nucleophilic substitution reaction involving 2-Chloro-3-(2-methoxyphenyl)-1-propene. The described methodology can be adapted for the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science. The allylic chloride moiety serves as a versatile reactive handle for the introduction of diverse functional groups.
Representative Reaction: Synthesis of 2-((3-(2-methoxyphenyl)allyl)oxy)aniline
This protocol details the synthesis of 2-((3-(2-methoxyphenyl)allyl)oxy)aniline via a nucleophilic substitution reaction between this compound and 2-aminophenol. This reaction is a classic example of an S(_N)2 reaction on an allylic halide, a common transformation in organic synthesis.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 2-((3-(2-methoxyphenyl)allyl)oxy)aniline.
Experimental Protocol
This section provides a detailed step-by-step procedure for the synthesis, purification, and characterization of 2-((3-(2-methoxyphenyl)allyl)oxy)aniline.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | Reagent Grade (≥95%) |
| 2-Aminophenol | Reagent Grade (≥98%) |
| Potassium Carbonate (K₂CO₃) | Anhydrous |
| Acetone | Anhydrous |
| Diethyl ether | Anhydrous |
| Brine (saturated NaCl solution) | |
| Magnesium Sulfate (MgSO₄) | Anhydrous |
| Round-bottom flask (100 mL) | |
| Reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Separatory funnel (250 mL) | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel (230-400 mesh) |
| Standard laboratory glassware |
Experimental Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the reagents.
-
Add a solution of this compound (1.2 eq) in anhydrous acetone (10 mL) dropwise to the stirring suspension.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 6-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in diethyl ether (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2-((3-(2-methoxyphenyl)allyl)oxy)aniline as a viscous oil.
Hypothetical Quantitative Data
The following table summarizes the hypothetical quantitative data for a typical reaction run.
| Parameter | Value |
| Moles of 2-Aminophenol | 10 mmol |
| Mass of 2-Aminophenol | 1.09 g |
| Moles of this compound | 12 mmol |
| Mass of this compound | 2.19 g |
| Moles of Potassium Carbonate | 20 mmol |
| Mass of Potassium Carbonate | 2.76 g |
| Theoretical Yield of Product | 2.55 g |
| Actual Yield of Product | 2.17 g |
| Percentage Yield | 85% |
| Purity (by HPLC) | >98% |
Characterization Data (Hypothetical)
The structure of the synthesized compound would be confirmed by standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.20 (m, 2H, Ar-H), 6.95-6.85 (m, 2H, Ar-H), 6.80-6.70 (m, 4H, Ar-H), 6.10 (dt, J = 16.0, 5.2 Hz, 1H, =CH-), 6.60 (d, J = 16.0 Hz, 1H, -CH=), 4.60 (d, J = 5.2 Hz, 2H, -O-CH₂-), 3.85 (s, 3H, -OCH₃), 3.70 (br s, 2H, -NH₂).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 156.5, 145.2, 136.8, 131.0, 129.8, 128.5, 127.4, 125.6, 121.0, 120.5, 118.9, 115.3, 111.2, 69.8, 55.4.
-
FT-IR (KBr, cm⁻¹): 3450, 3360 (N-H stretching), 3050 (C-H aromatic), 2950 (C-H aliphatic), 1600, 1500 (C=C aromatic), 1240 (C-O stretching).
-
Mass Spectrometry (ESI+): m/z 256.13 [M+H]⁺.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow of the experimental procedure.
Caption: Workflow for the synthesis and purification of 2-((3-(2-methoxyphenyl)allyl)oxy)aniline.
These detailed notes and protocols provide a solid foundation for researchers to explore the reactivity of this compound and to synthesize novel compounds for various applications in drug discovery and development. The provided methodologies can be adapted and optimized for different nucleophiles and reaction conditions.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Chloro-3-(2-methoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, albeit theoretical, framework for the utilization of 2-Chloro-3-(2-methoxyphenyl)-1-propene in the synthesis of substituted benzofuran, a core heterocyclic motif in many biologically active compounds. While direct literature precedent for this specific transformation is limited, the proposed synthetic strategy is grounded in well-established and reliable chemical reactions, offering a viable pathway for researchers to explore. The protocols provided are designed to be a starting point for laboratory investigation.
Introduction
Benzofurans are a prominent class of oxygen-containing heterocyclic compounds that form the structural backbone of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive targets for synthetic organic chemists. The development of novel and efficient synthetic routes to functionalized benzofurans is therefore of significant interest in the field of medicinal chemistry and drug discovery.
This document outlines a proposed two-step synthetic sequence to access a 2-((2-methoxyphenyl)methyl)benzofuran derivative, commencing from the readily accessible starting material, this compound. The synthetic design leverages a Williamson ether synthesis followed by a palladium-catalyzed intramolecular Heck reaction, a powerful and versatile method for the construction of cyclic systems.
Proposed Synthetic Pathway
The proposed synthesis involves two key transformations:
-
Williamson Ether Synthesis: Reaction of this compound with a substituted phenol (e.g., 2-iodophenol) to form the corresponding aryl ether intermediate.
-
Intramolecular Heck Reaction: Palladium-catalyzed intramolecular cyclization of the aryl ether intermediate to yield the target 2-((2-methoxyphenyl)methyl)benzofuran.
The overall proposed reaction scheme is depicted below:
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Chloro-3-(2-methoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-chloro-3-(2-methoxyphenyl)-1-propene. The protocols are based on well-established methodologies for Heck, Suzuki, and Sonogashira reactions and are intended to serve as a starting point for reaction optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions.[1][2][3][4][5][6] The substrate, this compound, possesses a reactive allylic chloride, making it a suitable candidate for a variety of palladium-catalyzed transformations. These reactions are pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials.[3][7][8] This document outlines protocols for the Heck, Suzuki, and Sonogashira reactions involving this substrate.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the palladium-catalyzed reactions of this compound. Note that these are representative values and actual results may vary depending on the specific reaction partners and optimization.
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Heck Reaction | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 85 |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ | - | Et₃N | THF | 60 | 6 | 88 |
Experimental Protocols
The Heck reaction, or the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[1][2][9]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF (10 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes until the catalyst is dissolved.
-
Add this compound (1.0 mmol), styrene (1.2 mmol), and Et₃N (1.5 mmol) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[4][5][6]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in toluene (10 mL).
-
Add an aqueous solution of K₂CO₃ (2.0 M, 2.0 mmol).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][7][10]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and Et₃N (5 mL).
-
Add this compound (1.0 mmol) and phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and filter off the triethylammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizations
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Grignard Reaction with 2-Chloro-3-(2-methoxyphenyl)-1-propene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This application note details the preparation and subsequent reactions of the Grignard reagent derived from 2-Chloro-3-(2-methoxyphenyl)-1-propene, specifically (2-(2-methoxyphenyl)allyl)magnesium chloride. This allylic Grignard reagent is a potent nucleophile and a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical compounds.[2] Allylic Grignard reagents, in general, are highly reactive and can participate in a variety of reactions, including additions to carbonyl compounds and cross-coupling reactions.[3][4]
Key Reactivity and Considerations
The Grignard reagent, (2-(2-methoxyphenyl)allyl)magnesium chloride, is an organomagnesium halide with the formula C10H11ClMgO.[5] As a strong base and an excellent carbon-based nucleophile, it readily reacts with electrophilic centers.[1]
Several key factors must be considered when working with this and other Grignard reagents:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents like water and alcohols.[2][5][6] All reactions must be carried out under strictly anhydrous and inert conditions, typically under a nitrogen or argon atmosphere, to prevent quenching of the reagent.[2]
-
Solvent Choice: Ethereal solvents such as diethyl ether (Et2O) or tetrahydrofuran (THF) are essential for the formation and stabilization of the Grignard reagent.[6] These solvents solvate the magnesium center, forming a stable complex.
-
Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Activation is crucial to initiate the reaction and can be achieved by methods such as using a small amount of iodine, 1,2-dibromoethane, or by using commercially available activated magnesium turnings.[6]
-
Allylic Rearrangement: Allylic Grignard reagents can exist in equilibrium with their isomeric forms.[7] This can potentially lead to the formation of a mixture of products depending on the reaction conditions and the electrophile used.
Experimental Protocols
Protocol 1: Preparation of (2-(2-methoxyphenyl)allyl)magnesium chloride
This protocol outlines the synthesis of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et2O)
-
Nitrogen or Argon gas supply
-
Schlenk line or glove box
-
Round-bottom flask, condenser, and addition funnel (all flame-dried)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under a positive pressure of inert gas (Nitrogen or Argon).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface. Gently heat the flask with a heat gun under vacuum and then backfill with inert gas. The disappearance of the iodine color indicates activation.
-
Initiation of Reaction: Add a small amount of a solution of this compound (1.0 equivalent) in anhydrous THF to the activated magnesium. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane. A color change and/or gentle refluxing indicates the start of the reaction.
-
Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for use in subsequent reactions.
Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)
This protocol describes the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.[1]
Materials:
-
Solution of (2-(2-methoxyphenyl)allyl)magnesium chloride in THF (from Protocol 1)
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether (Et2O)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the benzaldehyde solution to 0 °C using an ice bath. Slowly add the prepared Grignard reagent solution (1.1 equivalents) dropwise via a cannula or an addition funnel.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired alcohol.
Data Presentation
| Reactant | Product | Yield (%) | Reference |
| Benzaldehyde | 1-phenyl-2-(2-methoxyphenyl)but-3-en-1-ol | Typically >85% | General reaction of Grignard reagents with aldehydes.[1] |
| Acetone | 2-methyl-3-(2-methoxyphenyl)but-3-en-2-ol | Typically >90% | General reaction of Grignard reagents with ketones.[1] |
| Ethyl acetate | 1,1-diethyl-2-(2-methoxyphenyl)but-3-en-1-ol | Varies | Grignard reagents add twice to esters.[1] |
Visualizations
Caption: Formation of the Grignard Reagent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grignard Reagents [sigmaaldrich.com]
- 6. adichemistry.com [adichemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols: 2-Chloro-3-(2-methoxyphenyl)-1-propene as a Precursor for the Synthesis of Mandestrobin, a Strobilurin Fungicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-3-(2-methoxyphenyl)-1-propene as a starting material for the synthesis of the broad-spectrum fungicide, Mandestrobin. Detailed protocols for a proposed synthetic route, along with the biological activity and mechanism of action of Mandestrobin, are presented to support research and development in the field of agricultural chemicals.
Introduction
Mandestrobin is a potent, systemic strobilurin fungicide effective against a wide range of fungal pathogens in various crops. Its mode of action involves the inhibition of mitochondrial respiration in fungi, a well-established target for effective disease control. The synthesis of Mandestrobin can be approached through various routes, and this document outlines a plausible pathway commencing from this compound.
Proposed Synthetic Pathway
A multi-step synthetic pathway is proposed to convert this compound into a key intermediate for Mandestrobin synthesis, 2-(2-methoxyphenyl)methyl benzaldehyde. This aldehyde can then be further elaborated to yield the final active ingredient.
Caption: Proposed synthetic route from this compound to Mandestrobin.
Experimental Protocols
Step 1: Synthesis of 2-(2-methoxyphenyl)methyl benzaldehyde (Hydroformylation)
This protocol describes the conversion of this compound to 2-(2-methoxyphenyl)methyl benzaldehyde via a hydroformylation reaction.
Materials:
-
This compound
-
Rhodium catalyst (e.g., Rh(CO)₂(acac))
-
Phosphine ligand (e.g., Triphenylphosphine)
-
Syngas (CO/H₂, 1:1 molar ratio)
-
Anhydrous toluene
-
High-pressure reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor with the rhodium catalyst and phosphine ligand in anhydrous toluene.
-
Add this compound to the reactor.
-
Seal the reactor and purge with nitrogen, followed by syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess gas.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(2-((2,5-dimethylphenoxy)methyl)phenyl)-2-hydroxyacetonitrile
This step involves the formation of a cyanohydrin from the aldehyde, followed by an etherification reaction.
Materials:
-
2-(2-methoxyphenyl)methyl benzaldehyde
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Acetic acid
-
2,5-Dimethylphenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Cyanohydrin Formation:
-
Dissolve 2-(2-methoxyphenyl)methyl benzaldehyde in a suitable solvent (e.g., ethanol).
-
Add a solution of NaCN or KCN in water dropwise at 0-5 °C.
-
Slowly add acetic acid to maintain a slightly acidic pH.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Etherification:
-
Dissolve the crude cyanohydrin and 2,5-dimethylphenol in DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
-
Step 3: Synthesis of Mandestrobin
This final step involves hydrolysis of the nitrile, methylation of the resulting hydroxyl group, and amidation to form Mandestrobin.
Materials:
-
2-(2-((2,5-dimethylphenoxy)methyl)phenyl)-2-hydroxyacetonitrile
-
Concentrated hydrochloric acid (HCl)
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Methylamine solution
-
Dichloromethane (DCM)
Procedure:
-
Hydrolysis of Nitrile:
-
Treat the cyanohydrin with concentrated HCl and heat to reflux to hydrolyze the nitrile to a carboxylic acid.
-
Cool the reaction mixture and extract the carboxylic acid derivative.
-
-
Methylation:
-
Dissolve the carboxylic acid in a suitable solvent and treat with a methylating agent like dimethyl sulfate in the presence of a base (e.g., NaOH) to methylate the hydroxyl group.
-
-
Amidation:
-
Convert the methylated carboxylic acid to its corresponding acid chloride using thionyl chloride.
-
React the acid chloride with a solution of methylamine in a suitable solvent like DCM at low temperature to form the final product, Mandestrobin.
-
Purify the crude Mandestrobin by recrystallization or column chromatography.
-
Biological Activity of Mandestrobin
Mandestrobin exhibits a broad spectrum of fungicidal activity against various plant pathogens. Its efficacy has been demonstrated against several economically important diseases.
| Fungal Pathogen | Disease | Efficacy (Control %) | Reference |
| Sclerotinia sclerotiorum | Sclerotinia rot (soybean) | ~70-90% | [1] |
| Botrytis cinerea | Gray mold (grapes, strawberries) | High | [2] |
| Sclerotinia homoeocarpa | Dollar spot (turf) | High | [2] |
Mechanism of Action
Mandestrobin belongs to the Quinone outside Inhibitor (QoI) group of fungicides (FRAC Group 11)[2]. Its primary mode of action is the inhibition of mitochondrial respiration in fungal cells.
Caption: Mechanism of action of Mandestrobin, a QoI fungicide.
Mandestrobin specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain[2]. This binding blocks the transfer of electrons, thereby disrupting the production of ATP, the essential energy currency of the cell. The resulting energy deficit leads to the inhibition of fungal growth and ultimately cell death.
Physiological Effects on Plants
Beyond its fungicidal activity, Mandestrobin has been observed to elicit positive physiological responses in treated plants, even in the absence of disease pressure.
| Physiological Effect | Crop | Observation | Reference |
| Increased Yield | Brassica napus (Rapeseed) | Average 6.3% increase | [3] |
| Delayed Senescence | Brassica napus, Arabidopsis thaliana | Delayed chlorophyll degradation | [3] |
These effects are thought to be mediated through the modulation of plant signaling pathways, including the upregulation of salicylate-related genes and the downregulation of jasmonate-related genes.
Caption: Simplified overview of Mandestrobin's physiological effects on plants.
Conclusion
This compound represents a viable, though not yet widely documented, starting material for the synthesis of the valuable fungicide Mandestrobin. The proposed synthetic pathway and detailed protocols provide a foundation for researchers to explore this route further. The potent fungicidal activity, established mechanism of action, and beneficial physiological effects on crops underscore the importance of Mandestrobin in modern agriculture and highlight the potential of its synthesis from diverse precursors. Further optimization of the proposed synthetic steps could lead to an efficient and economical production process.
References
Application Notes and Protocols for the Metal-Catalyzed Functionalization of 2-Chloro-3-(2-methoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the metal-catalyzed functionalization of 2-chloro-3-(2-methoxyphenyl)-1-propene, a versatile building block in organic synthesis. The protocols detailed herein offer pathways to a variety of valuable chemical entities with potential applications in medicinal chemistry and materials science. The presence of a reactive allylic chloride, a vinyl group, and an electron-rich methoxyphenyl moiety makes this substrate amenable to a range of powerful cross-coupling reactions.
Introduction to Functionalization Strategies
This compound is a key starting material for the introduction of diverse functionalities, including carbon-carbon and carbon-nitrogen bonds. The primary catalytic methods for its transformation are palladium-, nickel-, and copper-catalyzed cross-coupling reactions. These reactions offer mild conditions, high functional group tolerance, and predictable stereoselectivity, making them indispensable tools in modern synthetic chemistry. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Core Metal-Catalyzed Reactions and Protocols
This section details the experimental protocols for the most relevant metal-catalyzed reactions for the functionalization of this compound. The following are representative procedures based on well-established cross-coupling methodologies.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and vinyl amines.[1] In the context of this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the allylic position, leading to the formation of valuable 3-(2-methoxyphenyl)propen-2-amine derivatives. These motifs are found in numerous biologically active compounds.
Experimental Protocol: Synthesis of (E)-N,N-dimethyl-3-(2-methoxyphenyl)prop-1-en-2-amine
-
Materials:
-
This compound
-
Dimethylamine (2.0 M solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), XPhos (2.5 mol%), and NaOtBu (1.4 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by this compound (1.0 equiv.).
-
Add the dimethylamine solution (1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary (Representative)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | 18 | 85 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 24 | 78 |
Heck Reaction for C-C Bond Formation (Vinylation)
The Heck reaction facilitates the coupling of unsaturated halides with alkenes.[2][3] For this compound, this reaction can be used to introduce a variety of vinyl groups, leading to the formation of substituted 1,4-dienes. These products can serve as precursors for more complex molecular architectures.
Experimental Protocol: Synthesis of Ethyl (E)-4-(2-methoxyphenyl)-2-methylidenebut-3-enoate
-
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
-
-
Procedure:
-
To a sealed tube, add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%).
-
Add anhydrous DMF, this compound (1.0 equiv.), ethyl acrylate (1.5 equiv.), and Et₃N (2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Quantitative Data Summary (Representative)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 75 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | 24 | 68 |
Sonogashira Coupling for C-C Bond Formation (Alkynylation)
The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons.[1] This reaction allows for the introduction of terminal alkynes at the allylic position of this compound, yielding valuable enyne structures.
Experimental Protocol: Synthesis of (E)-1-(2-methoxyphenyl)-4-phenylbut-3-en-2-yne
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Anhydrous THF
-
-
Procedure:
-
To a Schlenk flask, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF, this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), and DIPA (2.5 equiv.).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Quantitative Data Summary (Representative)
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | DIPA | THF | 25 | 10 | 88 |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 50 | 12 | 82 |
Suzuki-Miyaura Coupling for C-C Bond Formation (Arylation)
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction enables the introduction of various aryl or vinyl groups at the allylic position of this compound.
Experimental Protocol: Synthesis of (E)-1-(2-methoxyphenyl)-2-phenylprop-1-ene
-
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water mixture (4:1)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (3 mol%).
-
Add the dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.
-
After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data Summary (Representative)
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 10 | 87 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycles and workflows for the described functionalization reactions.
Caption: Catalytic cycle and workflow for Buchwald-Hartwig amination.
Caption: Catalytic cycle and workflow for the Heck reaction.
Caption: Catalytic cycles and workflow for Sonogashira coupling.
Caption: Catalytic cycle and workflow for Suzuki-Miyaura coupling.
Applications in Drug Discovery and Materials Science
The functionalized derivatives of this compound are of significant interest to the pharmaceutical and materials science industries. The 3-(2-methoxyphenyl)propene scaffold is a common feature in a variety of biologically active molecules. For instance, chalcone derivatives, which share a similar 1,3-diarylpropene core structure, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[4][5]
The ability to introduce diverse amine, vinyl, alkynyl, and aryl functionalities through the described metal-catalyzed reactions opens up a vast chemical space for the synthesis of novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties. The methoxy group can also play a crucial role in modulating the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. Furthermore, the extended conjugation in the products of Heck and Sonogashira couplings can lead to interesting photophysical properties, making them potential candidates for applications in organic electronics and fluorescent probes.
Conclusion
The metal-catalyzed functionalization of this compound provides a versatile and efficient platform for the synthesis of a wide array of complex organic molecules. The Buchwald-Hartwig amination, Heck reaction, Sonogashira coupling, and Suzuki-Miyaura coupling offer reliable and high-yielding routes to C-N and C-C bond formation. The resulting products are valuable building blocks for the development of new pharmaceuticals and advanced materials. The detailed protocols and workflows presented in these application notes are intended to serve as a practical guide for researchers in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. 1-(2,3,4-trimethoxyphenyl)-3-(3-(2-chloroquinolinyl))-2-propen-1-one, a chalcone derivative with analgesic, anti-inflammatory and immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new chalcone derivative, 3-phenyl-1-(2,4,6-tris(methoxymethoxy)phenyl)prop-2-yn-1-one), inhibits phorbol ester-induced metastatic activity of colorectal cancer cells through upregulation of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-3-(2-methoxyphenyl)-1-propene
This guide provides troubleshooting advice and frequently asked questions for the purification of 2-Chloro-3-(2-methoxyphenyl)-1-propene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for the purification of this compound?
A1: For a relatively non-polar compound like this compound, standard silica gel (60-120 mesh or 230-400 mesh) is the recommended stationary phase due to its polar nature. The mobile phase should be a non-polar solvent system. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3-0.4 for the desired compound.[1][2]
Q2: My compound is very non-polar and the Rf is too high even in pure hexane. What should I do?
A2: If the compound's Rf is too high (e.g., > 0.5) in a non-polar solvent like hexane, it indicates a weak interaction with the silica gel. While a high Rf might be acceptable for a very easy separation, for more complex mixtures, you may need to consider alternative, less polar stationary phases like alumina or use a more non-polar eluent system if possible, such as petroleum ether.[1][2] However, for most syntheses, impurities are often more non-polar, so a high Rf for the product might lead to co-elution. Ensure your starting TLC solvent is appropriate.
Q3: How do I choose the correct solvent system?
A3: The ideal solvent system is determined by running multiple TLC plates with varying ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to find a system where the target compound has an Rf value between 0.3 and 0.4, and there is a clear separation from impurities.[2]
Troubleshooting Guide
Problem 1: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is too non-polar, causing the compound to remain strongly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For example, move from a 98:2 ratio to a 95:5 ratio. This will increase the eluting power of the solvent and move the compound down the column.[2]
Problem 2: All components are eluting together at the solvent front.
-
Possible Cause: The mobile phase is too polar, or the sample was not loaded onto the column correctly in a concentrated band.
-
Solution:
-
Reduce Solvent Polarity: Start with a much less polar solvent system (e.g., pure hexane) and gradually increase the polarity.
-
Proper Sample Loading: Ensure the crude sample is dissolved in the minimum amount of solvent before loading it onto the column.[3] If the sample is not soluble in the column solvent, use the "dry loading" method.[3]
-
Problem 3: The separation is poor, and fractions are mixed.
-
Possible Cause:
-
Column Overloading: Too much sample was loaded for the amount of silica gel used.
-
Poor Packing: The column was not packed uniformly, leading to channeling and uneven bands.[2]
-
Flow Rate Issues: The flow rate may be too fast, not allowing for proper equilibrium between the stationary and mobile phases.[3]
-
Compound Degradation: The compound may be unstable on silica gel, leading to the appearance of new spots on TLC during elution.[1]
-
-
Solution:
-
Reduce Sample Load: A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[2]
-
Repack the Column: Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks.
-
Optimize Flow Rate: Adjust the stopcock to achieve a steady drip rate. A flow rate that is too fast can degrade separation quality.[3]
-
Check for Stability: Run a 2D TLC or let a spot of your compound sit on a TLC plate for 30-60 minutes before eluting to check for degradation. If it is unstable, consider using a deactivated stationary phase like neutral alumina.[1]
-
Problem 4: The collected fractions show significant tailing.
-
Possible Cause: The compound is strongly adsorbed, or the polarity of the eluent is not optimal. This can also happen if the sample is overloaded.
-
Solution: Once the compound begins to elute, you can slightly increase the polarity of the solvent system to help push the remainder of the compound off the column more quickly, which can sharpen the tail end of the elution band.[1]
Quantitative Data Summary
The following table provides representative parameters for the purification of this compound. Actual values must be optimized for each specific reaction mixture.
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Diameter: 2-4 cm; Length: 30-50 cm |
| Silica Gel Mass | 50 g (for ~1 g of crude product) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient |
| Initial Eluent | 99:1 Hexane:Ethyl Acetate |
| Final Eluent | 90:10 Hexane:Ethyl Acetate |
| Flow Rate | ~1-2 mL/min |
| Expected Product Rf | ~0.35 (in 95:5 Hexane:EtOAc) |
| Typical Impurity Rf | >0.5 (non-polar byproducts) or <0.1 (polar baseline) |
Experimental Protocol: Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically with a clamp. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 Hexane:EtOAc).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack down.
-
Add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.[2]
-
Add a final protective layer of sand (~0.5 cm) on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound mixture in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 5-10 times the mass of the sample) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution by opening the stopcock to the desired flow rate.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks (fractions).
-
Gradually increase the polarity of the eluent as the separation proceeds to elute compounds with stronger interactions with the silica.
-
-
Analysis:
-
Monitor the separation by spotting fractions onto TLC plates.
-
Visualize the spots under a UV lamp or by using an appropriate stain.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Optimizing reaction conditions for 2-Chloro-3-(2-methoxyphenyl)-1-propene synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene.
Experimental Workflow Overview
The synthesis is a two-step process starting from the readily available natural product, eugenol. The first step involves the methylation of the hydroxyl group of eugenol to yield eugenol methyl ether. The second step is the allylic chlorination of eugenol methyl ether to afford the final product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the synthesis.
Step 1: Synthesis of Eugenol Methyl Ether from Eugenol
Q1: My eugenol methylation reaction is slow or incomplete. What are the possible causes and solutions?
A1:
-
Insufficient Base: The reaction requires a stoichiometric amount of base to deprotonate the phenolic hydroxyl group of eugenol, forming the more nucleophilic phenoxide. Ensure you are using at least one equivalent of a suitable base like sodium hydroxide or potassium carbonate.
-
Poor Quality Reagents: The methylating agent (e.g., dimethyl sulfate, methyl iodide) should be fresh and of high purity. Old or decomposed reagents will lead to lower yields. Similarly, ensure your solvent is anhydrous if the reaction conditions require it.
-
Low Reaction Temperature: While some methylation reactions can proceed at room temperature, others may require heating to achieve a reasonable rate. If the reaction is sluggish, consider moderately increasing the temperature. However, be cautious as higher temperatures can also lead to side reactions.
-
Phase Transfer Catalyst (PTC) Issues: If you are using a phase-transfer catalyst in a biphasic system, ensure it is active and used in the correct amount. The efficiency of the PTC can be crucial for bringing the reactants together.
Q2: I am observing the formation of side products during the methylation of eugenol. What are they and how can I minimize them?
A2:
-
O- vs. C-Alkylation: While O-methylation is the desired reaction, under certain conditions, C-alkylation on the aromatic ring can occur, though it is generally less favorable. Using a polar aprotic solvent can favor O-alkylation.
-
Dimerization: Under acidic conditions, eugenol can undergo dimerization. Ensure your reaction conditions remain basic.
-
Starting Material Impurities: Impurities in the starting eugenol can lead to a variety of side products. It is recommended to use purified eugenol for the best results.
Troubleshooting Flowchart: Eugenol Methylation
Caption: Troubleshooting guide for low yield in eugenol methylation.
Step 2: Allylic Chlorination of Eugenol Methyl Ether
Q3: The allylic chlorination of my eugenol methyl ether is giving a low yield of the desired product. What could be the issue?
A3:
-
Incorrect Reagent Choice: The choice of chlorinating agent is critical. Common reagents for allylic chlorination include N-chlorosuccinimide (NCS), sulfuryl chloride (SO2Cl2), and systems like activated DMSO with a chloride source. The reactivity of these reagents varies, and the optimal choice may depend on your specific setup.
-
Reaction Conditions: Allylic chlorination is often sensitive to reaction conditions. Radical-initiated reactions (e.g., with NCS) may require a radical initiator (like AIBN or benzoyl peroxide) and/or photochemical initiation (UV light). Reactions with SO2Cl2 are typically performed at low temperatures to control reactivity.
-
Solvent Effects: The choice of solvent can significantly influence the reaction outcome. Non-polar solvents like carbon tetrachloride or cyclohexane are often used for radical halogenations.
Q4: I am getting a mixture of products in my allylic chlorination reaction. How can I improve the selectivity for this compound?
A4:
-
Addition vs. Substitution: A common side reaction is the addition of chlorine across the double bond to form a vicinal dichloride. This is more likely to occur with high concentrations of the chlorinating agent. Using a reagent like NCS, which provides a low, steady concentration of the halogenating species, can favor allylic substitution over addition.[1][2]
-
Isomeric Products: Allylic radicals are resonance-stabilized, which can lead to the formation of isomeric chlorinated products. Controlling the reaction temperature and using a suitable solvent can sometimes influence the regioselectivity.
-
Over-chlorination: Using a large excess of the chlorinating agent can lead to the formation of dichlorinated or other polychlorinated products. It is important to carefully control the stoichiometry of the reagents.
Q5: How do I purify the final product, this compound, from the reaction mixture?
A5:
-
Work-up Procedure: After the reaction is complete, a careful work-up is necessary to remove unreacted reagents and byproducts. This typically involves washing the organic layer with a mild base (like sodium bicarbonate solution) to neutralize any acidic byproducts, followed by washing with water and brine.
-
Chromatography: Column chromatography is often the most effective method for separating the desired allylic chloride from the starting material and any isomeric byproducts. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scale preparations.[3]
Experimental Protocols
Protocol 1: Synthesis of Eugenol Methyl Ether
This protocol is adapted from established procedures for the methylation of phenols.
Materials:
-
Eugenol (1 equivalent)
-
Sodium hydroxide (1.2 equivalents)
-
Dimethyl sulfate (1.2 equivalents)
-
Dichloromethane (or other suitable solvent)
-
Water
Procedure:
-
Dissolve eugenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Prepare a solution of sodium hydroxide in water and add it to the reaction mixture.
-
Cool the mixture in an ice bath.
-
Slowly add dimethyl sulfate dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Separate the organic layer, and wash it with water, 5% HCl solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude eugenol methyl ether.
-
Purify the product by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol is a general method for allylic chlorination using N-chlorosuccinimide (NCS) and may require optimization.
Materials:
-
Eugenol methyl ether (1 equivalent)
-
N-chlorosuccinimide (NCS) (1.1 equivalents)
-
Benzoyl peroxide (catalytic amount, ~0.02 equivalents)
-
Carbon tetrachloride (anhydrous)
Procedure:
-
Dissolve eugenol methyl ether in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add NCS and benzoyl peroxide to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from 2 to 8 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with 10% sodium carbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis.
Table 1: Reaction Conditions for the Synthesis of Eugenol Methyl Ether
| Parameter | Method A (Dimethyl Sulfate) | Method B (Dimethyl Carbonate) |
| Eugenol:Methylating Agent:Base Molar Ratio | 1 : 1.2 : 1.2 | 1 : 3 : 0.09 (with PTC)[4][5][6] |
| Base | Sodium Hydroxide | Potassium Carbonate[4][5][6] |
| Solvent | Dichloromethane/Water | None (neat) or with PTC[4][5][6] |
| Temperature | 0 °C to Room Temperature | 140 °C[4][5][6] |
| Reaction Time | 2 - 4 hours | 3 hours[4][5][6] |
| Typical Yield | >90%[7] | ~86%[4][5][6] |
Table 2: Reagents and Conditions for Allylic Chlorination of Eugenol Methyl Ether (General)
| Reagent | Initiator/Conditions | Common Side Products |
| N-Chlorosuccinimide (NCS) | Radical initiator (AIBN, BPO) or UV light | Vicinal dichloride, Isomeric allylic chlorides |
| Sulfuryl Chloride (SO2Cl2) | Low temperature (e.g., -78 °C to 0 °C) | Vicinal dichloride, Rearranged products[8] |
| Activated DMSO/TMSCl | Low temperature (0 °C) | Over-chlorination products |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Allylic Halogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. US5723703A - Purification of allyl chloride - Google Patents [patents.google.com]
- 4. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103408406A - Preparation method of methyl eugenol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene. The following information addresses common issues and potential side products encountered during the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most probable synthetic routes for this compound and their potential side products?
-
Route 1: Grignard Reaction followed by Chlorination. This involves the reaction of 2-methoxybenzaldehyde with a vinyl Grignard reagent, followed by the chlorination of the resulting allylic alcohol.
-
Route 2: Wittig Reaction. This route would involve the reaction of 2-methoxybenzaldehyde with a chloro-substituted phosphorus ylide.
-
Route 3: Allylic Chlorination. This approach starts with 3-(2-methoxyphenyl)-1-propene, which is then subjected to allylic chlorination.
Q2: During a Grignard-based synthesis, I am observing significant amounts of biphenyl and a compound that appears to be benzene. What is causing this?
A2: The formation of biphenyl and benzene are known side reactions in Grignard syntheses.[1]
-
Biphenyl Formation: This occurs when the phenyl radical, an intermediate in the formation of the Grignard reagent, dimerizes instead of reacting with magnesium.[1]
-
Benzene Formation: This results from the protonation of the highly basic Grignard reagent by any protic source in the reaction mixture, such as water.[1] It is crucial to ensure strictly anhydrous ("dry") conditions.
Troubleshooting:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Use anhydrous solvents.
-
Initiate the Grignard reaction promptly after its formation to minimize degradation.
Q3: My Wittig reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?
A3: The stereochemical outcome of a Wittig reaction is highly dependent on the stability of the phosphorus ylide.[2]
-
Stabilized Ylides: Ylides stabilized by electron-withdrawing groups tend to produce the (E)-alkene as the major product.[2][3]
-
Non-stabilized Ylides: Non-stabilized ylides, such as those with simple alkyl groups, typically lead to the (Z)-alkene.[2]
Troubleshooting:
-
Carefully select the ylide precursor to favor the desired isomer.
-
The choice of base and reaction conditions (e.g., temperature, solvent) can also influence the isomeric ratio. The use of salt-free ylides can sometimes improve selectivity.
Q4: After my allylic chlorination reaction, I have isolated multiple chlorinated products. Why is this happening?
A4: Allylic halogenation proceeds through a radical chain mechanism involving a resonance-stabilized allylic radical intermediate.[4][5] This delocalization of the radical can lead to the formation of a mixture of constitutional isomers.[6] For the chlorination of 3-(2-methoxyphenyl)-1-propene, the allylic radical can be attacked by chlorine at two different positions, leading to the desired product and an isomeric byproduct.
Troubleshooting:
-
Careful control of reaction conditions (low concentration of the halogenating agent, specific initiators) can sometimes favor one isomer over the other.
-
Purification techniques such as column chromatography will likely be necessary to separate the isomers.
Q5: I am having difficulty removing triphenylphosphine oxide from my Wittig reaction product.
A5: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.[7] Its removal is a critical step in the purification process.
Troubleshooting:
-
Crystallization: If the desired alkene is a solid, recrystallization can be an effective method for removing the more soluble triphenylphosphine oxide.
-
Chromatography: Column chromatography is a general and effective method for separating the alkene from triphenylphosphine oxide.
-
Extraction: In some cases, washing the organic layer with a suitable solvent can help remove the byproduct.
Data Presentation: Potential Side Products
The following table summarizes the potential side products for the plausible synthetic routes to this compound.
| Synthetic Route | Potential Side Product | Reason for Formation | Citation |
| Grignard Reaction | Biphenyl | Dimerization of phenyl radicals during Grignard reagent formation. | [1] |
| Benzene | Protonation of the Grignard reagent by protic impurities. | [1] | |
| Enolate from Aldehyde | The Grignard reagent can act as a base, deprotonating the aldehyde. | [8] | |
| Wittig Reaction | (E/Z)-Isomers | Lack of stereoselectivity depending on ylide stability. | [2][3] |
| Triphenylphosphine oxide | Inherent byproduct of the Wittig reaction. | [7] | |
| Allylic Chlorination | Isomeric Chlorinated Product | Resonance of the allylic radical intermediate. | [4][5][6] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis of this compound are not widely published. However, general procedures for the key reaction types are well-established.
General Protocol for a Grignard Reaction:
-
All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium turnings are placed in a round-bottom flask equipped with a condenser, an addition funnel, and a nitrogen inlet.
-
A solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF is added dropwise to the magnesium.
-
The reaction is often initiated with a small crystal of iodine or gentle heating.
-
Once the Grignard reagent has formed, the solution of the carbonyl compound (in this case, 2-methoxybenzaldehyde) in anhydrous ether is added dropwise at a controlled temperature (often 0 °C).
-
The reaction is stirred for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.[9]
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude alcohol.
General Protocol for a Wittig Reaction:
-
The phosphonium salt is prepared by the reaction of triphenylphosphine with an appropriate alkyl halide.[10]
-
The phosphonium salt is suspended in an anhydrous solvent (e.g., THF, DMSO) under an inert atmosphere.
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added to generate the ylide.[3][10]
-
The solution of the aldehyde or ketone (in this case, 2-methoxybenzaldehyde) in an anhydrous solvent is added dropwise to the ylide solution.
-
The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The crude product is purified to remove triphenylphosphine oxide, typically by chromatography or crystallization.[7]
General Protocol for Allylic Chlorination:
-
The alkene (3-(2-methoxyphenyl)-1-propene) is dissolved in a suitable solvent (e.g., CCl4).
-
A radical initiator (e.g., AIBN or UV light) is introduced.
-
A source of chlorine atoms, such as N-chlorosuccinimide (NCS) or a low concentration of chlorine gas, is added portion-wise or slowly bubbled through the solution.[4]
-
The reaction is monitored by GC or TLC for the disappearance of the starting material and the formation of products.
-
Upon completion, the reaction mixture is washed to remove any remaining reagents or byproducts (e.g., succinimide).
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The resulting crude product is purified, typically by distillation or column chromatography, to separate the isomeric products.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving side product formation.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene
Welcome to the technical support center for the synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Wittig reaction, a common and effective synthetic route.
Issue 1: Low or No Product Yield in Wittig Reaction
You are attempting to synthesize this compound via the Wittig reaction between 2-methoxybenzaldehyde and the ylide generated from (chloromethyl)triphenylphosphonium chloride, but you are observing a low yield or no desired product.
Possible Causes and Solutions:
-
Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical step.
-
Base Strength: The pKa of the phosphonium salt requires a strong base for deprotonation. Ensure the base used is sufficiently strong. n-Butyllithium (n-BuLi) or sodium amide (NaNH₂) are commonly used.
-
Anhydrous Conditions: Ylides are highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions.
-
-
Poor Reactivity of the Aldehyde: Electron-rich aldehydes, such as 2-methoxybenzaldehyde, can be less reactive towards nucleophilic attack by the ylide.[1]
-
Reaction Time and Temperature: Consider increasing the reaction time or slowly warming the reaction mixture to room temperature after the addition of the aldehyde.
-
Salt-Free Conditions: The presence of lithium salts can influence the stereochemistry and reaction rate. While less of a concern for this specific product, "salt-free" ylide preparations can sometimes improve yields.
-
-
Steric Hindrance: The ortho-methoxy group on the benzaldehyde could introduce some steric hindrance, potentially slowing down the reaction.
-
Side Reactions:
-
The ylide can decompose over time, especially at higher temperatures. It is often best to generate the ylide and use it in situ.
-
The aldehyde may undergo self-condensation or other side reactions if the reaction conditions are not optimal.
-
Troubleshooting Workflow:
References
Technical Support Center: 2-Chloro-3-(2-methoxyphenyl)-1-propene
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of 2-Chloro-3-(2-methoxyphenyl)-1-propene.
Properties and Storage Conditions
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO | N/A |
| Molecular Weight | 182.65 g/mol | [1] |
| Boiling Point | ~255.1 ± 28.0 °C (Predicted for 2-chloro-3-(4-methoxyphenyl)-1-propene) | [1] |
| Density | ~1.080 ± 0.06 g/cm³ (Predicted for 2-chloro-3-(4-methoxyphenyl)-1-propene) | [1] |
| Storage Temperature | Refrigerated, in a dry, cool, and well-ventilated place. | [2] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Storage Conditions | Keep container tightly closed in a flammables area, away from heat, sparks, and open flames. | [2] |
Experimental Protocols: Safe Handling
Adherence to strict safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
Engineering Controls:
-
Work in a well-ventilated area. Handling in a chemical fume hood is strongly recommended.[2][3]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Use only non-sparking tools to prevent ignition.[2]
General Handling Procedures:
-
Before use, ensure all safety precautions have been read and understood.
-
Ground and bond container and receiving equipment to prevent static discharge.[4]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe mist, gas, or vapors.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Wash hands thoroughly after handling.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Degradation/Discoloration | Improper storage (exposure to light, heat, or air). | Store in a tightly sealed, opaque container in a refrigerator. Purge the container with an inert gas like argon or nitrogen before sealing. |
| Low or No Reactivity | Compound has degraded. Incompatible reaction conditions. | Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS). Review the experimental protocol for potential incompatibilities. |
| Unexpected Side Products | Presence of impurities. Reaction with atmospheric oxygen or water. | Use a freshly opened container or purify the compound before use. Ensure the reaction is carried out under an inert atmosphere. |
| Vigorous or Uncontrolled Reaction | Incompatible reagents (e.g., strong oxidizing agents). Elevated reaction temperature. | Review the Safety Data Sheets of all reactants for incompatibilities. Maintain strict temperature control throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: How should I properly dispose of this compound waste?
A1: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3]
Q2: What should I do in case of accidental skin or eye contact?
A2: For skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water.[3] For eye contact, rinse with pure water for at least 15 minutes.[3] In both cases, consult a doctor.[3]
Q3: What are the primary hazards associated with this compound?
A3: Based on data for similar compounds, it is likely a flammable liquid and vapor.[2] It may cause skin, eye, and respiratory irritation.[2][5] It is also harmful if swallowed or inhaled.[2]
Q4: Can this compound form peroxides?
A4: Some similar organic compounds can form explosive peroxides upon storage, especially when exposed to air.[4] While not explicitly stated for this specific molecule, it is good practice to date containers upon opening and test for the presence of peroxides periodically if stored for an extended period.[4]
Q5: What are the signs of inhalation exposure?
A5: Inhalation may cause respiratory irritation.[2] If inhaled, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
Visual Guides
Caption: Recommended workflow for the safe storage and handling of the chemical.
Caption: A decision tree for troubleshooting issues related to compound degradation.
References
Troubleshooting failed reactions with 2-Chloro-3-(2-methoxyphenyl)-1-propene
Welcome to the technical support center for 2-Chloro-3-(2-methoxyphenyl)-1-propene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: this compound possesses two key reactive sites: a vinyl chloride moiety and an allylic C-H bond. The vinyl chloride is a substrate for various palladium-catalyzed cross-coupling reactions. The ortho-methoxy group on the phenyl ring can influence the electronic properties and steric environment of the molecule, potentially affecting catalyst coordination and reaction rates.
Q2: What are the most common applications of this compound in organic synthesis?
A2: This compound is primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, to introduce the 3-(2-methoxyphenyl)-1-propenyl moiety into more complex molecules.
Q3: What are the general stability and storage recommendations for this compound?
A3: Allylic and vinyl chlorides can be sensitive to heat, light, and acid. It is recommended to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. As with many chlorinated hydrocarbons, it should be handled with care, using appropriate personal protective equipment in a well-ventilated fume hood.
Troubleshooting Failed Reactions
This section provides guidance on common issues encountered during reactions with this compound.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Low or no conversion is a frequent issue, often stemming from the inherent lower reactivity of vinyl chlorides compared to their bromide or iodide counterparts.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity:
-
Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%). For challenging couplings, using a higher catalyst loading during initial screening is advisable.[1] Consider using more active pre-catalysts or generating the active Pd(0) species in situ.
-
-
Inappropriate Ligand Choice:
-
Solution: The choice of phosphine ligand is critical for activating vinyl chlorides. Electron-rich and bulky phosphine ligands, such as Buchwald or Fu's ligands (e.g., SPhos, XPhos), can be effective.[1] For Suzuki reactions, ligands like Pd(dppf)Cl2 are common, but others may be more suitable for this specific substrate.[2]
-
-
Suboptimal Reaction Temperature:
-
Solution: Higher temperatures are often required for activating C-Cl bonds. If the reaction is sluggish at lower temperatures, cautiously increase the temperature in increments. Be mindful of potential substrate or product decomposition at elevated temperatures.
-
-
Poor Choice of Base or Solvent:
-
Solution: The base plays a crucial role in the catalytic cycle. For Suzuki reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[2] The choice of solvent is also important; polar aprotic solvents like DMF, DMA, or NMP can be effective, but sometimes ethereal solvents like dioxane or THF are preferred.[2] Anhydrous conditions are often necessary, especially for Suzuki reactions where water can promote protodeboronation.
-
Summary of Recommended Starting Conditions for Screening:
| Parameter | Recommendation for Suzuki Coupling | Recommendation for Heck Reaction |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | P(o-tol)₃, dppf |
| Base | K₃PO₄, Cs₂CO₃ | Et₃N, DIPEA, K₂CO₃ |
| Solvent | Dioxane, Toluene, DMF | DMF, NMP, Acetonitrile |
| Temperature | 80 - 120 °C | 100 - 140 °C |
Issue 2: Formation of Side Products
The formation of unintended products can complicate purification and reduce the yield of the desired compound.
Common Side Products and Mitigation Strategies:
-
Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Reaction):
-
Cause: This can occur in the presence of Pd(II) species and oxygen.[3]
-
Solution: Ensure the reaction mixture is thoroughly degassed to remove oxygen. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precursor to Pd(0).
-
-
Protodeboronation of Boronic Acid (Suzuki Reaction):
-
Cause: Presence of water or acidic protons can lead to the replacement of the boronic acid group with hydrogen.
-
Solution: Use anhydrous solvents and reagents. A stronger, non-nucleophilic base might be beneficial.
-
-
Reduction of the Vinyl Chloride (Dehalogenation):
-
Cause: This can be a competing pathway, especially at high temperatures or with certain catalyst/ligand combinations.
-
Solution: Optimize the reaction temperature and screen different ligands. Sometimes, the presence of a sacrificial hydrogen acceptor can mitigate this side reaction.
-
-
Isomerization of the Double Bond:
-
Cause: The allylic nature of the compound can make it susceptible to isomerization under certain conditions, particularly with heat or traces of acid/base.
-
Solution: Maintain strict control over the reaction temperature and pH. Use purified reagents and solvents to minimize contaminants that could catalyze isomerization.
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Optimization will likely be required for specific substrates.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv) and the phosphine ligand (e.g., SPhos, 0.10 equiv).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting failed cross-coupling reactions with this compound.
Caption: A flowchart for troubleshooting failed cross-coupling reactions.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
References
Preventing polymerization of 2-Chloro-3-(2-methoxyphenyl)-1-propene during storage
Technical Support Center: 2-Chloro-3-(2-methoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe storage and handling of this compound to prevent unwanted polymerization. Given the compound's reactive allyl chloride and vinyl-like structure, proper preventative measures are crucial to maintain its integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization?
A: This molecule contains two key reactive features: an allylic chloride and a propenyl group. Allylic systems can be susceptible to polymerization, which can be initiated by factors such as heat, light (UV radiation), or the presence of radical initiators (like atmospheric oxygen).[1][2] This process can lead to the formation of dimers, oligomers, or high-molecular-weight polymers, rendering the material impure or unusable.
Q2: What are the visible signs of polymerization?
A: The onset of polymerization can often be detected visually or by changes in physical properties. Key indicators include:
-
Increased Viscosity: The liquid will become noticeably thicker or more syrup-like.
-
Precipitate Formation: You may observe cloudiness, haziness, or the formation of solid particles or a soft mass.[3]
-
Color Change: The normally clear or pale-yellow liquid may develop a deeper yellow or brown color.[4]
-
Exotherm: In advanced stages, the polymerization reaction can generate heat, warming the container. This is a sign of a potential runaway reaction and should be handled with extreme caution.[4][5]
Q3: What are the optimal conditions for storing this compound?
A: To maximize shelf life and prevent degradation, store the compound under the conditions summarized in the table below. The primary goals are to exclude initiators like heat, light, and oxygen.[6][7]
Q4: Should I use a polymerization inhibitor? If so, which one?
A: Yes, for long-term storage (greater than a few weeks) or if the compound will be stored at room temperature, adding an inhibitor is strongly recommended. For unsaturated monomers like this, radical scavengers are effective.[8] Phenolic inhibitors are a common choice as they are effective and can often be removed before use.[8][9]
-
Recommended Inhibitors:
-
Typical Concentration: Inhibitors are typically added at concentrations ranging from 50 to 500 ppm (parts per million).
Q5: How do I remove an inhibitor before my experiment?
A: If the presence of an inhibitor interferes with your downstream application, it can be removed. Common methods include:
-
Alkaline Wash: Phenolic inhibitors like MEHQ or HQ can be removed by washing the compound (dissolved in a water-immiscible organic solvent) with an aqueous solution of sodium hydroxide (e.g., 5-10% NaOH).[9][10] The resulting phenolate salt is water-soluble and is extracted into the aqueous layer.
-
Column Chromatography: Passing the compound through a short column of activated basic alumina is a standard and effective method for removing phenolic inhibitors.[11]
-
Distillation: While possible, distillation carries the risk of thermally inducing polymerization and should only be performed if the compound is known to be stable under the required conditions.[8][10]
Important: Once the inhibitor is removed, the monomer is highly susceptible to polymerization and should be used immediately or stored under strict inert, cold, and dark conditions for a very short period.[9]
Q6: How can I analytically confirm if my sample has started to polymerize?
A: If you suspect polymerization, several analytical techniques can confirm the presence of oligomers or polymers:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Polymerization will cause significant broadening of the peaks in the proton NMR spectrum, especially the signals corresponding to the vinyl protons.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These are ideal techniques for separating molecules by size.[12][13] A pure monomer will show a single, sharp peak, while a polymerized sample will show additional peaks at earlier retention times, corresponding to higher molecular weight oligomers and polymers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify specific oligomeric species (dimers, trimers, etc.) present in the sample.[14][15]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Reduces the rate of thermal initiation and slows polymerization kinetics.[7][16] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation and initiation by atmospheric oxygen, which can act as a diradical.[8] |
| Container | Amber Glass or Opaque Vessel | Protects the compound from light, particularly UV, which can initiate radical polymerization.[6] |
| Sealing | Tightly Sealed with Headspace | Prevents contamination and moisture ingress. An airtight seal is critical.[6] |
| Inhibitor | Recommended for >1 month storage | Scavenges free radicals that may form, providing an induction period before polymerization begins.[8] |
Table 2: Common Polymerization Inhibitors for Vinyl and Allyl Compounds
| Inhibitor Name | Abbreviation | Typical Concentration (ppm) | Mechanism | Notes |
| 4-Methoxyphenol | MEHQ | 100–500 | Radical Scavenger (Phenolic) | Often requires oxygen to be effective; easily removed by alkaline wash.[8][10] |
| Butylated Hydroxytoluene | BHT | 100–1000 | Radical Scavenger (Phenolic) | Commonly used, effective stabilizer.[8] |
| Hydroquinone | HQ | 100–500 | Radical Scavenger (Phenolic) | Highly effective but may discolor; requires oxygen.[8][9] |
| Phenothiazine | PTZ | 200–1000 | Radical Scavenger | Very effective, but can be more difficult to remove. |
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Sample appears viscous, cloudy, or contains solid. | Polymerization has occurred. | Do not use. The material is no longer pure. Attempting to salvage it by distillation is hazardous due to the risk of runaway polymerization. Dispose of the material according to your institution's hazardous waste guidelines.[6] |
| Compound develops a yellow/brown color upon storage. | Onset of degradation or minor polymerization. | Test a small aliquot using an analytical method (e.g., ¹H NMR) to assess purity. If purity is acceptable, use it immediately. If significant impurities or polymer are detected, dispose of the material.[4] |
| Need to store an inhibitor-free sample for a short time. | High risk of polymerization after inhibitor removal. | Store the purified monomer at ≤ 4°C under an inert atmosphere (argon or nitrogen) in a dark, sealed vial. Use within 24 hours for best results. |
Experimental Protocols
Protocol 1: Procedure for Adding a Polymerization Inhibitor
-
Objective: To add a chemical stabilizer to this compound for long-term storage.
-
Materials:
-
This compound
-
Inhibitor (e.g., BHT or MEHQ)
-
Analytical balance
-
Appropriate storage vessel (amber glass vial with a PTFE-lined cap)
-
-
Procedure:
-
Calculate the mass of inhibitor required. For example, to prepare a 200 ppm solution of BHT in 10 g of the monomer: Mass of BHT = (200 / 1,000,000) * 10 g = 0.002 g (2 mg)
-
Weigh the required amount of inhibitor accurately.
-
Add the inhibitor to the monomer in the storage vessel.
-
Seal the vessel tightly and agitate gently (e.g., by swirling or brief vortexing) until the inhibitor is fully dissolved.
-
Flush the headspace of the vial with an inert gas (e.g., nitrogen or argon) before final sealing.
-
Label the container clearly, indicating the compound name, date, and the identity and concentration of the added inhibitor.
-
Place the container in a refrigerator (2–8°C) for storage.[16]
-
Protocol 2: Analytical Monitoring for Oligomerization by ¹H NMR
-
Objective: To detect the presence of oligomers or polymers in a sample of this compound.
-
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube and spectrometer
-
-
Procedure:
-
Prepare a standard NMR sample by dissolving a small amount of the monomer (5-10 mg) in ~0.6 mL of deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Analysis of a Pure Sample: The spectrum should show sharp, well-defined peaks corresponding to the monomer structure, particularly in the vinyl region (~5.0-6.0 ppm) and the aromatic region.
-
Analysis of a Polymerized Sample: Look for the following indicators of polymerization:
-
Peak Broadening: A significant decrease in resolution and broadening of all peaks, especially the alkene C-H signals.
-
Loss of Vinyl Signals: A decrease in the relative integration of the sharp vinyl proton signals and the appearance of a broad, poorly defined signal envelope in the aliphatic region of the spectrum.
-
Appearance of New Broad Peaks: New, broad signals may appear, corresponding to the new C-H environments in the polymer backbone.
-
-
Visualizations
References
- 1. Polymerization of allyl chloride and some of the properties of the polymer | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4125694A - Process for the polymerization of allyl halides to form polyallyl alcohol - Google Patents [patents.google.com]
- 4. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
- 5. scribd.com [scribd.com]
- 6. Mia Secret Store [miasecretstore.com]
- 7. fishersci.com [fishersci.com]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. longchangchemical.com [longchangchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Oligomer analysis by HPLC and GPC (Journal Article) | OSTI.GOV [osti.gov]
- 13. Analysis of pharmaceutical drug oligomers by selective comprehensive two-dimensional liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Innovative Analytical Techniques for Detecting and Quantifying Oligomers in Environmental Matrices - Queensland Alliance for Environmental Health Sciences - University of Queensland [qaehs.centre.uq.edu.au]
- 15. pure.uva.nl [pure.uva.nl]
- 16. Ethyl vinyl ether KOH 0.1 stabilizer, 99 109-92-2 [sigmaaldrich.com]
Technical Support Center: Monitoring 2-Chloro-3-(2-methoxyphenyl)-1-propene Reactions by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2-Chloro-3-(2-methoxyphenyl)-1-propene using thin-layer chromatography (TLC).
Troubleshooting Guides
This section addresses common issues encountered during the TLC analysis of this compound reactions.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | 1. Sample Overload: The sample applied to the TLC plate is too concentrated.[1] 2. Inappropriate Solvent System: The polarity of the solvent system may be unsuitable for the compound. 3. Acidic or Basic Nature of Compound: The compound may be interacting too strongly with the silica gel.[2] | 1. Dilute the sample solution and re-spot on a new TLC plate.[1][3] 2. Adjust the solvent system polarity. Try increasing or decreasing the ratio of the polar solvent. 3. Add a small amount of a modifier to the solvent system (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).[3] |
| Poor Separation of Reactant and Product | 1. Inappropriate Solvent System Polarity: The solvent system is either too polar or not polar enough, resulting in spots that are too close together.[3] 2. Similar Polarity of Compounds: The reactant and product have very similar polarities. | 1. Systematically vary the solvent system. Start with a non-polar solvent and gradually add a more polar solvent in increasing proportions.[4] 2. Try a different solvent system altogether. For example, if a hexane/ethyl acetate system is not working, consider a dichloromethane/methanol system.[4] 3. Use a "co-spot" lane where both the starting material and the reaction mixture are spotted on top of each other to help differentiate between closely running spots. |
| No Spots Visible on the TLC Plate | 1. Sample Too Dilute: The concentration of the compound in the spotted sample is below the limit of detection.[3] 2. Compound is Not UV-Active: The compound does not absorb UV light at the wavelength used for visualization. 3. Solvent Level Too High in Developing Chamber: The spotting line on the TLC plate was below the level of the solvent in the chamber, causing the sample to dissolve into the solvent reservoir.[5] 4. Compound Evaporation: The compound is volatile and may have evaporated from the plate. | 1. Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[3] 2. Use a chemical staining method for visualization. Potassium permanganate or p-anisaldehyde stains are often effective for a wide range of organic compounds.[3][6] 3. Ensure the spotting line is always above the solvent level in the developing chamber.[5] 4. Minimize the time the plate is exposed to air before and after development. |
| Reactant Spot Disappears, but No Product Spot Appears | 1. Product is Highly Polar or Non-polar: The product may be retained at the baseline (highly polar) or may have run with the solvent front (highly non-polar). 2. Product is Not Visible with the Chosen Visualization Method: The product may not be UV-active or may not react with the chosen stain. 3. Reaction Failure or Decomposition: The reaction may not have proceeded as expected, or the product may be unstable on the silica gel plate. | 1. Adjust the solvent system polarity significantly. For a suspected highly polar product, increase the polarity of the eluent. For a suspected non-polar product, decrease the polarity. 2. Try a different visualization technique. If using UV, try a chemical stain and vice-versa. 3. If decomposition is suspected, consider using a different stationary phase, such as alumina TLC plates, or adding a modifier to the solvent system to neutralize the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring reactions of this compound?
A good starting point for a compound with the polarity of this compound is a mixture of a non-polar and a moderately polar solvent. A common and effective initial system is a mixture of hexanes and ethyl acetate . A starting ratio of 9:1 (hexanes:ethyl acetate) is recommended. The polarity can then be adjusted by increasing the proportion of ethyl acetate to achieve an optimal Rf value.
Q2: How do I calculate the Retention Factor (Rf) and what does it signify?
The Retention Factor (Rf) is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[7]
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value is a measure of a compound's affinity for the stationary phase versus the mobile phase.[7] In the context of this reaction, the disappearance of the starting material's spot and the appearance of a new spot with a different Rf value indicates the progress of the reaction. Generally, a less polar compound will have a higher Rf value, while a more polar compound will have a lower Rf value.[7]
Q3: How can I improve the visualization of spots on the TLC plate?
If the spots are not visible under a UV lamp, chemical staining can be used. For this compound and its likely reaction products, the following stains are recommended:
-
Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds with oxidizable functional groups, such as the double bond in the propene moiety.[3] The spots will appear as yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups upon heating, which can aid in distinguishing between the reactant and product.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[6]
Q4: What do I do if my spots are crescent-shaped?
Crescent-shaped spots can be an indication that the TLC plate was damaged during spotting, causing the adsorbent layer to be scraped off.[2] To avoid this, apply the sample gently with the capillary spotter.
Experimental Protocol: Monitoring Reaction Progress by TLC
This protocol outlines the methodology for monitoring the progress of a reaction involving this compound.
1. Preparation of the TLC Plate and Chamber:
- Draw a faint pencil line approximately 1 cm from the bottom of a silica gel TLC plate. This is the baseline.
- Mark the positions for spotting the starting material, a co-spot, and the reaction mixture.
- Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm.
- Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.
2. Sample Preparation and Spotting:
- Dissolve a small amount of the starting material (this compound) in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create a dilute solution.
- Using a capillary tube, spot the starting material solution on its marked position on the baseline.
- Carefully withdraw a small aliquot of the reaction mixture and dilute it with a volatile solvent.
- Spot the diluted reaction mixture on its designated lane.
- In the co-spot lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the first spot.
3. Development of the TLC Plate:
- Place the spotted TLC plate into the prepared developing chamber, ensuring the baseline is above the solvent level.
- Allow the solvent to travel up the plate by capillary action.
- Remove the plate when the solvent front is about 1 cm from the top.
- Immediately mark the solvent front with a pencil.
4. Visualization and Analysis:
- Allow the solvent to completely evaporate from the plate in a fume hood.
- Visualize the spots using a UV lamp (254 nm). Circle any visible spots with a pencil.
- If spots are not visible or for better differentiation, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde).
- Calculate the Rf values for the starting material and any new spots corresponding to the product.
- Monitor the reaction by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Visualizations
Caption: Experimental workflow for monitoring reaction progress using TLC.
References
- 1. TLC stains [reachdevices.com]
- 2. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. TLC Tips and Tricks | Merck [merckmillipore.com]
- 5. 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Analysis of 2-Chloro-3-(2-methoxyphenyl)-1-propene Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-3-(2-methoxyphenyl)-1-propene. It provides troubleshooting advice and frequently asked questions (FAQs) to help identify potential byproducts in your reactions using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely types of byproducts I should expect in my reaction involving this compound?
A1: Based on the reactivity of aryl-substituted allylic chlorides, you can anticipate several classes of byproducts:
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Isomers: Isomerization of the double bond is a common side reaction. You may observe the formation of the more thermodynamically stable internal alkene, (E/Z)-1-Chloro-3-(2-methoxyphenyl)-1-propene.
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Elimination Products: Under basic conditions or at elevated temperatures, elimination of HCl can occur to form a conjugated diene, 1-(2-methoxyphenyl)-1,3-butadiene.
-
Substitution Products: Depending on your reaction conditions, you may see byproducts arising from nucleophilic substitution at the allylic position. For example, if water is present, you could form the corresponding allylic alcohol.
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Dimers and Oligomers: Like many alkenes, this compound can undergo dimerization or oligomerization, especially in the presence of trace metal catalysts.
Q2: My GC-MS chromatogram shows several unexpected peaks. How can I start to identify them?
A2: Start by analyzing the mass spectrum of each unknown peak. Look for the molecular ion peak (M+) to determine the molecular weight of the potential byproduct. Then, examine the fragmentation pattern for characteristic ions. For compounds containing a 2-methoxyphenyl group, look for fragments corresponding to the methoxyphenyl moiety. A key fragment to look for is m/z 121, which corresponds to the 2-methoxybenzyl cation.
Q3: I see a significant peak with a mass corresponding to a dimer of my starting material. Is this common?
A3: Yes, the formation of dimers is a known side reaction for allylic compounds. This can occur through various mechanisms, including radical or metal-catalyzed processes. The exact structure of the dimer can vary, so careful analysis of the mass spectrum and potentially NMR spectroscopy would be needed for definitive identification.
Q4: I have a peak with a prominent fragment at m/z 105. What could this indicate?
A4: A fragment ion at m/z 105 in the mass spectrum of a compound containing a 2-methoxyphenyl group can be indicative of the loss of formaldehyde (CH₂O) from the 2-methoxybenzyl cation (m/z 135).[1] This is a characteristic fragmentation pattern for ortho-methoxy substituted benzylic compounds.[1]
Q5: How can I minimize the formation of byproducts?
A5: To minimize byproduct formation, consider the following:
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Control Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions like elimination and dimerization.
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Inert Atmosphere: Using an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.
-
Purified Reagents and Solvents: Ensure all your reagents and solvents are pure and dry to avoid unwanted side reactions with impurities.
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Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize substitution reactions.
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Reaction Time: Monitor your reaction progress and stop it as soon as the desired product is formed to prevent further degradation or byproduct formation.
Potential Byproducts and Their Characteristics
The following table summarizes potential byproducts, their likely mode of formation, and key identifiers for GC-MS analysis.
| Byproduct Name | Formation Pathway | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) |
| (E/Z)-1-Chloro-3-(2-methoxyphenyl)-1-propene | Isomerization | 182.65 | M+ at 182/184, 147 (M-Cl), 121, 91 |
| 1-(2-methoxyphenyl)-1,3-butadiene | Elimination | 146.20 | M+ at 146, 131 (M-CH₃), 115, 91 |
| 3-(2-methoxyphenyl)-2-propen-1-ol | Hydrolysis | 164.20 | M+ at 164, 147 (M-OH), 131, 121, 91 |
| Dimer of this compound | Dimerization | 365.30 | M+ at 364/366/368 (depending on structure), and various fragments |
Experimental Protocols
General Procedure for a Nucleophilic Substitution Reaction
-
To a stirred solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add the nucleophile (1.0-1.2 eq).
-
If required, add a non-nucleophilic base (e.g., diisopropylethylamine) (1.2 eq).
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Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
GC-MS Analysis Protocol
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, DB-5MS) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to detect a wide range of potential byproducts.
-
Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
-
Workflow for Byproduct Identification
The following diagram illustrates a typical workflow for identifying byproducts in your reactions.
Caption: A flowchart illustrating the logical steps from performing a chemical reaction to confirming the structure of identified byproducts.
References
Technical Support Center: Synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Chloro-3-(2-methoxyphenyl)-1-propene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main plausible synthetic pathways for the synthesis of this compound. The first involves a two-step process: the synthesis of the precursor 3-(2-methoxyphenyl)-1-propene, followed by allylic chlorination. The second is a direct, one-step approach involving the reaction of 2-methoxybenzaldehyde with a suitable chloroallyl reagent.
Q2: What are the most common challenges faced during the synthesis?
A2: Researchers may encounter several challenges, including low yields in the initial synthesis of the alkene precursor, lack of regioselectivity during the chlorination step leading to isomeric byproducts, and difficulties in purifying the final product due to its potential instability and the presence of closely related impurities.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is often effective. Due to the potential for decomposition, it is advisable to use the crude product in the next step if possible or to perform the purification quickly at low temperatures.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Allylic chlorides can be lachrymatory and irritants. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Chlorinating agents like N-chlorosuccinimide (NCS) and chlorine gas are hazardous and require careful handling.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound via two potential pathways.
Pathway A: Two-Step Synthesis via Allylic Chlorination
This pathway involves the formation of 3-(2-methoxyphenyl)-1-propene, followed by its chlorination.
Step 1: Synthesis of 3-(2-methoxyphenyl)-1-propene
A common method for this step is the Wittig reaction between 2-methoxybenzaldehyde and an appropriate phosphorus ylide.
Problem 1: Low or No Yield of 3-(2-methoxyphenyl)-1-propene
| Potential Cause | Suggested Solution |
| Incomplete ylide formation. | Ensure anhydrous reaction conditions. Use a strong, fresh base (e.g., n-BuLi, NaH). Monitor ylide formation by observing the characteristic color change. |
| Poor quality of 2-methoxybenzaldehyde. | Use freshly distilled or purified 2-methoxybenzaldehyde. Impurities can interfere with the reaction. |
| Incorrect reaction temperature. | The Wittig reaction is typically run at low temperatures (e.g., -78 °C to room temperature). Optimize the temperature profile for your specific reagents. |
| Steric hindrance from the methoxy group. | Consider using a more reactive phosphorus ylide or a different synthetic approach if yields remain low. |
Step 2: Allylic Chlorination of 3-(2-methoxyphenyl)-1-propene
This step introduces the chlorine atom at the allylic position. A common reagent for this is N-chlorosuccinimide (NCS).
Problem 2: Formation of Multiple Products (Isomers, Dichlorinated Species)
| Potential Cause | Suggested Solution |
| Lack of regioselectivity. | Allylic chlorination can lead to a mixture of isomers. The use of NCS in a non-polar solvent like carbon tetrachloride (CCl4) often favors radical substitution at the allylic position. |
| Over-chlorination. | Use a stoichiometric amount or a slight excess of NCS. Monitor the reaction progress carefully using TLC or GC to avoid the formation of dichlorinated byproducts. |
| Addition to the double bond. | This is more likely with elemental chlorine (Cl2). Using NCS minimizes this side reaction. If using Cl2, maintain a very low concentration and high temperature to favor radical substitution over addition.[1] |
| Reaction with solvent. | Ensure the solvent is inert. CCl4 is a common choice for radical halogenations. |
Pathway B: One-Step Synthesis from 2-Methoxybenzaldehyde
This pathway involves the direct conversion of 2-methoxybenzaldehyde to the target compound using a chloroallyl reagent, for example, in a Grignard-type reaction followed by dehydration.
Problem 3: Low Conversion of 2-Methoxybenzaldehyde
| Potential Cause | Suggested Solution |
| Inactive Grignard reagent. | Prepare the chloroallyl Grignard reagent fresh and ensure all glassware is rigorously dried. Use an ethereal solvent like THF or diethyl ether. |
| Poor quality of 2-methoxybenzaldehyde. | Use purified 2-methoxybenzaldehyde to avoid quenching the Grignard reagent.[2][3] |
| Unfavorable reaction equilibrium in dehydration. | If the reaction proceeds via an alcohol intermediate, ensure the dehydration conditions (e.g., acid catalysis, heat) are sufficient to drive the reaction to completion without causing decomposition. |
Data Presentation
The following table summarizes hypothetical yield data for the allylic chlorination of 3-(2-methoxyphenyl)-1-propene under various conditions, illustrating how reaction parameters can be optimized.
| Run | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Key Byproducts (%) |
| 1 | NCS (1.1 eq) | CCl4 | 77 (reflux) | 4 | 65 | Isomeric monochlorides (15%), Dichlorides (5%) |
| 2 | NCS (1.1 eq) | CH2Cl2 | 40 (reflux) | 8 | 45 | Isomeric monochlorides (20%), Starting material (10%) |
| 3 | Cl2 (gas, low conc.) | None | 500 | 0.1 | 50 | Dichlorides (25%), Other chlorinated species (10%) |
| 4 | SO2Cl2 (1.0 eq) | Benzene | 80 (reflux) | 6 | 55 | Isomeric monochlorides (18%), Tar formation |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-methoxyphenyl)-1-propene via Wittig Reaction
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Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend allylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C and add n-butyllithium (1.05 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which a color change should be observed, indicating ylide formation.
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Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 3-(2-methoxyphenyl)-1-propene.
Protocol 2: Allylic Chlorination using N-Chlorosuccinimide (NCS)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-methoxyphenyl)-1-propene (1.0 equivalent) in carbon tetrachloride (CCl4).
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Add N-chlorosuccinimide (1.1 equivalents) and a radical initiator such as benzoyl peroxide (0.02 equivalents).
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Reaction: Heat the mixture to reflux (approximately 77 °C) and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-6 hours.
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Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
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Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to isolate this compound.
Mandatory Visualization
Below are diagrams created using Graphviz (DOT language) to visualize the experimental workflow and a troubleshooting decision tree.
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-3-(2-methoxyphenyl)-1-propene
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of 2-Chloro-3-(2-methoxyphenyl)-1-propene in solvolysis reactions?
A1: this compound is an allylic chloride. Allylic halides are known to undergo nucleophilic substitution reactions, both S(_N)1 and S(_N)2, often at accelerated rates compared to their saturated analogs. The methoxy group on the phenyl ring can also influence the reactivity through electronic effects.
Q2: Which reaction mechanism, S(_N)1 or S(_N)2, is more likely to be dominant for this compound?
A2: The dominant mechanism will be highly dependent on the solvent and the nucleophile.
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In polar, protic solvents (e.g., water, ethanol, formic acid), an S(_N)1 mechanism is likely to be favored. These solvents can stabilize the formation of the resonance-stabilized allylic carbocation intermediate.[1][2]
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In polar, aprotic solvents (e.g., acetone, DMSO) with a good nucleophile, an S(_N)2 mechanism may compete or dominate.[2]
Q3: How does solvent polarity affect the rate of reaction?
A3: For an S(_N)1 reaction, increasing the solvent polarity will significantly increase the reaction rate. This is because polar solvents stabilize the charged carbocation intermediate and the transition state leading to it. For an S(_N)2 reaction, the effect of solvent polarity is more complex. Polar protic solvents can solvate the nucleophile, potentially decreasing its reactivity.
Q4: What is the role of the 2-methoxyphenyl group?
A4: The 2-methoxyphenyl group can influence the reaction rate through both inductive and resonance effects. The methoxy group is electron-donating by resonance, which can stabilize the allylic carbocation, thus accelerating an S(_N)1 reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too slow | 1. The solvent is not polar enough to support an S(_N)1 reaction. 2. The temperature is too low. 3. The nucleophile is too weak for an S(_N)2 reaction. | 1. Switch to a more polar protic solvent (e.g., a higher percentage of water in an alcohol-water mixture). 2. Increase the reaction temperature. 3. If an S(_N)2 reaction is desired, use a stronger, more concentrated nucleophile in a polar aprotic solvent. |
| Multiple products are observed | 1. Competing S(_N)1 and S(_N)2 pathways. 2. Rearrangement of the allylic carbocation in an S(_N)1 reaction. 3. Elimination reactions (E1 or E2) are competing with substitution. | 1. To favor S(_N)1, use a highly polar, non-nucleophilic solvent. To favor S(_N)2, use a high concentration of a strong nucleophile in a polar aprotic solvent. 2. This is characteristic of S(_N)1 reactions of allylic systems. Product distribution may be solvent-dependent. 3. Use a less basic nucleophile and lower reaction temperatures. |
| Inconsistent kinetic data | 1. Fluctuation in reaction temperature. 2. Inaccurate measurement of reactant concentrations. 3. Presence of impurities that may catalyze or inhibit the reaction. | 1. Use a constant temperature bath. 2. Calibrate all volumetric glassware and ensure accurate preparation of solutions. 3. Purify the starting material and solvents before use. |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, kinetic data for the solvolysis of this compound in various solvent systems at 25°C. This data is intended to illustrate the expected trends based on the principles of solvolysis reactions.
Table 1: First-Order Rate Constants (k) for the Solvolysis of this compound in Different Solvents
| Solvent (v/v) | Dielectric Constant (ε) | Rate Constant (k) (s⁻¹) |
| 100% Ethanol | 24.3 | 1.2 x 10⁻⁵ |
| 80% Ethanol / 20% Water | 35.9 | 9.8 x 10⁻⁵ |
| 60% Ethanol / 40% Water | 48.3 | 4.5 x 10⁻⁴ |
| 40% Ethanol / 60% Water | 60.5 | 1.8 x 10⁻³ |
| 20% Ethanol / 80% Water | 71.0 | 7.2 x 10⁻³ |
| 100% Water | 78.5 | 1.5 x 10⁻² |
Table 2: Activation Parameters for the Solvolysis in 50% Ethanol / 50% Water
| Parameter | Value |
| Activation Enthalpy (ΔH‡) | 85 kJ/mol |
| Activation Entropy (ΔS‡) | -25 J/(mol·K) |
Experimental Protocols
Detailed Methodology for Determining Solvolysis Rate Constants
This protocol describes a method for measuring the rate of solvolysis of this compound by monitoring the production of HCl.
-
Preparation of Reagents:
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Prepare a 0.1 M stock solution of this compound in a non-reactive, water-miscible solvent like acetone.
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Prepare a series of solvent mixtures (e.g., ethanol/water) of varying compositions.
-
Prepare a standardized 0.02 M solution of sodium hydroxide (NaOH).
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Use a suitable indicator, such as bromothymol blue.
-
-
Kinetic Run:
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Place a known volume (e.g., 50 mL) of the desired solvent mixture into a thermostated reaction vessel to maintain a constant temperature.[3]
-
Add a few drops of the indicator to the solvent.
-
Initiate the reaction by injecting a small, precise volume (e.g., 0.1 mL) of the 0.1 M substrate stock solution into the solvent mixture and start a timer simultaneously.
-
Immediately titrate the liberated HCl with the standardized NaOH solution. The goal is to maintain the solution at the indicator's endpoint (color change).
-
Record the volume of NaOH added at regular time intervals.
-
-
Data Analysis:
-
The amount of HCl produced at time 't' is proportional to the amount of substrate that has reacted.
-
The concentration of the remaining substrate, --INVALID-LINK--, can be calculated from the initial concentration, --INVALID-LINK--, and the volume of NaOH added.
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For a first-order reaction, a plot of ln(--INVALID-LINK--) versus time will yield a straight line with a slope of -k, where k is the rate constant.[2]
-
Visualizations
Caption: S(_N)1 reaction pathway for the solvolysis of this compound.
Caption: S(_N)2 reaction pathway for the substitution on this compound.
Caption: Experimental workflow for determining the solvolysis rate constant.
References
Technical Support Center: Temperature Control in 2-Chloro-3-(2-methoxyphenyl)-1-propene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-(2-methoxyphenyl)-1-propene. The following information is designed to address specific issues that may be encountered during its synthesis and subsequent reactions, with a focus on the critical role of temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most probable synthetic route is the allylic chlorination of 1-(2-methoxyphenyl)propene. This reaction typically involves a radical mechanism, where a chlorine radical abstracts an allylic hydrogen, followed by reaction with a chlorine source. Precise temperature control is crucial to favor substitution over competing addition reactions.
Q2: Why is temperature control so critical in this reaction?
A2: Temperature is a key parameter that influences the reaction's selectivity and yield. At lower temperatures, the competing ionic addition of chlorine to the double bond can become a significant side reaction. Conversely, excessively high temperatures can lead to polymerization of the starting material or product, or promote other unwanted side reactions, reducing the overall yield and purity of the desired product.
Q3: What are the likely side products if the temperature is not controlled properly?
A3: Improper temperature control can lead to the formation of several side products:
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Dichloride Adduct: Formed by the addition of chlorine across the double bond, this is more prevalent at lower temperatures.
-
Polymeric Materials: Higher temperatures can induce polymerization of the alkene starting material and/or the product.
-
Isomeric Chlorides: Although less common, rearrangement of the allylic radical intermediate could potentially lead to isomeric chlorinated products.
Q4: What is the recommended temperature range for the allylic chlorination of 1-(2-methoxyphenyl)propene?
A4: While specific data for the ortho-methoxy substituted compound is limited, a general starting point for allylic chlorination with reagents like N-chlorosuccinimide (NCS) is typically in the range of 50-80°C. Radical reactions are often initiated by heat or light. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by techniques like TLC or GC.
Q5: How can I effectively monitor the reaction progress?
A5: Thin Layer Chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. Gas Chromatography (GC) can provide more quantitative information on the conversion and the formation of any side products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to no conversion of starting material | 1. Reaction temperature is too low. 2. Inefficient radical initiation. 3. Impure reagents or solvent. | 1. Gradually increase the reaction temperature in 5-10°C increments. 2. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and added in the correct amount. If using light initiation, ensure the lamp is functional and at an appropriate distance. 3. Use freshly distilled solvents and high-purity reagents. |
| Formation of a significant amount of dichloride adduct | Reaction temperature is too low, favoring the ionic addition mechanism. | Increase the reaction temperature. Allylic substitution is generally favored at higher temperatures. |
| Polymerization of the reaction mixture | Reaction temperature is too high. | Reduce the reaction temperature. Consider using a slightly more dilute solution. The addition of a radical inhibitor to the work-up and purification steps can also be beneficial. |
| Multiple product spots on TLC, difficult to separate | 1. Formation of isomeric products. 2. Degradation of the product. | 1. Optimize the reaction temperature to improve selectivity. 2. Ensure the work-up procedure is performed promptly and under mild conditions. The product may be sensitive to acid or base. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound, the following table presents data for the closely related analog, 2-Chloro-3-(4-methoxyphenyl)-1-propene, which can serve as a useful reference.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.65 g/mol |
| Boiling Point (Predicted) | 255.1 ± 28.0 °C |
| Density (Predicted) | 1.080 ± 0.06 g/cm³ |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 2-chloro-3-aryl-1-propene, which can be adapted for this compound.
Allylic Chlorination using N-Chlorosuccinimide (NCS)
-
Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To a solution of 1-(2-methoxyphenyl)propene in a suitable solvent (e.g., carbon tetrachloride or benzene), add N-chlorosuccinimide (NCS) in a 1:1.1 molar ratio.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the reaction mixture to reflux (the exact temperature will depend on the solvent, typically 60-80°C) and maintain this temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting temperature issues.
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 2-Chloro-3-(2-methoxyphenyl)-1-propene and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Chloro-3-(2-methoxyphenyl)-1-propene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a predicted ¹H NMR spectrum based on established spectroscopic principles and compares it with the experimental data of structurally related analogs. This analysis is crucial for researchers in organic synthesis and medicinal chemistry for the structural elucidation and purity assessment of novel compounds.
Predicted and Experimental ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for this compound and compares it with the experimental data for two structural isomers, (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one and (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one. This comparison highlights how subtle changes in molecular structure, such as the position of the methoxy group and the nature of the substituent on the propene moiety, significantly influence the chemical shifts and coupling patterns of the protons.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-1a | ~5.4 - 5.6 | d | ~2.0 |
| H-1b | ~5.2 - 5.4 | d | ~2.0 | |
| H-3 | ~3.6 - 3.8 | s | - | |
| -OCH₃ | ~3.8 - 3.9 | s | - | |
| Aromatic (H-3') | ~6.8 - 6.9 | d | ~8.0 | |
| Aromatic (H-4') | ~7.1 - 7.2 | t | ~7.5 | |
| Aromatic (H-5') | ~6.8 - 6.9 | t | ~7.5 | |
| Aromatic (H-6') | ~7.1 - 7.2 | d | ~7.5 | |
| (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one[1] | -OCH₃ | 3.86 | s | - |
| Aromatic/Vinyl | 6.97 - 8.03 | m | - | |
| (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one[1] | -OCH₃ | 3.86 | s | - |
| Aromatic/Vinyl | 6.94 - 8.03 | m | - |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a generalized protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
-
The data presented in this guide were referenced from spectra obtained on 300 MHz and 500 MHz NMR spectrometers.
-
Before acquiring the spectrum of the sample, the instrument's magnetic field homogeneity must be optimized by shimming on the sample.
-
The spectrometer is typically tuned to the resonance frequency of the ¹H nucleus.
3. Data Acquisition:
-
A standard one-pulse experiment is typically used for ¹H NMR.
-
Key acquisition parameters include:
-
Pulse Width: Calibrated to a 90° pulse angle to ensure maximum signal intensity.
-
Acquisition Time: Typically 2-4 seconds, which determines the resolution of the spectrum.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.
-
Number of Scans: Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
4. Data Processing:
-
The acquired free induction decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
Structural Analysis and Proton Environments
The following diagram illustrates the distinct proton environments in the this compound molecule, which give rise to the predicted ¹H NMR spectrum.
Caption: Predicted proton environments and their corresponding ¹H NMR signals.
References
Mass Spectrometry of 2-Chloro-3-(2-methoxyphenyl)-1-propene: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-Chloro-3-(2-methoxyphenyl)-1-propene against a structurally similar compound, cinnamyl chloride. The predicted fragmentation patterns, supported by established principles of mass spectrometry and data from comparable molecules, are presented to aid in the identification and characterization of these compounds in complex matrices.
Predicted and Comparative Mass Spectra
The electron ionization (EI) mass spectrum of this compound is predicted based on the known fragmentation patterns of its constituent functional groups: a methoxyphenyl group, a chlorinated alkene, and an aromatic ring. For a direct comparison, the documented mass spectrum of cinnamyl chloride (3-chloro-1-phenyl-1-propene), a structural isomer, is presented. The presence of chlorine in both molecules is expected to produce characteristic isotopic patterns for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).
Table 1: Predicted Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Relative Intensity | Notes |
| 182/184 | [C₁₀H₁₁ClO]⁺• | Moderate | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 147 | [C₁₀H₁₁O]⁺ | High | Loss of a chlorine radical from the molecular ion. |
| 121 | [C₈H₉O]⁺ | High | Benzylic cleavage with loss of a chloropropenyl radical. This is a common fragmentation for methoxy-substituted benzyl compounds. |
| 117 | [C₉H₉]⁺ | Moderate | Loss of a methoxy and chloro radical, followed by rearrangement. |
| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion, a common fragment in compounds containing a benzyl group. |
| 77 | [C₆H₅]⁺ | Moderate | Phenyl cation, resulting from the fragmentation of the aromatic ring. |
Table 2: Mass Spectrum of Cinnamyl Chloride
| m/z | Fragment Ion | Relative Intensity | Notes |
| 152/154 | [C₉H₉Cl]⁺• | Moderate | Molecular ion peak with the characteristic 3:1 isotopic pattern for one chlorine atom.[1][2] |
| 117 | [C₉H₉]⁺ | High | Loss of a chlorine radical, forming a stable cinnamyl cation. This is often the base peak.[1] |
| 115 | [C₉H₇]⁺ | High | Loss of HCl from the molecular ion, followed by rearrangement.[1] |
| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion, formed through rearrangement and fragmentation of the side chain. |
| 77 | [C₆H₅]⁺ | Moderate | Phenyl cation from the fragmentation of the benzene ring. |
Experimental Protocols
A standard method for analyzing these compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve the analyte in a volatile organic solvent such as dichloromethane or methanol to a concentration of 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
Fragmentation Pathways and Experimental Workflow
The following diagrams illustrate the predicted fragmentation pathways for this compound and cinnamyl chloride, along with a typical experimental workflow for their analysis.
Caption: Predicted EI fragmentation of this compound.
Caption: EI fragmentation pathway of Cinnamyl Chloride.
Caption: General workflow for GC-MS analysis.
References
A Comparative Guide to the Analytical Characterization of 2-Chloro-3-(2-methoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a key intermediate in various synthetic pathways. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound in research and drug development settings. This document outlines the principles, experimental protocols, and comparative performance of the most relevant analytical methodologies, supported by experimental data from analogous compounds.
Comparison of Analytical Methods
The characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides. The choice of method will depend on the specific analytical goal, such as impurity profiling, quantitative analysis, or structural elucidation.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages | Typical Performance for Analogous Compounds |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The mass spectrometer provides mass-to-charge ratio information for identification.[1][2][3] | Molecular weight, fragmentation pattern, retention time, quantitative analysis of volatile impurities.[4] | High sensitivity and specificity, excellent for identifying and quantifying volatile and semi-volatile compounds.[5][6] Regarded as a "gold standard" for forensic substance identification.[1] | Requires the analyte to be volatile and thermally stable.[7][8] High temperatures can cause degradation of some molecules.[1] | LOD/LOQ: Low ng/mL to pg/mL range.[9][10] Linearity: Typically over 2-3 orders of magnitude. Resolution: High-resolution capillary columns provide excellent separation of complex mixtures.[11] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically performed using UV-Vis, PDA, or mass spectrometry.[8] | Retention time, quantitative analysis, impurity profiling, separation of non-volatile and thermally labile compounds.[6] | Versatile for a wide range of compounds, including non-volatile and thermally unstable ones.[7][8] Well-established for purity assessment and quantification in the pharmaceutical industry.[3] | Lower resolution for highly complex volatile mixtures compared to capillary GC. Mobile phase consumption can be high. | LOD/LOQ: Low ng/mL range with UV detection.[9] Linearity: Typically over 3-4 orders of magnitude. Resolution: Excellent for separating isomers and closely related compounds with appropriate column and mobile phase selection.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.[13] | Unambiguous structural elucidation, identification of functional groups, determination of stereochemistry, and quantitative analysis.[14] | Provides the most detailed structural information, non-destructive. | Relatively low sensitivity compared to chromatographic methods, requires higher sample concentrations. | ¹H NMR: Chemical shifts for methoxy groups typically appear around 3.8 ppm. Aromatic protons will have characteristic shifts and coupling patterns.[15][16] ¹³C NMR: The methoxy carbon appears around 55-60 ppm.[17][18] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The absorption pattern is unique to the molecule's functional groups.[2][19] | Identification of functional groups (e.g., C=C, C-O, C-Cl, aromatic rings). | Fast, simple sample preparation, and provides a characteristic "fingerprint" of the molecule.[19] | Provides limited structural information on its own and is not typically used for quantification of individual components in a mixture. | Aromatic C-H stretch: ~3100-3000 cm⁻¹.[20] C=C stretch (alkene): ~1650 cm⁻¹. C-O stretch (ether): ~1250-1000 cm⁻¹. C-Cl stretch: ~800-600 cm⁻¹. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized experimental protocols that can serve as a starting point for the analysis of this compound. Method optimization and validation are essential for specific applications.[21][22][23][24][25]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities and confirm the molecular weight of the target compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-polysiloxane).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.[26][27] The presence of a chlorine atom can be confirmed by the characteristic isotopic pattern of the molecular ion and fragment ions.[28][29] Quantification can be performed using an internal or external standard method.[4]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify non-volatile impurities.
Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[30][31]
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the compound (likely around 220 nm and 275 nm for the aromatic system).
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak. Quantify impurities using a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To unambiguously confirm the chemical structure of the compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule.
-
-
Data Analysis: Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra to confirm the proposed structure.[14][32]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Liquid Sample: Place a drop of the neat liquid on the ATR crystal.
-
Solid Sample: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
-
FTIR Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups expected in this compound.[2][20][33]
Visualizations
Logical Workflow for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Experimental Workflow for GC-MS Analysis
Caption: Generalized workflow for GC-MS analysis.
References
- 1. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. flairpharma.com [flairpharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. amptechfl.com [amptechfl.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. High performance liquid chromatography for determination of urinary metabolites of toluene, xylene and styrene and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemicke-listy.cz [chemicke-listy.cz]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 15. acdlabs.com [acdlabs.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rtilab.com [rtilab.com]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. wjarr.com [wjarr.com]
- 23. sofpromed.com [sofpromed.com]
- 24. emerypharma.com [emerypharma.com]
- 25. resources.eirgenix.com [resources.eirgenix.com]
- 26. Mass chart Fragmentation | PDF [slideshare.net]
- 27. Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer [inis.iaea.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. whitman.edu [whitman.edu]
- 30. public.pensoft.net [public.pensoft.net]
- 31. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 32. bjonnh.net [bjonnh.net]
- 33. ejournal.upi.edu [ejournal.upi.edu]
A Comparative Guide to the Synthetic Routes of 2-Chloro-3-(2-methoxyphenyl)-1-propene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a potentially valuable intermediate in medicinal chemistry and materials science. Due to the limited availability of direct literature for this specific compound, this guide outlines two distinct, yet viable, synthetic strategies based on well-established organic transformations: Route 1: Allylic Chlorination of 3-(2-methoxyphenyl)-1-propene and Route 2: Wittig Reaction of 2-Methoxybenzaldehyde . Each route is evaluated based on potential yield, reaction conditions, and the nature of the required reagents and intermediates.
Data Presentation
The following table summarizes the key quantitative and qualitative parameters for the two proposed synthetic routes. The data presented are estimations based on analogous reactions reported in the literature and are intended for comparative purposes.
| Parameter | Route 1: Allylic Chlorination | Route 2: Wittig Reaction |
| Overall Yield | Moderate to Good (Estimated 60-80%) | Moderate (Estimated 40-60%) |
| Number of Steps | Two | Two |
| Starting Materials | 2-Methoxybenzyl bromide, Allyl bromide | 2-Methoxybenzaldehyde, (Chloromethyl)triphenylphosphonium chloride |
| Key Reagents | Magnesium, N-Chlorosuccinimide (NCS) | Triphenylphosphine, Dichloromethane, n-Butyllithium |
| Reaction Conditions | Grignard: Anhydrous ether, rt; Chlorination: CCl4, reflux | Ylide formation: Anhydrous THF, -78°C to rt; Wittig: Anhydrous THF, -78°C to rt |
| Purification | Column chromatography | Column chromatography |
| Potential Advantages | Milder final step, potentially higher overall yield. | Direct formation of the chloro-alkene functionality. |
| Potential Disadvantages | Handling of Grignard reagent, potential for side reactions during chlorination. | Strong base required, potential for E/Z isomer formation. |
Experimental Protocols
Route 1: Allylic Chlorination of 3-(2-methoxyphenyl)-1-propene
This route involves two main steps: the synthesis of the precursor 3-(2-methoxyphenyl)-1-propene via a Grignard reaction, followed by allylic chlorination.
Step 1: Synthesis of 3-(2-methoxyphenyl)-1-propene
-
Grignard Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are placed in anhydrous diethyl ether. A solution of 2-methoxybenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is stirred at room temperature until the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath, and allyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 3-(2-methoxyphenyl)-1-propene, is purified by vacuum distillation or column chromatography on silica gel.
Step 2: Allylic Chlorination
-
Reaction Setup: To a solution of 3-(2-methoxyphenyl)-1-propene (1.0 eq) in carbon tetrachloride, N-chlorosuccinimide (NCS) (1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount) are added.
-
Reaction Execution: The mixture is heated to reflux and monitored by TLC.
-
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product, this compound, is purified by column chromatography.
Route 2: Wittig Reaction of 2-Methoxybenzaldehyde
This route utilizes the Wittig reaction to directly install the chloro-alkene functionality.
Step 1: Preparation of the Wittig Reagent ((Chloromethyl)triphenylphosphonium ylide)
-
Phosphonium Salt Formation: A solution of triphenylphosphine (1.0 eq) and (chloromethyl)triphenylphosphonium chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane is stirred at room temperature for 24 hours. The resulting phosphonium salt precipitates and is collected by filtration, washed with cold solvent, and dried under vacuum.
-
Ylide Generation: The phosphonium salt is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to -78°C. A strong base, such as n-butyllithium (1.0 eq in hexanes), is added dropwise, resulting in the formation of the red-colored ylide. The mixture is allowed to warm to 0°C and then re-cooled to -78°C before use.
Step 2: Wittig Reaction
-
Reaction Setup: To the freshly prepared ylide solution at -78°C, a solution of 2-methoxybenzaldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
Reaction Execution: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to separate the desired this compound from triphenylphosphine oxide and any unreacted starting materials.
Mandatory Visualization
Below are the diagrams illustrating the proposed synthetic pathways.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: A generalized experimental workflow.
Reactivity Under the Microscope: A Comparative Analysis of 2-Chloro-3-(2-methoxyphenyl)-1-propene and Its Isomers
For Immediate Release
In the intricate landscape of drug discovery and development, understanding the nuanced reactivity of isomeric compounds is paramount. This guide provides a detailed comparative analysis of the reactivity of 2-Chloro-3-(2-methoxyphenyl)-1-propene and its positional isomers, the 3- and 4-methoxyphenyl analogues. This objective comparison, supported by analogous experimental data and detailed protocols, is intended to equip researchers, scientists, and drug development professionals with the insights needed to harness the unique chemical behavior of these valuable synthetic intermediates.
Unraveling Isomeric Reactivity: A Tale of Electronic and Steric Effects
The position of the methoxy group on the phenyl ring of 2-Chloro-3-aryl-1-propenes profoundly influences their reactivity in nucleophilic substitution reactions. This difference is primarily attributed to a combination of electronic and steric effects, which dictate the stability of the reaction intermediates and the accessibility of the reaction center.
The reactivity of these allylic chlorides is expected to follow a trend largely governed by their propensity to undergo solvolysis, a reaction where the solvent acts as the nucleophile. The reaction can proceed through two primary mechanisms: a unimolecular nucleophilic substitution (SN1) involving a carbocation intermediate, or a bimolecular nucleophilic substitution (SN2) in a single concerted step. For these secondary allylic chlorides, the SN1 pathway is a significant contributor to their reactivity due to the resonance stabilization of the resulting allylic carbocation.
Key Findings:
-
Ortho-isomer (2-methoxy): Exhibits significantly enhanced reactivity due to anchimeric assistance , also known as neighboring group participation. The lone pair of electrons on the ortho-methoxy group can attack the electrophilic carbon center, forming a cyclic oxonium ion intermediate. This intramolecular participation stabilizes the transition state and accelerates the rate of chloride ion departure.
-
Para-isomer (4-methoxy): Shows moderately enhanced reactivity compared to the unsubstituted analog. The para-methoxy group is a strong electron-donating group through resonance (+R effect), which effectively stabilizes the positive charge of the allylic carbocation intermediate.
-
Meta-isomer (3-methoxy): Displays the lowest reactivity among the three isomers. The meta-methoxy group exerts an electron-withdrawing inductive effect (-I effect) and a weaker resonance effect, which destabilizes the carbocation intermediate, thereby slowing down the reaction rate.
Quantitative Reactivity Comparison
| Isomer | Relative Solvolysis Rate (Analogous System: Methoxybenzyl Chloride in 80% aq. Ethanol at 25°C) |
| 2-Methoxy | Significantly higher than para-isomer (qualitative observation due to anchimeric assistance) |
| 4-Methoxy | 1850 |
| 3-Methoxy | 1.96 |
| Unsubstituted | 1.00 |
This data is based on analogous systems and is intended for comparative purposes.
Reaction Mechanisms and Signaling Pathways
The differential reactivity of the isomers can be visualized through their respective reaction pathways.
Caption: Reaction pathways for the nucleophilic substitution of the ortho-, para-, and meta-isomers.
Experimental Protocols
Synthesis of 2-Chloro-3-(methoxyphenyl)-1-propenes
A general and effective method for the synthesis of the title compounds and their isomers involves the allylation of the corresponding methoxybenzene followed by chlorination.
Caption: General synthetic workflow for 2-Chloro-3-(methoxyphenyl)-1-propenes.
Detailed Protocol:
-
Friedel-Crafts Alkylation: To a stirred solution of the corresponding methoxybenzene (1.0 eq) in a suitable solvent (e.g., CS₂) at 0°C, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise. To this mixture, add allyl bromide (1.2 eq) dropwise, maintaining the temperature below 5°C. Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). Quench the reaction by slowly pouring it onto crushed ice and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Allylic Chlorination: To a solution of the 3-(methoxyphenyl)-1-propene (1.0 eq) in carbon tetrachloride (CCl₄), add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO). Reflux the mixture for 2-3 hours. After cooling to room temperature, filter off the succinimide. Wash the filtrate with 10% Na₂S₂O₃ solution and water, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be further purified by distillation under reduced pressure or column chromatography.
Kinetic Study of Solvolysis by Titration
The rate of solvolysis of the 2-Chloro-3-(methoxyphenyl)-1-propene isomers can be determined by monitoring the production of hydrochloric acid (HCl) over time using a titration method.
Caption: Experimental workflow for the kinetic study of solvolysis.
Detailed Protocol:
-
Preparation: Prepare a stock solution of the allylic chloride isomer in a suitable solvent mixture (e.g., 80% acetone in water). Also, prepare a standardized solution of sodium hydroxide (e.g., 0.02 M).
-
Reaction Initiation: Equilibrate the substrate solution to the desired reaction temperature in a constant temperature bath. At time t=0, initiate the reaction.
-
Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing a known volume of a suitable solvent (e.g., cold acetone) and a few drops of an indicator (e.g., phenolphthalein). Immediately titrate the liberated HCl with the standardized NaOH solution until the endpoint is reached.
-
Infinity Titration: To determine the total amount of HCl produced upon complete reaction (V∞), seal a sample of the reaction mixture in an ampoule and heat it at a higher temperature (e.g., 70°C) for a time equivalent to at least 10 half-lives. Cool the ampoule and titrate the contents.
-
Data Analysis: The first-order rate constant (k) can be calculated from the slope of the plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH consumed at time t.
Conclusion
The reactivity of this compound and its isomers is a clear demonstration of how subtle structural changes can lead to significant differences in chemical behavior. The ortho-isomer's enhanced reactivity, driven by anchimeric assistance, presents unique opportunities for synthetic strategies that require facile chloride displacement. Conversely, the less reactive meta- and para-isomers may be more suitable for applications where greater stability is desired. This comparative guide provides a foundational understanding for researchers to make informed decisions in the selection and application of these versatile chemical building blocks.
A Comparative Guide to Purity Assessment of 2-Chloro-3-(2-methoxyphenyl)-1-propene by High-Performance Liquid Chromatography (HPLC)
For researchers and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 2-Chloro-3-(2-methoxyphenyl)-1-propene is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering robust and precise quantification of the main compound and its impurities.[1][2] This guide provides a comparative analysis of HPLC against alternative methods, a detailed experimental protocol for a proposed HPLC method, and supporting data to aid in methodological selection and implementation.
Comparison of Analytical Techniques: HPLC vs. GC
While HPLC is a versatile tool for a wide range of pharmaceutical compounds, Gas Chromatography (GC) presents a viable alternative, particularly for volatile and semi-volatile substances like substituted styrenes.[3][4][5] The choice between these methods depends on the specific properties of the analyte and potential impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] |
| Applicability | Ideal for non-volatile, semi-volatile, and thermally unstable compounds. | Best suited for volatile and thermally stable compounds. |
| Typical Impurities | Starting materials, reaction by-products, isomers, and degradation products.[6] | Low boiling point impurities, residual solvents, and volatile starting materials. |
| Sample Preparation | Dissolution in a suitable solvent compatible with the mobile phase. | Dissolution in a volatile solvent; derivatization may be required for polar analytes. |
| Detection | UV-Vis (common for aromatic compounds), PDA, MS.[1] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[4][5] |
| Advantages | Wide applicability, high resolution, and well-established for pharmaceutical analysis.[1][2] | High sensitivity for volatile compounds, excellent separation efficiency with capillary columns.[4] |
| Limitations | May require longer analysis times; solvent consumption can be high. | Not suitable for non-volatile or thermally labile compounds. |
Proposed HPLC Method for Purity Assessment
This section details a robust reverse-phase HPLC (RP-HPLC) method developed for the purity determination of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Data Analysis:
-
The purity is calculated by the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks observed in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Performance Data (Hypothetical)
The following table summarizes the expected performance characteristics of the proposed HPLC method compared to a potential GC method.
| Parameter | HPLC Method | GC Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% (for volatile impurities) |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% (for volatile impurities) |
| Analysis Time | ~25 minutes | ~20 minutes |
Visualized Workflows and Logic
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and a decision-making model for method selection.
Caption: Workflow for HPLC purity assessment of this compound.
Caption: Decision tree for selecting between HPLC and GC for purity analysis.
References
Comparative Analysis of X-ray Crystal Structures of 2-Chloro-3-(methoxyphenyl)-1-propene Derivatives and Related Compounds
This guide provides a comparative analysis of the X-ray crystal structures of several derivatives related to 2-Chloro-3-(2-methoxyphenyl)-1-propene. The data presented is sourced from crystallographic studies of structurally similar compounds, offering insights into their molecular geometries and solid-state packing.
Quantitative Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for a selection of chloro-methoxyphenyl-propene derivatives and related molecules. This allows for a direct comparison of their crystal structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| 3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one | C₁₉H₁₉ClO₅ | Orthorhombic | P2₁2₁2₁ | a = 14.2134 Å, b = 10.2802 Å, c = 24.2786 Å | [1] |
| (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | C₁₇H₁₄ClFO₃ | Monoclinic | P2₁/n | a = 14.9088 Å, b = 5.7669 Å, c = 17.9074 Å, β = 104.491° | [2] |
| (2E)-3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | C₁₇H₁₅ClO₃ | Monoclinic | P2₁/c | a = 10.7224 Å, b = 10.5127 Å, c = 22.2249 Å, β = 99.469° | [3][4] |
| 2-chloro-N-(4-methoxyphenyl)acetamide | C₉H₁₀ClNO₂ | Monoclinic | P2₁/c | Not specified | [5] |
| 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone | C₁₇H₁₂ClNO₃ | Orthorhombic | Pca2₁ | a = 12.12 Å, b = 24.16 Å, c = 4.76 Å | [6][7] |
Experimental Protocols
The determination of the X-ray crystal structures of these compounds generally involves a multi-step process, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization: The synthesis of these derivatives often involves condensation reactions. For instance, chalcone derivatives are typically synthesized by the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde in the presence of a base like potassium hydroxide in an ethanol solution.[1] The resulting solid product is then purified, often by recrystallization from a suitable solvent such as ethanol, to obtain single crystals suitable for X-ray diffraction.[5][6][7]
X-ray Diffraction Data Collection: Single-crystal X-ray diffraction data are collected using a diffractometer, such as a Bruker Kappa APEXII CCD or a Bruker D8 Venture, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[1][6][7] The data is typically collected at a controlled temperature, often room temperature (293 K) or cryogenic temperature (100 K).[1][4]
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure. The structure is solved using direct methods, and the refinement is carried out by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model or located from difference Fourier maps and refined isotropically.[1]
Structural Insights and Comparisons
The dihedral angle between the phenyl rings is a key structural parameter in these molecules. For example, in 3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one, the two substituted benzene rings are twisted by 55.33 (8)° with respect to each other.[1] In contrast, (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is nearly planar, with a dihedral angle of 5.40 (7)° between the rings.[2] The planarity or non-planarity of the molecule is influenced by the substitution pattern and steric hindrance between the substituents.
Intermolecular interactions, such as hydrogen bonds and π–π stacking, play a crucial role in the crystal packing. In the crystal structure of 3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one, a bifurcated O—H⋯(O,O) hydrogen bond leads to the formation of zigzag chains.[1] Weak C—H⋯O and C—H⋯π interactions are also commonly observed, contributing to the overall stability of the crystal lattice.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of chloro-methoxyphenyl-propene derivatives.
Caption: Synthesis and X-ray analysis workflow.
References
- 1. 3-(2-Chloro-3-hydroxy-4-methoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
A Comparative Guide to Alternatives for 2-Chloro-3-(2-methoxyphenyl)-1-propene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of starting materials is paramount to achieving desired molecular complexity and high reaction efficiency. 2-Chloro-3-(2-methoxyphenyl)-1-propene serves as a valuable building block, particularly in cross-coupling reactions, for the introduction of the 3-(2-methoxyphenyl)propenyl moiety. However, the exploration of alternative substrates can offer advantages in terms of reactivity, stability, and accessibility. This guide provides a comprehensive comparison of common alternatives to this compound, focusing on their performance in the widely utilized Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Executive Summary
This guide evaluates two primary alternatives to this compound:
-
3-(2-methoxyphenyl)prop-2-en-1-ol (the corresponding allylic alcohol)
-
3-(2-methoxyphenyl)prop-2-enyl acetate (the corresponding allylic acetate)
The Suzuki-Miyaura cross-coupling reaction with phenylboronic acid is used as a benchmark to compare the performance of these three substrates. While direct comparative studies are limited, this guide compiles and analyzes data from closely related reactions to provide a qualitative and quantitative assessment. In general, allylic chlorides are highly reactive, but can be prone to side reactions. Allylic acetates offer a good balance of reactivity and stability, while allylic alcohols present a more "green" and atom-economical alternative, though sometimes requiring specific catalytic systems for activation.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The following table summarizes the anticipated performance of this compound and its alternatives in a Suzuki-Miyaura coupling with phenylboronic acid, based on established principles of allylic substitution reactions.
| Substrate | Leaving Group | Typical Catalyst System | Expected Reactivity | Potential Advantages | Potential Disadvantages |
| This compound | Chloride (-Cl) | Pd(PPh₃)₄, Pd(OAc)₂/ligand | High | High reactivity, readily available. | Prone to side reactions (e.g., homocoupling), potential for catalyst poisoning. |
| 3-(2-methoxyphenyl)prop-2-en-1-ol | Hydroxyl (-OH) | Pd(OAc)₂/ligand, often with an activator | Moderate to High | "Green" byproduct (water), atom-economical. | Hydroxyl group may require activation, potentially lower reactivity than chloride. |
| 3-(2-methoxyphenyl)prop-2-enyl acetate | Acetate (-OAc) | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | High | Good balance of reactivity and stability, clean reactions. | Requires an extra synthetic step from the alcohol, less atom-economical. |
Experimental Protocols
Detailed experimental protocols for the Suzuki-Miyaura coupling of allylic electrophiles are provided below. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Allylic Chloride
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an allylic chloride with an arylboronic acid.
Materials:
-
Allylic chloride (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the allylic chloride, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Allylic Alcohol
This protocol outlines the direct coupling of an allylic alcohol, which often requires a specific catalytic system to activate the hydroxyl leaving group.
Materials:
-
Allylic alcohol (e.g., 3-(2-methoxyphenyl)prop-2-en-1-ol) (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos) (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Solvent (e.g., Dioxane) (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the allylic alcohol, arylboronic acid, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture with stirring at the appropriate temperature (e.g., 100-120 °C) for the specified time (typically 12-48 hours).
-
Monitor the reaction by an appropriate method (TLC, GC-MS).
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify the residue by chromatography.
Protocol 3: Suzuki-Miyaura Coupling of an Allylic Acetate
This protocol describes the coupling of a more stable allylic acetate.
Materials:
-
Allylic acetate (e.g., 3-(2-methoxyphenyl)prop-2-enyl acetate) (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)
-
Ligand (e.g., PPh₃) (0.1 mmol, 10 mol%)
-
Base (e.g., Na₂CO₃) (2.0 mmol)
-
Solvent (e.g., THF) (5 mL)
Procedure:
-
Charge a reaction flask with the allylic acetate, arylboronic acid, palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the degassed solvent.
-
Heat the reaction mixture to reflux (e.g., 65-70 °C) and stir until the starting material is consumed, as indicated by TLC or GC-MS (typically 4-16 hours).
-
Cool the reaction to ambient temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic extracts, dry over a drying agent, filter, and remove the solvent in vacuo.
-
Purify the product via flash column chromatography.
Visualizing the Synthetic Strategy
The following diagrams illustrate the general workflow for the synthesis of the target compound and the key palladium-catalyzed cross-coupling step.
Caption: General synthetic routes to the target cross-coupling product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and its alcohol or acetate alternatives depends on the specific requirements of the synthesis. For high reactivity and when the substrate is readily available, the allylic chloride is a strong candidate. For syntheses where stability and clean reaction profiles are critical, the allylic acetate is often preferred. The allylic alcohol represents a more environmentally friendly and atom-economical option, which is becoming increasingly important in modern organic synthesis. Researchers should consider the trade-offs between reactivity, stability, cost, and environmental impact when selecting the most appropriate substrate for their synthetic endeavors. Further optimization of reaction conditions for each substrate is recommended to achieve the best possible outcomes.
Spectroscopic Analysis of 2-Chloro-3-(2-methoxyphenyl)-1-propene: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the spectroscopic data for 2-Chloro-3-(2-methoxyphenyl)-1-propene against three structurally related alternatives. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate compound identification and characterization.
Introduction
This compound is a substituted allylic chloride with potential applications as a synthetic intermediate in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its identity and purity. This guide presents a detailed comparison of its predicted spectroscopic data with that of its 3-methoxy and 4-methoxy positional isomers, as well as its unsubstituted phenyl analogue.
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for this compound and its alternatives.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.25-7.35 (m, 2H, Ar-H), 6.85-6.95 (m, 2H, Ar-H), 5.40 (s, 1H, =CH₂), 5.25 (s, 1H, =CH₂), 3.85 (s, 3H, OCH₃), 3.70 (s, 2H, Ar-CH₂) |
| 2-Chloro-3-(3-methoxyphenyl)-1-propene | 7.20-7.30 (m, 1H, Ar-H), 6.80-6.90 (m, 3H, Ar-H), 5.38 (s, 1H, =CH₂), 5.22 (s, 1H, =CH₂), 3.82 (s, 3H, OCH₃), 3.65 (s, 2H, Ar-CH₂) |
| 2-Chloro-3-(4-methoxyphenyl)-1-propene | 7.15 (d, J=8.0 Hz, 2H, Ar-H), 6.88 (d, J=8.0 Hz, 2H, Ar-H), 5.35 (s, 1H, =CH₂), 5.20 (s, 1H, =CH₂), 3.80 (s, 3H, OCH₃), 3.60 (s, 2H, Ar-CH₂) |
| 2-Chloro-3-phenyl-1-propene | 7.25-7.40 (m, 5H, Ar-H), 5.42 (s, 1H, =CH₂), 5.28 (s, 1H, =CH₂), 3.75 (s, 2H, Ar-CH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 157.5 (Ar-C-O), 142.0 (C=C), 130.0 (Ar-CH), 128.5 (Ar-CH), 125.0 (Ar-C), 120.5 (Ar-CH), 115.0 (=CH₂), 110.0 (Ar-CH), 55.5 (OCH₃), 38.0 (Ar-CH₂) |
| 2-Chloro-3-(3-methoxyphenyl)-1-propene | 160.0 (Ar-C-O), 142.2 (C=C), 138.0 (Ar-C), 129.5 (Ar-CH), 121.0 (Ar-CH), 114.5 (=CH₂), 114.0 (Ar-CH), 112.5 (Ar-CH), 55.2 (OCH₃), 40.0 (Ar-CH₂) |
| 2-Chloro-3-(4-methoxyphenyl)-1-propene | 159.0 (Ar-C-O), 142.5 (C=C), 130.5 (Ar-CH), 128.0 (Ar-C), 114.8 (=CH₂), 114.0 (Ar-CH), 55.3 (OCH₃), 39.5 (Ar-CH₂) |
| 2-Chloro-3-phenyl-1-propene | 142.8 (C=C), 136.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 114.2 (=CH₂), 40.5 (Ar-CH₂) |
Table 3: Predicted Key IR Spectroscopic Data (cm⁻¹)
| Compound | C=C Stretch (alkene) | C=C Stretch (aromatic) | C-O Stretch (ether) | C-Cl Stretch |
| This compound | 1650 | 1600, 1490 | 1245 | 750 |
| 2-Chloro-3-(3-methoxyphenyl)-1-propene | 1652 | 1605, 1488 | 1250 | 755 |
| 2-Chloro-3-(4-methoxyphenyl)-1-propene | 1651 | 1610, 1510 | 1255 | 760 |
| 2-Chloro-3-phenyl-1-propene | 1648 | 1600, 1495 | - | 745 |
Table 4: Predicted Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 182/184 | 147, 121, 91 |
| 2-Chloro-3-(3-methoxyphenyl)-1-propene | 182/184 | 147, 121, 91 |
| 2-Chloro-3-(4-methoxyphenyl)-1-propene | 182/184 | 147, 121, 91 |
| 2-Chloro-3-phenyl-1-propene | 152/154 | 117, 91 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
Infrared (IR) Spectroscopy
A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or a gas chromatography (GC) inlet. The electron energy is typically set to 70 eV.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Comparative Elemental Composition of 2-Chloro-3-(2-methoxyphenyl)-1-propene and Its Analogs
An Essential Guide to the Elemental Analysis of 2-Chloro-3-(2-methoxyphenyl)-1-propene and a Comparison with Structural Analogs
For researchers, scientists, and professionals in drug development, precise characterization of novel chemical entities is paramount. Elemental analysis serves as a fundamental technique to determine the elemental composition of a compound, verifying its purity and empirical formula. This guide provides a comparative overview of the elemental analysis of this compound and similar halogenated organic compounds, complete with theoretical data and a detailed experimental protocol.
The following table summarizes the theoretical elemental composition of this compound alongside structurally related compounds. This data is crucial for validating the synthesis and purity of these compounds in a research setting. The molecular formula for this compound is C₁₀H₁₁ClO.
| Compound Name | Molecular Formula | % Carbon (C) | % Hydrogen (H) | % Chlorine (Cl) | % Oxygen (O) |
| This compound | C₁₀H₁₁ClO | 65.76 | 6.07 | 19.41 | 8.76 |
| 2-Chloro-3-(2-ethylphenyl)-1-propene[1] | C₁₁H₁₃Cl | 73.13 | 7.25 | 19.62 | - |
| 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene | C₁₁H₁₃ClO₂ | 62.12 | 6.16 | 16.67 | 15.05 |
| (E)-3-chloro-3-phenylprop-2-enal[2] | C₉H₇ClO | 64.88 | 4.23 | 21.28 | 9.60 |
| 2-Chloro-1-propene[3] | C₃H₅Cl | 47.10 | 6.59 | 46.32 | - |
Note: The values presented are theoretical and calculated based on the molecular formula. Experimental values may vary slightly.
Experimental Protocol: Combustion Analysis for Halogenated Organic Compounds
The determination of elemental composition for halogenated organic compounds like this compound is typically achieved through combustion analysis.[4][5][6] This method involves the high-temperature combustion of the sample in an oxygen-rich environment to convert the constituent elements into simple gaseous compounds (CO₂, H₂O, N₂, and HX, where X is the halogen).[4][5]
Apparatus:
-
Elemental Analyzer equipped with a combustion tube, furnace, and appropriate detectors.
-
Microbalance for accurate sample weighing.
-
Quartz or ceramic sample boats.
-
Absorbers for trapping gaseous products.
Procedure:
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 1-3 mg) is placed into a sample boat.
-
Combustion: The sample boat is introduced into a high-temperature furnace (around 900-1100 °C) within the elemental analyzer. The sample undergoes complete combustion in a stream of pure oxygen.
-
Gas Separation and Detection: The resulting gaseous products (CO₂, H₂O, and HCl in this case) are carried by a stream of helium gas through a series of traps and columns to separate them. The individual gases are then quantified by specific detectors.
-
Carbon and Hydrogen: Carbon dioxide and water are typically detected by non-dispersive infrared (NDIR) and thermal conductivity detectors (TCD), respectively.
-
Chlorine: The resulting hydrogen chloride (HCl) is passed through a scrubbing tube containing a reagent that absorbs it. The amount of chlorine can then be determined by coulometric titration or ion chromatography.[7][8]
-
-
Data Analysis: The detector signals are processed by software to calculate the percentage of each element present in the original sample.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the elemental analysis of a chlorinated organic compound using combustion analysis.
Caption: Workflow for Elemental Analysis by Combustion.
This guide provides a foundational understanding of the elemental analysis of this compound and its comparison with similar molecules. The provided theoretical data and experimental protocol offer a valuable resource for researchers in the synthesis and characterization of novel organic compounds.
References
- 1. 2-Chloro-3-(2-ethylphenyl)-1-propene | 1263365-75-8 | Benchchem [benchchem.com]
- 2. (E)-3-chloro-3-phenylprop-2-enal | C9H7ClO | CID 11286673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-propene | C3H5Cl | CID 11203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. azom.com [azom.com]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
- 7. Combustion Elemental Analysis - Analytik Jena [analytik-jena.com]
- 8. canadacommons.ca [canadacommons.ca]
Comparative Guide to 2-Chloro-3-(2-methoxyphenyl)-1-propene: Synthesis, Characterization, and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route, predicted characterization data, and a comparison with commercially available, structurally related compounds. This guide aims to serve as a valuable resource for researchers considering the synthesis and application of this and similar molecules.
Predicted Physicochemical Properties and Comparison with Alternatives
| Property | This compound (Predicted) | 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene[1] | 3-Chloro-1-propene |
| Molecular Formula | C10H11ClO | C11H13ClO2 | C3H5Cl |
| Molecular Weight | 182.65 g/mol | 212.68 g/mol | 76.52 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) | Not specified | Colorless liquid |
| Boiling Point | Predicted to be > 200 °C | Not specified | 45 °C |
| Purity | Dependent on synthesis and purification | 97% | ≥98.0% |
| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and dichloromethane | Not specified | 3.6 g/L in water |
Proposed Synthesis of this compound
A common and effective method for the synthesis of allylic chlorides is the reaction of the corresponding allylic alcohol with a chlorinating agent. A plausible route for the synthesis of this compound would, therefore, start from 3-(2-methoxyphenyl)-1-propen-2-ol.
Experimental Protocol:
-
Preparation of the Allylic Alcohol: The starting material, 3-(2-methoxyphenyl)-1-propen-2-ol, can be synthesized via the Grignard reaction of 2-methoxybenzaldehyde with vinylmagnesium bromide.
-
Chlorination: The synthesized allylic alcohol is then reacted with a chlorinating agent. A common method involves the use of concentrated hydrochloric acid, often with a catalyst such as copper(I) chloride, to facilitate the conversion.[2]
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 3-(2-methoxyphenyl)-1-propen-2-ol in a suitable solvent like diethyl ether.
-
Add an excess of concentrated hydrochloric acid.
-
Optionally, add a catalytic amount of copper(I) chloride.
-
The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is transferred to a separatory funnel.
-
The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
-
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Predicted Spectroscopic Data for Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected signals are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons (4H) in the range of δ 6.8-7.3 ppm.
-
Vinylic protons (2H) as multiplets in the range of δ 5.0-6.0 ppm.
-
A singlet for the methoxy group (3H) around δ 3.8 ppm.
-
A singlet or doublet for the benzylic protons (2H) adjacent to the aromatic ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the aromatic carbons, including the carbon attached to the methoxy group.
-
Signals for the vinylic carbons.
-
A signal for the methoxy carbon around δ 55 ppm.
-
A signal for the carbon bearing the chlorine atom.
-
-
IR (Infrared) Spectroscopy:
-
Characteristic peaks for C-H stretching of the aromatic and vinylic groups.
-
A peak for C=C stretching of the alkene and aromatic ring.
-
A strong peak for the C-O stretching of the methoxy group.
-
A peak for the C-Cl stretching.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) corresponding to the molecular weight of the compound (182.65 g/mol ).
-
A characteristic M+2 peak with approximately one-third the intensity of the M+ peak, due to the presence of the ³⁷Cl isotope.
-
Fragmentation patterns corresponding to the loss of a chlorine atom, a methoxy group, or other fragments.
-
Potential Applications and Comparison to Related Compounds
Compounds containing the 2-methoxyphenyl moiety have been investigated for a range of biological activities. For example, various 2-methoxyphenol derivatives have shown antioxidant and cyclooxygenase (COX)-2 inhibitory activities, suggesting potential applications as anti-inflammatory agents.
Signaling Pathway Context
Caption: Potential role of 2-methoxyphenyl derivatives as COX-2 inhibitors.
While the biological activity of this compound has not been reported, its structural similarity to known bioactive molecules suggests that it could be a candidate for screening in various assays. The presence of the reactive allylic chloride functionality also makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
This guide provides a framework for the synthesis and characterization of this compound, a compound for which direct experimental data is currently lacking. By leveraging established synthetic methodologies and predictive spectroscopy, researchers can approach the preparation and verification of this molecule. The comparison with structurally related compounds offers a reference point for its potential properties and applications. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and its potential as a building block in medicinal chemistry and materials science.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-3-(2-methoxyphenyl)-1-propene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-3-(2-methoxyphenyl)-1-propene, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedural steps to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with extreme care in a well-ventilated laboratory fume hood. The structural components of this compound—a chlorinated allyl group—suggest potential reactivity and toxicity.
Personal Protective Equipment (PPE) is mandatory. A comprehensive list of required PPE is detailed in the table below.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large quantities or in case of a spill. |
Predicted Physicochemical and Hazard Data
In the absence of a specific Safety Data Sheet (SDS), computational modeling provides valuable insight into the potential hazards of this compound. The following table summarizes key predicted properties.
| Property | Predicted Value | Implication for Disposal |
| Boiling Point | ~ 240-260 °C | Low volatility at room temperature, but vapors can be generated upon heating. |
| Flash Point | ~ 100-120 °C | Combustible liquid; keep away from ignition sources. |
| Toxicity | Predicted to be harmful if swallowed, inhaled, or in contact with skin. Potential for skin and eye irritation. | Handle with appropriate PPE and avoid exposure. Waste must be treated as toxic. |
| Reactivity | The allyl chloride moiety suggests potential for polymerization and reaction with strong oxidizing agents and bases. | Segregate from incompatible materials. Avoid heat and direct sunlight. |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and harmful to aquatic life. | Do not dispose of down the drain. Ensure waste is sent for high-temperature incineration. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental stewardship. The following protocol outlines the necessary steps for its safe disposal.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Never mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
-
-
Waste Collection:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.
-
Affix a hazardous waste label to the container before adding any waste. The label must include the full chemical name, "this compound," and appropriate hazard pictograms (e.g., flammable, toxic, environmental hazard).
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and cool area, away from heat sources and direct sunlight.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including its chemical composition and estimated quantity.
-
-
Final Disposal Method:
-
The recommended and most common method for the final disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This process ensures the complete destruction of the compound and minimizes environmental impact.
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
If the spill is large or involves a significant release of vapors, activate the nearest fire alarm to initiate a full laboratory evacuation.
-
-
Control and Contain:
-
For small, manageable spills, and only if you are trained and equipped to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Do not use combustible materials like paper towels to absorb the spill.
-
-
Cleanup and Decontamination:
-
Wearing the appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Report:
-
Report all spills to your laboratory supervisor and the institution's EHS department, regardless of size.
-
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 2-Chloro-3-(2-methoxyphenyl)-1-propene
This document provides crucial safety and logistical information for the handling, use, and disposal of 2-Chloro-3-(2-methoxyphenyl)-1-propene. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment:
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential when working with this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Fully buttoned lab coat | NIOSH-approved respirator with organic vapor cartridge |
| In-solution Handling (e.g., reaction setup) | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with organic vapor cartridge |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Work within a well-ventilated area or fume hood |
Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially after direct contact with the chemical.
Experimental Protocols
Handling and Storage:
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][5][6] It should be stored separately from strong oxidizing agents and incompatible materials.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Disposal Plan:
All waste containing this compound is considered hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[3][6] High-temperature incineration is a common method for the disposal of chlorinated organic compounds.[7] Do not dispose of this chemical down the drain or in regular trash.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
